Pumiliotoxin 251D
Description
Structure
3D Structure
Properties
CAS No. |
73376-35-9 |
|---|---|
Molecular Formula |
C16H29NO |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol |
InChI |
InChI=1S/C16H29NO/c1-4-5-7-13(2)10-14-11-16(3,18)15-8-6-9-17(15)12-14/h10,13,15,18H,4-9,11-12H2,1-3H3/b14-10-/t13-,15+,16+/m1/s1 |
InChI Key |
OKTQTXDNHCOLHT-AJKPHIATSA-N |
SMILES |
CCCCC(C)C=C1CC(C2CCCN2C1)(C)O |
Isomeric SMILES |
CCCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O |
Canonical SMILES |
CCCCC(C)C=C1CC(C2CCCN2C1)(C)O |
Synonyms |
8-hydroxy-8-methyl-6-(2'-methylhexylidene)-1-azabicyclo(4.3.0)nonane PTX 251D PTX-251D PTX251D pumiliotoxin 251D |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery of Pumiliotoxin 251D in Dendrobatid Frogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiliotoxin 251D is a fascinating and biologically active alkaloid first discovered in the skin of dendrobatid frogs, commonly known as poison dart frogs.[1] Believed to be sequestered from the frogs' arthropod diet, this toxin has garnered significant interest within the scientific community due to its potent effects on the nervous system and its potential as a pharmacological tool and a lead compound for drug discovery. This technical guide provides a comprehensive overview of the discovery, structure elucidation, biological activity, and experimental methodologies associated with this compound.
Discovery and Sequestration
The initial discovery of pumiliotoxins, including this compound, stemmed from investigations into the chemical defenses of dendrobatid frogs. These amphibians are known for their brightly colored skin, which serves as a warning to predators of their toxicity. It was later determined that these frogs do not synthesize the toxins themselves but rather accumulate them from their diet, which primarily consists of ants, mites, and other small arthropods.[2] This dietary hypothesis has been supported by studies showing that captive-bred frogs, deprived of their natural food sources, do not possess these toxic alkaloids.
Some species of Dendrobates frogs have been shown to metabolize ingested this compound into a more potent analogue, allopumiliotoxin 267A, through a stereoselective hydroxylation reaction.[3] This biotransformation highlights a fascinating evolutionary adaptation for enhanced chemical defense.
Structural Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques and total synthesis. The molecule possesses a molecular mass of 251 daltons, from which its name is derived.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural backbone and stereochemistry of this compound were elucidated using ¹H and ¹³C NMR spectroscopy. The following tables summarize the key spectral data obtained from a total synthesis study, which are in agreement with the data from the natural product.[4]
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.04 | d | 9.5 | H-6 |
| 3.78 | d | 12.0 | H-5α |
| 3.07–3.03 | m | H-8a | |
| 2.67 | s | OH | |
| 2.42–2.30 | m | H-3α | |
| 2.34 | d | 12.0 | H-5β |
| 2.25–2.15 | m | H-2' | |
| 2.15–2.12 | m | H-2α, H-2β | |
| 2.00–1.90 | m | H-3β | |
| 1.78–1.60 | m | H-7α, H-7β, H-1', H-1'' | |
| 1.32–1.10 | m | CH₂ side chain | |
| 1.14 | s | C8-CH₃ | |
| 0.97 | d | 6.5 | C2'-CH₃ |
| 0.87 | t | 6.9 | CH₃ side chain |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Assignment |
| 134.7 | C-6' |
| 130.0 | C-6 |
| 71.8 | C-8 |
| 68.4 | C-8a |
| 54.7 | C-5 |
| 53.3 | C-3 |
| 48.9 | C-2 |
| 37.6 | C-7 |
| 32.2 | C-2' |
| 29.8 | C-4' |
| 24.4 | C-5' |
| 23.3 | C8-CH₃ |
| 22.9 | C-1' |
| 21.8 | C-3' |
| 21.2 | C2'-CH₃ |
| 14.2 | C-6'' |
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) has been a primary tool for the identification and analysis of this compound in frog skin extracts. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its structure. More recent studies have employed electrospray ionization tandem mass spectrometry (ESI-MS/MS) to elucidate the fragmentation pathways in more detail.[5]
Table 3: Key Mass Spectrometry Fragments of this compound
| m/z | Proposed Fragment |
| 251 | [M]⁺ |
| 234 | [M-OH]⁺ |
| 236 | [M-CH₃]⁺ |
| 194 | Indolizidine ring fragment |
| 166 | Further fragmentation of the indolizidine core |
| 152 | Side chain fragment |
Biological Activity and Mechanism of Action
This compound exhibits significant toxicity, particularly towards arthropods.[6] Its mechanism of action primarily involves the modulation of voltage-gated ion channels.[7] Unlike some other pumiliotoxins that act as positive modulators of sodium channels, this compound has been shown to inhibit both sodium and potassium channels.[8]
Table 4: Bioactivity of this compound
| Assay | Organism/System | Value | Reference |
| LD₅₀ | Mice (subcutaneous) | 10 mg/kg | [6] |
| LD₅₀ | Tobacco budworm larvae (injection) | 150 ng/larva | [6] |
| IC₅₀ | hKv1.3 (human voltage-gated potassium channel) | 10.8 ± 0.5 µM | [7] |
| Ion Channel Screen | Human NaV1.5, Kv4.3/KChIP2, hERG, KCNQ1/minK, CaV1.2, Kir2.1 | No significant inhibition at 30 µM | [9] |
The inhibitory effect on voltage-gated sodium channels leads to a disruption of the sodium-potassium equilibrium in neurons, causing hyperactivity and convulsions.[1] Furthermore, this compound increases the permeability of these channels to potassium ions.[1] Its effect on potassium channels involves a slowing of the deactivation kinetics.[7]
Experimental Protocols
Alkaloid Extraction from Dendrobatid Frog Skin
This protocol is adapted from methodologies used in the analysis of dendrobatid frog skin alkaloids.[10]
-
Sample Collection: Humanely euthanize the frog. Carefully remove the dorsal skin.
-
Homogenization: Immediately place the skin in a glass vial with 80% methanol (B129727). Homogenize the tissue using a tissue homogenizer.
-
Extraction: Allow the homogenate to stand for at least 48 hours to ensure complete extraction of the alkaloids.
-
Solvent Removal: Centrifuge the extract to pellet the tissue debris. Transfer the supernatant to a new vial and evaporate the methanol under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried extract in a known volume of chloroform (B151607) or a suitable solvent for subsequent analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a typical GC-MS protocol for the analysis of pumiliotoxins.[2][10]
-
Gas Chromatograph: Agilent HP6890 or similar.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1 or equivalent fused silica (B1680970) capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL of the sample.
-
Injector Temperature: 230 °C.
-
Oven Temperature Program: Initial temperature of 80-100 °C, hold for 2 minutes, then ramp at 10-12 °C/min to 280-310 °C and hold for 6.5 minutes.
-
Mass Spectrometer: Agilent HP5973 MSD or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 250 °C.
-
Scan Range: m/z 43-550.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is a generalized procedure for expressing ion channels in Xenopus oocytes and recording their activity in the presence of toxins like this compound.[7]
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired voltage-gated sodium or potassium channel subunits. Incubate the oocytes for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber perfused with a suitable recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential to a holding potential (e.g., -90 mV).
-
Apply voltage steps to elicit ionic currents through the expressed channels.
-
-
Toxin Application: Perfuse the recording chamber with a solution containing the desired concentration of this compound and record the changes in the ionic currents.
-
Data Analysis: Analyze the recorded currents to determine the effect of the toxin on channel activation, inactivation, and current amplitude. Calculate IC₅₀ values from dose-response curves.
Dendrobates Feeding Experiment
This protocol outlines a method for studying the sequestration and metabolism of this compound in dendrobatid frogs.[3]
-
Animal Husbandry: House captive-bred, alkaloid-free Dendrobates auratus or a similar species in appropriate terraria.
-
Alkaloid Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) and use it to dust food items like fruit flies or termites. A typical approach involves a 1:1 mixture of the alkaloid with a carrier like vitamin powder.
-
Feeding Regimen: Feed the frogs with the alkaloid-dusted insects for a specified period (e.g., 4-6 weeks). A control group should be fed with insects dusted only with the carrier.
-
Sample Collection: After the feeding period, collect skin samples from both the experimental and control groups for alkaloid analysis.
-
Alkaloid Analysis: Extract and analyze the alkaloids from the skin samples using GC-MS to determine the presence and quantity of this compound and any potential metabolites like allopumiliotoxin 267A.
Visualizations
Dietary Sequestration and Metabolism of this compound
Caption: Sequestration and metabolic pathway of this compound in dendrobatid frogs.
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound from frog skin.
Signaling Pathway of this compound Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Pumiliotoxins 209F and 251D via Late-Stage, Nickel-Catalyzed Epoxide-Alkyne Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Journey of a Potent Toxin: A Technical Guide to Pumiliotoxin 251D
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins, dietary acquisition, and physiological impact of Pumiliotoxin 251D (PTX 251D), a bioactive alkaloid with significant implications for neurobiology and pharmacology. This document provides a comprehensive overview of the arthropod sources of this potent toxin, its sequestration and potential metabolic alteration by poison frogs, and its molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.
Natural Sources and Dietary Sequestration
This compound is not synthesized by the poison frogs that famously employ it as a chemical defense. Instead, it is sequestered from their diet, which primarily consists of various small arthropods.[1][2][3] This process of dietary sequestration highlights a fascinating example of chemical co-evolution.
Arthropod Origins: Ants and Mites
The primary dietary sources of PTX 251D and other pumiliotoxins are formicine ants and oribatid mites.[4][5][6][7][8] Specifically, ants of the genera Brachymyrmex and Paratrechina have been identified as significant sources.[3][5][9] Oribatid mites of the genus Scheloribates are also known to contain PTX 251D.[6][8] The presence of these arthropods in the stomach contents of poison frogs, such as Dendrobates pumilio, directly correlates with the detection of pumiliotoxins in the frogs' skin.[3][5]
Sequestration in Anuran Skin
Poison frogs, belonging to families such as Dendrobatidae, Mantellidae, and Bufonidae, have evolved the remarkable ability to sequester these dietary alkaloids in their skin glands without being harmed by their toxic effects.[10][11][12] The sequestered alkaloids then serve as a potent defense mechanism against predators. The concentration and composition of these alkaloids in a frog's skin can vary depending on its specific diet, geographical location, and species.[5][10]
Quantitative Data on this compound Occurrence
The following tables summarize the quantitative data available on the concentration of this compound in its natural sources and in the skin of sequestering anurans.
Table 1: this compound in Arthropod Sources
| Arthropod Taxon | Species | PTX 251D Presence | Notes |
| Formicine Ants | Brachymyrmex sp. | Detected | A known dietary source for dendrobatid frogs.[5] |
| Formicine Ants | Paratrechina sp. | Detected | Found in the stomach contents of Dendrobates pumilio.[5] |
| Oribatid Mites | Scheloribates azumaensis | Detected | Contains PTX 251D and other related alkaloids.[6][8] |
Table 2: this compound in Anuran Skin
| Anuran Species | Family | PTX 251D Concentration | Notes |
| Epipedobates tricolor | Dendrobatidae | ~300 µg per frog | A major alkaloid in some populations.[10] |
| Dendrobates species | Dendrobatidae | Present as a major or minor alkaloid | Widely distributed across the genus.[11] |
| Epipedobates species | Dendrobatidae | Present as a major or minor alkaloid | Commonly found in this genus.[11] |
| Minyobates species | Dendrobatidae | Present as a major or minor alkaloid | Detected in several species.[11] |
| Phyllobates species | Dendrobatidae | Trace amounts | Not a major alkaloid in this genus.[11] |
| Melanophryniscus species | Bufonidae | Often a major alkaloid | A simpler pumiliotoxin profile compared to dendrobatids.[5] |
| Mantella species | Mantellidae | Detected | Indicates convergent evolution of alkaloid sequestration.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound.
Alkaloid Extraction from Arthropods
This protocol is adapted from methods used for the extraction of alkaloids from small insects like ants.
Objective: To extract lipophilic alkaloids, including PTX 251D, from arthropod samples for analysis.
Materials:
-
Arthropod samples (e.g., formicine ants, oribatid mites)
-
Vials with Teflon-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place a known quantity of arthropod specimens into a vial.
-
Add a sufficient volume of methanol to fully submerge the samples.
-
Seal the vial and vortex thoroughly for 1-2 minutes to disrupt the insect cuticle and facilitate extraction.
-
Allow the sample to extract for several hours or overnight at room temperature.
-
Centrifuge the vial to pellet the insect debris.
-
Carefully transfer the methanolic extract to a clean vial for analysis.
-
Concentrate the extract under a stream of nitrogen if necessary.
-
Analyze the extract using GC-MS.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of pumiliotoxins.
Objective: To separate, identify, and quantify PTX 251D in biological extracts.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent HP6890 or similar.
-
Column: FactorFour MS capillary column (e.g., CP 8912, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[13]
-
Injector: Splitless mode.
-
Oven Temperature Program: 150°C initial temperature, ramped to 280°C at 10°C/min.[5]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent HP5973 MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Data Analysis Software: HP ChemStation or similar.
Procedure:
-
Inject a small volume (e.g., 1-2 µL) of the alkaloid extract into the GC.
-
The sample is vaporized and carried through the capillary column by the carrier gas.
-
Compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
As compounds elute from the column, they enter the mass spectrometer.
-
In the mass spectrometer, molecules are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is measured, producing a unique mass spectrum for each compound.
-
The mass spectrum of PTX 251D is identified by comparison to a known standard or a spectral library.[13]
-
Quantification can be achieved by comparing the peak area of PTX 251D to that of an internal standard.
Poison Frog Feeding Experiments
These experiments are crucial for demonstrating dietary sequestration and studying alkaloid metabolism.
Objective: To determine if a poison frog species sequesters and/or metabolizes a specific dietary alkaloid.
Materials:
-
Captive-reared, alkaloid-free poison frogs.
-
Prey items (e.g., fruit flies, crickets).
-
Synthetic or purified PTX 251D.
-
Nutritional supplement powder.
-
Enclosures for individual frogs.
-
Tools for skin secretion collection (e.g., small pulse stimulator).[2]
-
Analytical instrumentation (GC-MS or LC-MS/MS).
Procedure:
-
House individual frogs in separate enclosures to control their diet.
-
Prepare the alkaloid-dusted prey by mixing a known amount of PTX 251D with a nutritional supplement powder.
-
Dust the prey items with the alkaloid mixture before feeding them to the experimental group of frogs.
-
Feed a control group of frogs with prey dusted only with the nutritional supplement.
-
Maintain the feeding regimen for a specified period (e.g., several weeks to months).[2][14]
-
After the feeding period, collect skin secretions from both experimental and control frogs. This can be done non-invasively using a mild electrical stimulation to induce secretion.[2]
-
Extract the alkaloids from the skin secretions using the protocol described in section 3.1.
-
Analyze the extracts by GC-MS or LC-MS/MS to determine the presence and quantity of PTX 251D and any potential metabolites.
Signaling Pathways and Molecular Mechanisms
This compound exerts its toxic effects by modulating the function of voltage-gated ion channels, which are critical for nerve and muscle function.[1][15]
Modulation of Voltage-Gated Sodium Channels (VGSCs)
Unlike many other pumiliotoxins that act as positive modulators of VGSCs, PTX 251D acts as an inhibitor.[1][12][15][16] It blocks the influx of sodium ions (Na+) through mammalian VGSCs.[12][15] This blockage disrupts the normal propagation of action potentials in neurons and muscle cells. PTX 251D also affects the gating properties of these channels, shifting the voltage-dependence of both activation and inactivation to more negative potentials.[12][15]
Modulation of Voltage-Gated Potassium Channels (VGPCs)
This compound is also a modulator of voltage-gated potassium channels (VGPCs).[1][15] It inhibits the efflux of potassium ions (K+) through these channels and slows their deactivation kinetics.[1][15] This effect, combined with its action on sodium channels, contributes to the overall disruption of cellular excitability. The human channel hKv1.3 has been identified as being particularly sensitive to PTX 251D.[1][15]
Biotransformation of this compound
Some species of dendrobatid frogs, such as Dendrobates auratus and Dendrobates tinctorius, possess the ability to metabolize PTX 251D into a more potent alkaloid, allopumiliotoxin 267A (aPTX 267A).[4][10][17] This biotransformation involves the hydroxylation of the pumiliotoxin molecule.
The Role of Cytochrome P450 Enzymes
Recent research has identified a potential role for cytochrome P450 enzymes, specifically an enzyme similar to human CYP2D6, in the hydroxylation of PTX 251D to aPTX 267A.[4][17][18][19] Studies have shown that human CYP2D6 can rapidly metabolize PTX 251D in vitro, producing hydroxylated products.[4][17][19] Furthermore, a CYP2D6-like gene shows increased expression in the intestines of frogs fed PTX 251D, suggesting its involvement in this metabolic process.[4][17]
Conclusion and Future Directions
This compound represents a fascinating case study in chemical ecology and natural product pharmacology. Its journey from arthropod prey to the skin of poison frogs, and its subsequent potential biotransformation into a more potent toxin, highlights the intricate relationships within ecosystems. The detailed understanding of its mechanism of action on voltage-gated ion channels provides a valuable foundation for the development of novel therapeutic agents, particularly in the areas of pain management and neurological disorders.
Future research should focus on:
-
Quantitative analysis: More extensive quantitative studies are needed to determine the precise concentrations of PTX 251D in a wider range of arthropod and anuran species.
-
Metabolic pathways: Further elucidation of the specific enzymes and genetic mechanisms responsible for the biotransformation of PTX 251D in different frog species is required.
-
Pharmacological applications: The unique modulatory effects of PTX 251D on ion channels warrant further investigation for potential drug development, including the synthesis and screening of novel analogs with improved therapeutic profiles.
This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this remarkable natural toxin. The provided protocols and data offer a starting point for new investigations that will undoubtedly uncover further secrets of this compound and its role in the natural world.
References
- 1. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poison frog dietary preference depends on prey type and alkaloid load - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scheloribatid mites as the source of pumiliotoxins in dendrobatid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reptilis.org [reptilis.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid toxin sequestration modifies poison frog physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pumiliotoxin 251D: Chemical Structure, Stereoisomers, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pumiliotoxin 251D (PTX 251D), a potent alkaloid toxin found in the skin of poison frogs. The document details its chemical structure, the critical role of stereoisomerism in its toxicity, its mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Properties
This compound is a lipophilic alkaloid characterized by a (Z)-6-alkylidene-8-hydroxy-8-methylindolizidine ring system.[1][2] Its name is derived from the pumiliotoxin family and its molecular mass of 251 daltons.[3] The naturally occurring, biologically active form of the toxin is the (+)-enantiomer.[3][4]
Key Identifiers:
-
IUPAC Name (Natural Enantiomer): (6Z,8S,8aS)-8-Methyl-6-[(2R)-2-methylhexylidene]octahydroindolizin-8-ol[3][6]
The molecule's structure contains three stereocenters, giving rise to several possible stereoisomers.[3][5] The specific configuration of these chiral centers is crucial for the toxin's biological activity.
The Critical Role of Stereoisomerism
The biological effects of this compound are highly dependent on its stereochemistry. The natural (+)-enantiomer is a potent toxin, while its unnatural (-)-enantiomer is significantly less active or non-toxic.[3][4] This enantioselective toxicity has been demonstrated in both vertebrates and invertebrates.[4][7] For instance, a 10 mg/kg dose of (+)-PTX 251D is lethal to mice, causing convulsions and death, whereas the same dose of (-)-PTX 251D produces no discernible effects.[7][8] This highlights the importance of the precise three-dimensional arrangement of the molecule for its interaction with biological targets.
Biological Activity and Mechanism of Action
This compound is a potent neurotoxin that primarily functions by modulating voltage-gated ion channels.[3][9] When it enters the bloodstream, it can lead to hyperactivity, convulsions, cardiac arrest, and death.[3] It is particularly toxic to arthropods like mosquitoes and tobacco budworms.[3][7][8]
The primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs), which blocks the influx of Na⁺ ions.[3] This action shifts the steady-state activation and inactivation curves of mammalian VGSCs to a more negative potential.[3] The toxin also inhibits Ca²⁺-stimulated ATPase, leading to a decrease in calcium ion reuptake and a subsequent increase in free Ca²⁺ concentration, which may contribute to the potentiation and prolongation of muscle twitch.[3] While its effect on voltage-gated potassium channels (VGPCs) is less pronounced, it has been shown to inhibit their inactivation.[3][10]
Quantitative Toxicity Data
The enantioselective toxicity of PTX 251D is evident across different animal models. The naturally occurring (+)-enantiomer consistently demonstrates significantly higher potency.
| Organism | Stereoisomer | Dose / Concentration | Observed Effect | Reference |
| Mouse (Mus musculus) | (+)-PTX 251D | 10 mg/kg (s.c.) | Convulsions, hyperalgesia, death | [7][8] |
| Mouse (Mus musculus) | (-)-PTX 251D | 10 mg/kg (s.c.) | No detectable effect | [7][8] |
| Tobacco Budworm (Heliothis virescens) | (+)-PTX 251D | 150 ng/larva (injection) | LD₅₀ | [7][8] |
| Tobacco Budworm (Heliothis virescens) | (+)-PTX 251D | 10 ng/larva (injection) | Convulsions | [7][8] |
| Yellow Fever Mosquito (Aedes aegypti) | (+)-PTX 251D | 0.1 µg/cm² (contact) | Minimum toxic concentration | [4][7] |
| Yellow Fever Mosquito (Aedes aegypti) | (-)-PTX 251D | Higher concentrations required | Reduced landing and feeding | [4][7] |
Experimental Protocols
Representative Chemical Synthesis
The total synthesis of this compound is a complex, multi-step process that has been achieved through various strategies.[3][11] One notable approach involves a late-stage, nickel-catalyzed reductive cyclization of an epoxy-alkyne, which stereospecifically installs the exocyclic (Z)-alkene and the tertiary alcohol in the final step.[2]
Key Steps in a Nickel-Catalyzed Synthesis Strategy: [2]
-
Preparation of Precursors: The synthesis begins with the creation of key intermediates, often starting from proline-derived methyl ketones.
-
Epoxide Formation: A diastereoselective addition of a sulfoxonium anion to the ketone is used to prepare the necessary epoxide precursor.
-
Nickel-Catalyzed Cyclization: The crucial step involves the highly selective nickel-catalyzed reductive cyclization of the epoxy-alkyne intermediate. This reaction forms the indolizidine core, stereospecifically generating the (Z)-alkene and opening the epoxide to form the C8 tertiary alcohol.
-
Purification: The final product is purified using methods such as flash chromatography on silica (B1680970) gel with a solvent gradient (e.g., 1:49 to 1:19 MeOH:CHCl₃) to yield pure this compound.
Biological Assay: Mosquito Contact Toxicity
This protocol details a method for assessing the contact toxicity of PTX 251D enantiomers against mosquitoes, as described in studies with Aedes aegypti.[4][7][8]
Materials:
-
(+)-PTX 251D and (-)-PTX 251D
-
Methanol (B129727) (for solutions)
-
Substrate for coating (e.g., copper wires or silicone membranes)
-
Exposure chamber (e.g., plastic container)
-
Adult female mosquitoes (Aedes aegypti), 5-16 days old
Procedure:
-
Solution Preparation: Prepare serial dilutions of each PTX 251D enantiomer in methanol. A control solution of pure methanol should also be prepared.
-
Substrate Coating: Apply a known volume of a PTX 251D solution to the substrate surface to achieve a target concentration (e.g., starting from 0.1 µg/cm²). Allow the methanol to evaporate completely.
-
Mosquito Exposure: Introduce a cohort of mosquitoes into the exposure chamber containing the coated substrate.
-
Observation: Observe and record mosquito behavior over a set time period (e.g., 10 minutes after a 3-minute exposure). Key endpoints to measure include:
-
Landing/Feeding Deterrence: Count the number of mosquitoes landing or attempting to feed on the treated surface compared to a control.
-
Toxicosis: Record signs of toxicity, such as impaired flight (failure to fly off the substrate), erratic movement, and leg autotomy (self-amputation).
-
-
Data Analysis: Statistically compare the behavioral and toxicological endpoints between the control group and the groups exposed to different concentrations of each enantiomer.
References
- 1. Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Pumiliotoxins 209F and 251D via Late-Stage, Nickel-Catalyzed Epoxide-Alkyne Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. This compound | C16H29NO | CID 6440480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Tracking the cryptic pumiliotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mechanism of Action of Pumiliotoxin 251D on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiliotoxin 251D (PTX 251D) is a lipophilic alkaloid toxin found in the skin of poison dart frogs. Unlike other members of the pumiliotoxin family that typically act as positive modulators of voltage-gated sodium channels (VGSCs), PTX 251D exhibits a distinct and complex mechanism of action, primarily characterized by the inhibition of both voltage-gated sodium and potassium channels.[1][2] This technical guide provides a comprehensive overview of the molecular interactions of PTX 251D with these key ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of the toxin's effects.
Core Mechanism of Action
This compound disrupts normal neuronal and muscular function by targeting multiple types of voltage-gated ion channels. Its primary modes of action include the inhibition of sodium influx through VGSCs and the blockade of potassium efflux through voltage-gated potassium channels (VGPCs).[2] Furthermore, PTX 251D has been observed to inhibit Ca2+-stimulated ATPase, leading to an increase in intracellular calcium levels.[3] This multifaceted activity contributes to its potent toxicity, which manifests as hyperactivity, convulsions, cardiac depression, and ultimately, death in affected organisms.[1][3]
Modulation of Voltage-Gated Sodium Channels (VGSCs)
PTX 251D acts as an inhibitor of mammalian and insect VGSCs.[2] Its interaction with these channels leads to a shift in the voltage-dependence of both steady-state activation and inactivation to more negative potentials.[2] This alteration of channel gating properties disrupts the normal generation and propagation of action potentials. The effect of PTX 251D is particularly pronounced on insect VGSCs, which may explain its high insecticidal activity.[3]
Inhibition of Voltage-Gated Potassium Channels (VGPCs)
A significant and distinguishing feature of PTX 251D's mechanism of action is its inhibitory effect on VGPCs, a characteristic not previously attributed to pumiliotoxins.[2] The toxin has been shown to block a range of VGPC subtypes and also slows the deactivation kinetics of mammalian VGPCs.[2]
Quantitative Data on Ion Channel Modulation
The following tables summarize the quantitative effects of this compound on various voltage-gated ion channels as determined by electrophysiological studies.
Table 1: Effect of this compound on Voltage-Gated Sodium Channels (VGSCs)
| Channel Subtype | Species/Cell Line | Toxin Concentration | Effect | Quantitative Measure | Reference |
| rNav1.2/β1 | Rat | 100 µM | Inhibition of Na+ influx, Shift in steady-state activation and inactivation | Not specified | [2] |
| rNav1.4/β1 | Rat | 100 µM | Inhibition of Na+ influx, Shift in steady-state activation and inactivation | Not specified | [2][4] |
| hNav1.5/β1 | Human | 30 µM | No inhibitory effect | Not specified | [1][5] |
| Para/tipE | Insect | 100 µM | Dramatic effect on the inactivation process | Not specified | [2] |
Table 2: Effect of this compound on Voltage-Gated Potassium Channels (VGPCs)
| Channel Subtype | Species/Cell Line | Toxin Concentration | Effect | IC50 Value | Reference |
| rKv1.1-1.2 | Rat | 100 µM | Inhibition of K+ efflux, Slowed deactivation kinetics | Not specified | [2] |
| hKv1.3 | Human | 100 µM | Inhibition of K+ efflux, Slowed deactivation kinetics | 10.8 ± 0.5 µM | [2][6] |
| hKv11.1 (hERG) | Human | 30 µM - 100 µM | No inhibitory effect up to 30 µM; Inhibition at 100 µM | Not specified | [1][2][5] |
| Shaker IR | Insect | 100 µM | Inhibition of K+ efflux | Not specified | [2] |
Signaling Pathways and Logical Relationships
The interaction of PTX 251D with ion channels triggers a cascade of cellular events leading to the observed toxicological effects.
References
- 1. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 6. This compound | PTX 251D For Research Use [benchchem.com]
Toxicological Profile of Pumiliotoxin 251D in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiliotoxin 251D (PTX 251D) is a lipophilic indolizidine alkaloid first identified in the skin secretions of dendrobatid poison frogs.[1] These frogs sequester the toxin from their diet of arthropods.[2] PTX 251D is a potent neurotoxin that exhibits significant toxicity in various animal models, primarily through its interaction with voltage-gated ion channels.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of PTX 251D, detailing its lethal dosage, mechanism of action, and physiological effects observed in animal models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Quantitative Toxicological Data
The toxicity of this compound has been quantified in both vertebrate and invertebrate animal models. The following tables summarize the available quantitative data on the lethal and effective concentrations of PTX 251D.
Table 1: Lethal Dose (LD50) of this compound in Animal Models
| Animal Model | Route of Administration | LD50 | Reference(s) |
| Mouse | Subcutaneous (s.c.) | 10 mg/kg | [1][4] |
| Tobacco Budworm (Heliothis virescens) Larvae | Injection | 150 ng/larva | [1][4] |
Table 2: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Ion Channels
| Channel Type | Animal/Cell Line | IC50 | Reference(s) |
| hKv1.3 (human Voltage-gated Potassium Channel) | Xenopus laevis oocytes | 10.8 ± 0.5 µM | [3] |
Mechanism of Action
This compound exerts its toxic effects primarily by modulating the function of voltage-gated ion channels, which are critical for nerve and muscle function. Unlike other pumiliotoxins that act as positive modulators of sodium channels, PTX 251D functions as a channel blocker.[1] Additionally, it affects calcium homeostasis through the inhibition of Ca2+-stimulated ATPase.[1][5]
Modulation of Voltage-Gated Sodium Channels (VGSCs)
PTX 251D blocks the influx of Na+ ions through mammalian VGSCs.[1] It induces a negative shift in the voltage-dependence of both activation and inactivation of these channels.[1] A key finding is that PTX 251D increases the permeability of VGSCs to K+ ions by approximately six-fold, leading to a significant disruption of the sodium-potassium equilibrium in neurons.[1] This disruption is a major contributor to the observed neurotoxicity.
Modulation of Voltage-Gated Potassium Channels (VGPCs)
The toxin also inhibits the efflux of K+ ions through various VGPCs.[3] It has been shown to slow the deactivation kinetics of mammalian VGPCs.[3] The human Kv1.3 channel is particularly sensitive to PTX 251D.[3]
Inhibition of Ca2+-stimulated ATPase
PTX 251D is a potent inhibitor of Ca2+-stimulated ATPase in the sarcoplasmic reticulum.[1] This inhibition leads to a decreased reuptake of Ca2+ into the sarcoplasmic reticulum, resulting in elevated intracellular calcium concentrations and prolonged muscle contraction.
The following diagram illustrates the primary molecular targets of this compound.
Physiological Effects in Animal Models
The interaction of this compound with its molecular targets leads to a range of severe physiological effects, culminating in lethality at sufficient doses.
Central Nervous System (CNS) Effects
In mice, subcutaneous injection of PTX 251D rapidly induces hyperactivity and convulsions.[1][4] These neurological effects are attributed to the disruption of the sodium-potassium equilibrium in neurons due to the toxin's action on VGSCs.[1]
Cardiovascular Effects
PTX 251D acts as a cardiac depressant and can lead to cardiac arrest.[1][6] This is, at least in part, explained by its inhibitory effect on the cardiac voltage-gated sodium channel hNav1.5/β1.[1]
Muscular Effects
The inhibition of Ca2+-stimulated ATPase by PTX 251D leads to a potentiation and prolongation of muscle twitch.[1] This is a result of the elevated intracellular calcium levels.
The following diagram illustrates the signaling pathway leading to the toxic effects of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the toxicological properties of compounds like PTX 251D. The following sections outline the general methodologies employed in the cited studies.
In Vivo Toxicity Assessment in Mice
The determination of the LD50 of this compound in mice is a critical measure of its acute toxicity.
Objective: To determine the median lethal dose (LD50) of PTX 251D following subcutaneous administration in mice.
Methodology:
-
Animal Model: Specific pathogen-free mice (strain, sex, and age to be specified, e.g., male Swiss Webster mice, 20-25 g).
-
Toxin Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile saline or a solution of ethanol (B145695) and saline) to the desired concentrations.
-
Administration: A range of doses of the PTX 251D solution is administered subcutaneously (s.c.) to different groups of mice. A control group receives the vehicle only.
-
Observation: The animals are observed continuously for the first few hours post-injection and then periodically for a set duration (e.g., 24-48 hours).
-
Data Collection: The number of mortalities in each dose group is recorded. Signs of toxicity such as hyperactivity, convulsions, paralysis, and respiratory distress are also noted.
-
LD50 Calculation: The LD50 value is calculated using a standard statistical method, such as the probit analysis or the Reed-Muench method.
The following diagram provides a workflow for the in vivo toxicity assessment of this compound in mice.
Electrophysiological Analysis in Xenopus laevis Oocytes
The effects of this compound on specific ion channels are investigated using the Xenopus laevis oocyte expression system coupled with the two-electrode voltage-clamp technique.
Objective: To characterize the effects of PTX 251D on the function of specific voltage-gated ion channels.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific ion channel subunit(s) of interest (e.g., hKv1.3).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage-Clamp Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bath solution.
-
Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit ionic currents through the expressed channels.
-
-
Toxin Application: this compound is applied to the bath solution at various concentrations.
-
Data Acquisition and Analysis: The effect of PTX 251D on the current amplitude, voltage-dependence of activation and inactivation, and channel kinetics is recorded and analyzed. IC50 values are determined by fitting the concentration-response data to a Hill equation.
The following diagram illustrates the experimental workflow for the electrophysiological analysis of this compound.
Conclusion
This compound is a potent neurotoxin with a multifaceted mechanism of action primarily targeting voltage-gated sodium and potassium channels, as well as Ca2+-stimulated ATPase. Its effects in animal models, including neurotoxicity, cardiotoxicity, and myotoxicity, are well-documented. This technical guide provides a consolidated resource of the current knowledge on the toxicological profile of PTX 251D, which is essential for researchers in the fields of toxicology, pharmacology, and neuroscience. Further research is warranted to fully elucidate the downstream signaling consequences of its primary molecular interactions and to explore potential therapeutic applications of its unique channel-modulating properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of calcium-dependent ATPase from sarcoplasmic reticulum by a new class of indolizidine alkaloids, pumiliotoxins A, B, and 251D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Pumiliotoxin 251D: A Technical Guide to its Effects on Voltage-Gated Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiliotoxin 251D (PTX 251D) is a lipophilic indolizidine alkaloid first identified in the skin of dendrobatid poison frogs.[1][2] These frogs sequester the toxin from their diet of arthropods as a chemical defense mechanism.[1] While pumiliotoxins are generally known as positive modulators of voltage-gated sodium channels (VGSCs), PTX 251D displays a distinct pharmacological profile.[1][2] Notably, it is the first in its class reported to significantly affect voltage-gated potassium channels (VGPCs), presenting a novel area of interest for toxicologists and drug discovery professionals.[1] This document provides an in-depth technical overview of the current understanding of PTX 251D's interaction with VGPCs, compiling quantitative data, experimental methodologies, and illustrating the toxin's known interactions.
Quantitative Analysis of this compound on Voltage-Gated Potassium Channels
The inhibitory effects of this compound on various voltage-gated potassium channels have been investigated, revealing a degree of selectivity. The following table summarizes the key quantitative findings from electrophysiological studies.
| Channel Subtype | Species/Origin | Expression System | Toxin Concentration | Effect | IC50 Value | Reference |
| hKv1.3 | Human | Xenopus laevis oocytes | --- | Inhibition of K+ efflux | 10.8 ± 0.5 µM | [1] |
| rKv1.1 | Rat | Xenopus laevis oocytes | 100 µM | Inhibition of K+ efflux | > 100 µM | [1] |
| rKv1.2 | Rat | Xenopus laevis oocytes | 100 µM | Inhibition of K+ efflux | > 100 µM | [1] |
| hERG (Kv11.1) | Human | Xenopus laevis oocytes | 100 µM | Inhibition of K+ efflux | > 100 µM | [1] |
| Shaker IR | Insect (Drosophila) | Xenopus laevis oocytes | 100 µM | Inhibition of K+ efflux | > 100 µM | [1] |
| Kv4.3/KChIP2 | Human | Not specified | 30 µM | No inhibitory effect | Not determined | [3][4][5] |
| KCNQ1/minK | Human | Not specified | 30 µM | No inhibitory effect | Not determined | [3][4][5] |
| Kir2.1 | Human | Not specified | 30 µM | No inhibitory effect | Not determined | [3][4][5] |
Effects on Channel Kinetics
Beyond direct channel block, this compound has been shown to modulate the gating kinetics of mammalian VGPCs. Specifically, the toxin slows the deactivation kinetics of these channels.[1] This effect suggests an interaction with the channel's voltage-sensing or gating machinery, leading to a prolonged open state before closure. The precise mechanism underlying this kinetic modulation is still under investigation.[2]
Experimental Protocols
The primary methodology for characterizing the effects of PTX 251D on VGPCs has been two-electrode voltage-clamp (TEVC) electrophysiology using heterologous expression in Xenopus laevis oocytes.
Detailed Methodology: Two-Electrode Voltage-Clamp on Xenopus laevis Oocytes [1]
-
Oocyte Preparation:
-
Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.
-
Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected for injection.
-
-
cRNA Injection:
-
Plasmids containing the cDNA for the desired potassium channel subunits (e.g., hKv1.3) are linearized.
-
cRNA is synthesized in vitro using a commercially available kit.
-
A nanoliter injector is used to inject a specific amount of cRNA into the cytoplasm of each oocyte.
-
Injected oocytes are incubated for 2-7 days to allow for channel protein expression in the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).
-
Two glass microelectrodes, filled with a high potassium salt solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a set value (holding potential).
-
Voltage steps are applied to activate the expressed potassium channels, and the resulting ionic currents are recorded.
-
-
Toxin Application and Data Analysis:
-
A baseline recording of the potassium current is established.
-
Synthetically produced PTX 251D is then perfused into the recording chamber at various concentrations.
-
The effect of the toxin on the current amplitude and kinetics is recorded.
-
Dose-response curves are generated by plotting the percentage of current inhibition against the toxin concentration to determine the IC50 value.
-
Changes in channel activation, inactivation, and deactivation kinetics are analyzed by comparing current traces before and after toxin application.
-
Visualizations
References
- 1. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
Biosynthesis and metabolism of Pumiliotoxin 251D in amphibians
An In-depth Technical Guide to the Dietary Sequestration and Metabolism of Pumiliotoxin 251D in Amphibians
Executive Summary
Poison frogs of the family Dendrobatidae are renowned for their spectacular diversity of skin alkaloids, which serve as a potent chemical defense against predators. Unlike many toxins that are biosynthesized endogenously, these alkaloids, including this compound (PTX 251D), are sequestered from dietary arthropods. This guide provides a comprehensive overview of the current scientific understanding of how certain poison frog species not only accumulate PTX 251D but also metabolize it into a significantly more toxic compound, allopumiliotoxin 267A (aPTX 267A). We will detail the metabolic pathway, the enzymes implicated, the species-specific nature of this conversion, and the experimental methodologies that have been pivotal in elucidating these processes. Quantitative data on toxicity and metabolic efficiency are presented, along with detailed workflows and pathway diagrams to provide a thorough resource for researchers in toxicology, pharmacology, and drug development.
Introduction: A Diet-Derived Defense
The biosynthesis of this compound does not occur within the frogs themselves. Instead, these alkaloids are bioaccumulated from the frog's diet, a concept known as the "dietary hypothesis".[1] PTX 251D is obtained from consumed arthropods, such as formicine ants and oribatid mites, and is then sequestered from the gastrointestinal tract and transported to granular glands in the skin for storage.[2][3][4][5]
While many alkaloids are stored without modification, a fascinating metabolic capability has evolved in certain lineages of poison frogs.[3][6] Specifically, some species can convert the ingested PTX 251D into a more potent analogue, aPTX 267A, through a hydroxylation reaction.[3][7] This biotransformation represents a significant toxicological enhancement, as aPTX 267A is considerably more toxic than its precursor.[7][8] This guide focuses on the mechanisms behind this critical metabolic step.
Metabolic Pathway: The 7'-Hydroxylation of this compound
The primary metabolic event is the stereoselective 7'-hydroxylation of the natural (+)-pumiliotoxin 251D enantiomer to form (+)-allopumiliotoxin 267A.[8][9] The unnatural (-)-251D enantiomer, when experimentally fed to frogs, is accumulated but not hydroxylated, demonstrating the high specificity of the enzyme involved.[8][10] This conversion is catalyzed by a putative "pumiliotoxin 7-hydroxylase".[8][9]
Evidence strongly suggests this enzyme belongs to the Cytochrome P450 (CYP) superfamily, which is well-known for hydroxylating small molecules.[7] Studies on Dendrobates tinctorius revealed that exposure to PTX 251D leads to the upregulation of a CYP-like gene in the intestines.[7][11] Furthermore, in vitro assays have shown that human CYP2D6 can rapidly metabolize PTX 251D, lending support to the involvement of this enzyme family.[7][11] The metabolism is thought to occur primarily in the liver and intestines, which have high concentrations of CYP enzymes, after which both the remaining PTX 251D and the newly formed aPTX 267A are sequestered in the skin.[3][7]
Species Specificity and Evolutionary Significance
The ability to metabolize PTX 251D is not universal among poison frogs. This trait appears to be a synapomorphy (a shared derived character) associated with the genus Dendrobates.[9]
-
Metabolizing Species: Laboratory feeding experiments have confirmed that species such as Dendrobates tinctorius and Dendrobates auratus can efficiently convert PTX 251D to aPTX 267A.[3][7][8]
-
Non-Metabolizing Species: In contrast, species from other genera, including Phyllobates bicolor and Epipedobates tricolor, accumulate PTX 251D in their skin without converting it.[3][6][7] Similarly, the Malagasy poison frogs of the genus Mantella do not appear to possess this hydroxylase activity.[8]
The evolution of this metabolic pathway likely conferred a significant adaptive advantage by enhancing the frog's chemical defense.[8][9] By converting a moderately toxic dietary compound into a much more potent one, these frogs amplify their defensive capabilities against predators.
Quantitative Data Summary
The following tables summarize key quantitative findings from experimental studies.
Table 1: Comparative Toxicity of Pumiliotoxins in Mice
| Compound | Lethal Dose (LD₅₀) | Relative Toxicity | Citation(s) |
|---|---|---|---|
| PTX (+)-251D | ~10 mg/kg | 1x | [12] |
| aPTX (+)-267A | ~2 mg/kg | ~5x more toxic | [7][8][9] |
| PTX (-)-251D | No overt effect | Non-toxic |[8][9] |
Table 2: Metabolic Efficiency and Gene Expression in Dendrobates tinctorius
| Parameter | Observation | Tissue | Citation(s) |
|---|---|---|---|
| Metabolic Conversion | ~80% of accumulated PTX 251D is hydroxylated to aPTX 267A. | Skin | [8][9] |
| Gene Upregulation | Cytochrome P450 (CYP3A29) | Intestines | [7][13] |
| MHC Class Iα | Intestines | [7][13] | |
| MHC Class Iα | Liver | [7][13] |
| Gene Downregulation | Vitellogenin 2 (VTG2) | Liver |[7][13] |
Experimental Protocols
The understanding of PTX 251D metabolism has been built upon several key experimental methodologies.
5.1. In Vivo Alkaloid Feeding Studies This is the foundational technique used to demonstrate metabolic conversion.
-
Subjects: Captive-raised, and therefore alkaloid-free, poison frogs are used.[1]
-
Alkaloid Administration: Synthetic PTX 251D (often just the biologically active (+) enantiomer) is mixed with a carrier like vitamin powder. This mixture is then used to dust food items, such as wingless fruit flies or termites, which are subsequently fed to the frogs.[1][8][14]
-
Control Group: A control group is typically fed a non-metabolized alkaloid, such as a decahydroquinoline (B1201275) (DHQ), or food dusted only with the carrier powder to isolate the effects of PTX 251D.[6][7]
-
Duration: Feeding regimens can last for several weeks to ensure sufficient accumulation and metabolism.[10]
-
Sample Collection: Following the feeding period, frogs are euthanized, and tissues (skin, liver, intestines) are dissected for analysis.[3][7]
5.2. Alkaloid Extraction and Analysis
-
Extraction: Tissues are homogenized and extracted with a solvent, typically methanol, to isolate the lipophilic alkaloids.
-
Analysis: The resulting extracts are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different alkaloids and provides mass spectra that allow for their unambiguous identification and quantification.[8][9]
5.3. Transcriptomic Analysis (RNA-Seq)
-
Objective: To identify genes whose expression levels change in response to PTX 251D exposure.
-
Protocol:
-
RNA is extracted from the tissues of interest (liver, intestines, skin) from both PTX-fed and control frogs.[7]
-
The extracted RNA is used to prepare libraries for high-throughput sequencing (RNA-seq).[7]
-
The resulting sequence data is mapped to a reference transcriptome or genome.
-
Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the PTX-fed group compared to the control group.[7]
-
Conclusion and Future Directions
The study of this compound in amphibians provides a remarkable example of how organisms can leverage their diet to create a sophisticated chemical defense. It is now well-established that PTX 251D is not biosynthesized but is sequestered from arthropods and, in the case of Dendrobates frogs, is metabolized into the more potent aPTX 267A. This conversion is accomplished by a highly specific, CYP-like hydroxylase enzyme located in the liver and intestines.
While significant progress has been made, several areas warrant further investigation:
-
Enzyme Identification: The definitive identification and characterization of the specific pumiliotoxin 7-hydroxylase enzyme is a critical next step.
-
Transport Mechanisms: The molecular transporters responsible for sequestering PTX 251D from the gut and depositing it and its metabolite into skin glands remain largely unknown.
-
Regulatory Pathways: Understanding how the expression and activity of the hydroxylase enzyme are regulated could provide deeper insights into the evolution of this adaptive trait.
Continued research in this area will not only enhance our understanding of chemical ecology and evolutionary biology but may also uncover novel enzymatic pathways and transport systems of potential interest to drug development and biotechnology.
References
- 1. ralphsaporito.weebly.com [ralphsaporito.weebly.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 4. Pumiliotoxin - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular physiology of pumiliotoxin sequestration in a poison frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. journals.plos.org [journals.plos.org]
- 14. Transcriptomic Signatures of Experimental Alkaloid Consumption in a Poison Frog - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Transformation of Pumiliotoxin 251D to the More Potent Allopumiliotoxin 267A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumiliotoxin 251D (PTX 251D), a member of the pumiliotoxin-A class of alkaloids, is a notable defensive compound found in the skin of certain amphibians. Intriguingly, select species of dendrobatid poison frogs possess the remarkable capability to metabolize this toxin into the more potent allopumiliotoxin 267A (aPTX 267A). This biotransformation, a stereoselective 7'-hydroxylation, significantly enhances the toxicity of the parent compound, suggesting an adaptive evolutionary advantage for the frogs that can perform this conversion. This technical guide provides an in-depth analysis of this conversion, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the metabolic pathway and experimental workflows.
Introduction to Pumiliotoxins and their Biological Significance
Pumiliotoxins are a class of lipophilic alkaloids originally discovered in the skin of neotropical dendrobatid frogs.[1] These frogs sequester the alkaloids from their diet, which primarily consists of arthropods like ants and mites.[2][3] Pumiliotoxins exhibit significant biological activity, notably affecting muscle and nerve cells, with some demonstrating cardiotonic effects.[1][4]
This compound is a toxic alkaloid that can cause hyperactivity, convulsions, pain, and death in predators.[5] However, some poison frog species, such as those in the genus Dendrobates, can metabolize PTX 251D into allopumiliotoxin 267A.[5][6] This conversion is of particular interest as aPTX 267A is markedly more toxic than its precursor, being approximately five times more potent when tested in mice.[6][7][8] This enhancement in toxicity underscores the sophisticated chemical defense mechanisms that have evolved in these amphibians.
The Conversion Pathway: A Biological Hydroxylation
The conversion of PTX 251D to aPTX 267A is not a simple chemical reaction but a precise, enzyme-mediated process. Research has pointed to the existence of an unidentified, enantioselective pumiliotoxin 7-hydroxylase enzyme.[5][6] This enzyme specifically targets the naturally occurring (+)-enantiomer of PTX 251D for hydroxylation, while the unnatural (-)-enantiomer is not metabolized.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on PTX 251D and aPTX 267A.
Table 1: Comparative Toxicity in Mice
| Compound | Lethal Dose (Mice) | Observed Effects | Reference |
| (+)-Pumiliotoxin 251D | 10 mg/kg | Hyperactivity, convulsions, pain at injection site | [6] |
| (+)-Allopumiliotoxin 267A | 2 mg/kg | Hyperactivity, convulsions, death | [5][6] |
| (-)-Pumiliotoxin 251D | Not overtly toxic | No significant effects observed | [6] |
Table 2: Occurrence and Conversion in Dendrobatid Frogs
| Frog Species | PTX 251D Sequestration | aPTX 267A Presence after PTX 251D feeding | Conversion Efficiency | Reference |
| Dendrobates auratus | Yes | Yes | ~80% of accumulated PTX 251D hydroxylated | [5][6] |
| Dendrobates tinctorius | Yes | Yes | Detected at significant levels | [5][9] |
| Epipedobates tricolor | Yes | No | No detectable conversion | [5][6] |
| Phyllobates bicolor | Yes | No | No detectable conversion | [5] |
Experimental Protocols
While a direct chemical synthesis for the conversion of PTX 251D to aPTX 267A is not established, the biological conversion has been demonstrated through in vivo feeding experiments. Additionally, the total synthesis of allopumiliotoxins has been achieved through complex chemical pathways.
In Vivo Feeding Experiment Protocol (Demonstrating Biological Conversion)
This protocol is a generalized representation based on studies conducted with dendrobatid frogs.[5][6][8]
Methodology:
-
Alkaloid Preparation: A solution of synthetic (+)-Pumiliotoxin 251D is prepared.
-
Insect Diet Preparation: Termites or fruit flies are dusted with the PTX 251D solution.
-
Feeding: The alkaloid-dusted insects are fed to captive-bred dendrobatid frogs, which lack native skin alkaloids. Control groups are fed undusted insects.
-
Duration: The feeding regimen is maintained for a period of several weeks to allow for sequestration and metabolism of the alkaloid.
-
Alkaloid Extraction: Following the feeding period, skin samples are taken from the frogs, and alkaloids are extracted using a suitable solvent (e.g., methanol).
-
Analysis: The skin extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of PTX 251D and its metabolite, aPTX 267A.
Overview of Total Chemical Synthesis of (+)-Allopumiliotoxin 267A
It is crucial to understand that the chemical synthesis of aPTX 267A does not involve a direct conversion from PTX 251D. Instead, it is a de novo process starting from simpler chiral precursors. Several synthetic routes have been developed.[1][10]
One notable approach involves the use of a chiral dihydropyridone intermediate.[1] This intermediate is formed through the addition of ethyl lithiopropiolate to an N-acylpyridinium salt. This key intermediate is then subjected to a series of reactions, including additions and oxidations, to construct the complex indolizidine core and the alkylidene side chain, ultimately yielding (+)-allopumiliotoxin 267A.[1] The stereochemistry of the alkylidene side chain is a significant challenge in these syntheses.[1] Other strategies have employed methods like the Nozaki-Kishi cyclization.[1][10]
Conclusion
The conversion of this compound to Allopumiliotoxin 267A is a fascinating example of metabolic enhancement of chemical defenses in the animal kingdom. This biological process, carried out by a specific hydroxylase enzyme in certain poison frogs, results in a five-fold increase in toxicity. While direct chemical conversion remains an elusive goal, the study of this natural pathway provides valuable insights for researchers in toxicology, pharmacology, and synthetic chemistry. The intricate total syntheses developed for these molecules not only provide access to larger quantities for pharmacological study but also drive innovation in synthetic methodologies. Further research into the pumiliotoxin 7-hydroxylase could open new avenues for biocatalysis and the development of novel bioactive compounds.
References
- 1. Allopumiliotoxin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Allopumiliotoxin 267A - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
The Ecological Role of Pumiliotoxin 251D in Poison Frog Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumiliotoxin 251D (PTX 251D) is a lipophilic indolizidine alkaloid that plays a crucial role in the chemical defense mechanisms of dendrobatid poison frogs.[1][2] Sequestered from their arthropod diet, this toxin serves as a potent deterrent against predators and ectoparasites.[2][3][4][5][6] Unlike other members of the pumiliotoxin family that act as positive modulators of voltage-gated sodium channels, PTX 251D exhibits a distinct mechanism of action, primarily functioning as a channel blocker.[1][7][8] This technical guide provides a comprehensive overview of the ecological significance, mechanism of action, and physiological effects of PTX 251D, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction
Poison frogs (family Dendrobatidae) are renowned for their vibrant aposematic coloration, which signals their toxicity to potential predators.[9] This toxicity is derived from a diverse arsenal (B13267) of alkaloids sequestered from their diet of mites, ants, and other arthropods.[3][4][10] Among these, this compound is a notable compound found in the skin of various poison frog genera, including Dendrobates, Epipedobates, Minyobates, and Phyllobates.[1] Its primary ecological function is to provide a chemical defense against predation.[2][10]
Some species of poison frogs, such as Dendrobates tinctorius and Dendrobates auratus, possess the remarkable ability to metabolize PTX 251D into the more potent allopumiliotoxin 267A (aPTX 267A) through a 7-hydroxylation process, likely mediated by a cytochrome P450 enzyme.[3][4][11] This biotransformation enhances the frog's defensive capabilities, as aPTX 267A is approximately five times more toxic to mice than its precursor.[11]
Mechanism of Action
Contrary to the typical action of pumiliotoxins, which potentiate sodium influx, PTX 251D acts as a blocker of voltage-gated sodium channels (VGSCs) in both mammals and insects.[1][7][8] It also inhibits voltage-gated potassium channels (VGPCs).[7] The toxin shifts the steady-state activation and inactivation of VGSCs to more negative potentials.[1][7] This effect is particularly pronounced in insect VGSCs, explaining its potent insecticidal activity.[1] Furthermore, PTX 251D increases the permeability of VGSCs to potassium ions, further disrupting the sodium-potassium equilibrium in neurons.[1]
The toxin also impacts calcium homeostasis by inhibiting Ca2+-stimulated ATPase, leading to an increase in free cytosolic Ca2+ concentrations.[1]
Signaling Pathway of this compound
The following diagram illustrates the molecular targets and downstream effects of PTX 251D.
Caption: Molecular targets and physiological effects of this compound.
Quantitative Toxicity Data
The toxicity of this compound has been evaluated in various organisms. The following tables summarize the available quantitative data.
Table 1: Lethal and Toxic Doses of this compound
| Organism | Administration Route | Endpoint | Value | Reference |
| Mice | Subcutaneous (s.c.) | LD50 | 10 mg/kg | [1] |
| Tobacco Budworm (Heliothis virescens) Larvae | Injection | LD50 | 150 ng/larva | [12][13] |
| Tobacco Budworm (Heliothis virescens) Larvae | Injection | Convulsions | 10 ng/larva | [12][13] |
| Yellow Fever Mosquito (Aedes aegypti) | Contact | Minimum Toxic Concentration | 0.1 µg/cm² | [2][12] |
Table 2: Ion Channel Inhibition by this compound
| Ion Channel | Organism | Endpoint | Value (µM) | Reference |
| hKv1.3 (VGPC) | Human | IC50 | 10.8 ± 0.5 | [7] |
Note: At a concentration of 100 µM, PTX 251D inhibits both mammalian and insect voltage-gated sodium and potassium channels.[4][8] However, at a maximum concentration of 30 µM, no inhibitory effect was observed on NaV1.5, Kv4.3/KChIP2, hERG, KCNQ1/minK, Cav1.2, or Kir2.1 ion channels.[3][4][14]
Experimental Protocols
This section details the methodologies employed in key studies to elucidate the ecological role and mechanism of action of PTX 251D.
Alkaloid Feeding and Metabolism Studies in Dendrobates tinctorius
Objective: To determine if D. tinctorius can metabolize PTX 251D into aPTX 267A and to assess associated changes in gene expression.[4][14]
Methodology:
-
Animal Husbandry: Lab-reared, non-toxic Dendrobates tinctorius were housed individually in terraria.
-
Experimental Groups: Frogs were divided into a control group and an experimental group.
-
Alkaloid Administration:
-
The control group was fed a solution of 0.01% decahydroquinoline (B1201275) (DHQ) in 1% ethanol.
-
The experimental group was fed a solution of 0.01% DHQ and 0.01% PTX 251D in 1% ethanol.
-
Each frog received 15 µL of the respective solution daily for five days via oral pipetting.[14]
-
-
Tissue Collection: On the fifth day, frogs were euthanized, and dorsal skin, liver, and intestines were dissected.
-
Alkaloid Analysis: Tissues were analyzed for the presence and quantity of DHQ, PTX 251D, and aPTX 267A using mass spectrometry.
-
Gene Expression Analysis: RNA was extracted from the tissues for transcriptomic analysis to identify differentially expressed genes.
Caption: Workflow for the alkaloid feeding and metabolism experiment.
Two-Electrode Voltage Clamp Electrophysiology
Objective: To investigate the effects of PTX 251D on voltage-gated sodium and potassium channels.[7][8]
Methodology:
-
Heterologous Expression: cRNA of various mammalian and insect VGSCs (e.g., rNav1.2/β1, Para/tipE) and VGPCs (e.g., hKv1.3, Shaker IR) were injected into Xenopus laevis oocytes.[7][8]
-
Oocyte Incubation: Oocytes were incubated to allow for channel protein expression.
-
Electrophysiological Recording:
-
A two-electrode voltage clamp technique was used to record ionic currents flowing through the expressed channels.
-
Oocytes were perfused with a control solution, followed by a solution containing a known concentration of synthetically produced PTX 251D.
-
-
Data Analysis: Changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics were measured and analyzed to determine the effect of the toxin.
Caption: Workflow for the two-electrode voltage clamp electrophysiology experiment.
Mosquito Deterrence and Toxicity Assays
Objective: To assess the deterrent and toxic effects of PTX 251D on mosquitoes (Aedes aegypti).[2][12][15]
Methodology:
-
Membrane Feeding Assay:
-
Silicone feeding membranes were treated with either methanol (B129727) (control) or varying concentrations of PTX (+)-251D or its unnatural enantiomer, PTX (−)-251D.
-
The number of mosquito landings and feeding events on the membranes were recorded to assess deterrence.
-
-
Contact Toxicity Assay:
Ecological Significance and Predator Defense
This compound is a broad-spectrum defensive agent, effective against both vertebrate and invertebrate predators.[9] The potent insecticidal properties of PTX 251D suggest a significant role in protecting poison frogs from ectoparasitic arthropods, such as mosquitoes.[2][12] The pain, hyperactivity, and convulsions induced in mice demonstrate its effectiveness as a deterrent against vertebrate predators.[4][14]
The ability of some frog species to convert PTX 251D into the more potent aPTX 267A represents a significant evolutionary adaptation, enhancing their chemical defense and likely providing a greater survival advantage.[11] While snakes and spiders have been identified as predators of poison frog tadpoles, the maternally derived alkaloids, including pumiliotoxins, have been shown to be an effective deterrent against spider predation.[16]
Implications for Drug Development
The unique modulatory activity of this compound on voltage-gated ion channels makes it a valuable pharmacological tool for studying channel structure and function. Its selective and potent effects on insect ion channels could inspire the development of novel insecticides. Furthermore, understanding the molecular targets of PTX 251D may provide insights for the development of new therapeutic agents, for instance, by designing analogs with specific activities on mammalian ion channel subtypes implicated in various channelopathies. The enzymatic pathway responsible for the conversion of PTX 251D to aPTX 267A is also of interest for its potential applications in biocatalysis and synthetic chemistry.
Conclusion
This compound is a multifaceted chemical defense agent with a unique mechanism of action that distinguishes it from other pumiliotoxins. Its potent effects on both vertebrate and invertebrate nervous systems underscore its ecological importance for the survival of poison frogs. The continued study of this intriguing alkaloid and its metabolic derivatives holds significant promise for advancements in neuropharmacology, insecticide development, and our understanding of co-evolutionary arms races.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 4. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.uchicago.edu [journals.uchicago.edu]
- 10. jcsantosresearch.org [jcsantosresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. ars.usda.gov [ars.usda.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maternally derived chemical defences are an effective deterrent against some predators of poison frog tadpoles (Oophaga pumilio) - PMC [pmc.ncbi.nlm.nih.gov]
Pumiliotoxin 251D molecular mass and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumiliotoxin 251D (PTX 251D) is a lipophilic alkaloid toxin originally isolated from the skin of dendrobatid poison frogs. It is a potent modulator of voltage-gated ion channels, exhibiting significant insecticidal and neurological activity. This document provides an in-depth overview of the molecular and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action, offering valuable insights for researchers in neuropharmacology, toxicology, and drug development.
Chemical and Physical Properties
This compound is an indolizidine alkaloid with a molecular mass of 251.41 g/mol and the chemical formula C₁₆H₂₉NO.[1][2][3] Its structure features a substituted indolizidine ring system. The naturally occurring and biologically active form is the (+)-enantiomer.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₉NO | [2][3] |
| Molecular Weight | 251.41 g/mol | [2][3] |
| IUPAC Name | (6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol | [2] |
| CAS Number | 73376-35-9 | [1][4] |
| PubChem CID | 6440480 | [2] |
| Appearance | Lipophilic solid | [4] |
| Biological Source | Skin of poison frogs (e.g., Dendrobates, Epipedobates) and some toads (Melanophryniscus) | [1][4] |
Mechanism of Action
This compound primarily functions as a modulator of voltage-gated sodium channels (VGSCs). Unlike many other pumiliotoxins that act as positive modulators, PTX 251D blocks the influx of Na⁺ ions in mammalian VGSCs.[1] It shifts the voltage dependence of both activation and inactivation to more negative potentials. This inhibitory effect is particularly potent on insect VGSCs, which explains its strong insecticidal properties.[1]
Furthermore, PTX 251D has been shown to affect other ion channels. It can increase the permeability of VGSCs to K⁺ ions, disrupting the sodium-potassium equilibrium in neurons.[1] It also exhibits inhibitory effects on voltage-gated potassium channels (VGPCs) and Ca²⁺-stimulated ATPase.[1] The inhibition of Ca²⁺-stimulated ATPase leads to an increase in intracellular calcium concentrations, which may contribute to the observed muscle twitch potentiation.[1]
Experimental Protocols
Total Synthesis of (+)-Pumiliotoxin 251D
The total synthesis of (+)-Pumiliotoxin 251D has been achieved through various multi-step strategies. One notable approach involves a nickel-catalyzed reductive cyclization. The following is a generalized workflow based on published syntheses.[5]
Workflow for the Synthesis of (+)-Pumiliotoxin 251D
References
- 1. Total Synthesis of Pumiliotoxins 209F and 251D via Late-Stage, Nickel-Catalyzed Epoxide-Alkyne Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pumiliotoxin 251D via Nickel-Catalyzed Reductive Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of Pumiliotoxin 251D, a toxic alkaloid isolated from the skin of poison dart frogs. The key step in this synthesis is a highly selective nickel-catalyzed intramolecular reductive cyclization of an epoxy-alkyne precursor. This methodology allows for the stereospecific formation of the characteristic (Z)-6-alkylideneindolizidine core and the tertiary alcohol moiety of the natural product.
Overview of the Synthetic Strategy
The total synthesis of this compound was accomplished in a linear sequence of nine steps, commencing from commercially available starting materials. The overall yield for this synthesis is 17%.[1] A key feature of this synthetic route is the late-stage nickel-catalyzed reductive cyclization, which efficiently constructs the core structure of the target molecule in the final step with a yield of 82%.[1][2]
The synthesis begins with the preparation of a proline-derived methyl ketone, which undergoes a diastereoselective epoxidation. The resulting epoxide is then alkylated with a suitable propargyl bromide to furnish the key epoxy-alkyne precursor. This precursor is then subjected to the nickel-catalyzed reductive cyclization to afford this compound as a single diastereomer and regioisomer.[1][2]
Data Presentation
Table 1: Key Intermediates and Final Product in the Synthesis of this compound
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Epoxy-alkyne Precursor (3b) | C₁₆H₂₅NO₂ | 263.38 | - | |
| This compound (1) | C₁₆H₂₉NO | 251.41 | 82 |
Table 2: Characterization Data for this compound (1)
| Spectroscopic Data | Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.21 (t, J = 7.0 Hz, 1H), 3.20 (m, 1H), 2.95 (m, 1H), 2.45 (m, 1H), 2.25 (m, 1H), 2.05-1.90 (m, 3H), 1.85-1.75 (m, 2H), 1.65-1.50 (m, 3H), 1.40-1.20 (m, 6H), 1.15 (s, 3H), 0.88 (t, J = 7.0 Hz, 3H), 0.85 (d, J = 6.5 Hz, 3H). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 134.7, 130.0, 71.8, 68.4, 54.7, 53.3, 48.9, 37.6, 32.2, 29.8, 24.4, 23.3, 22.9, 21.8, 21.2, 14.2.[1] |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₆H₃₀NO: 252.2322, found: 252.2321.[1] |
| Specific Rotation [α]D²³ | -9.3 (c 0.05, CHCl₃).[1] |
Experimental Protocols
Synthesis of the Epoxy-Alkyne Precursor (3b)
The synthesis of the epoxy-alkyne precursor involves several steps starting from a protected proline derivative. A key transformation is the diastereoselective epoxidation of a proline-derived methyl ketone using a sulfur ylide.[1] The resulting epoxide is then N-alkylated with a propargyl bromide.
Protocol for the Alkylation of the Amine to form Epoxy-alkyne 3b:
-
To a solution of the secondary amine (1.0 eq) in acetonitrile (B52724) (0.1 M) is added potassium carbonate (3.0 eq) and the relevant propargyl bromide (1.5 eq).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxy-alkyne precursor.
Nickel-Catalyzed Reductive Cyclization to this compound (1)
This protocol describes the key cyclization reaction that forms the indolizidine core of this compound.
Materials:
-
Epoxy-alkyne precursor (3b)
-
Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))
-
PMe₂Ph (Dimethylphenylphosphine)
-
Triethylborane (Et₃B, 1.0 M in hexanes)
-
Anhydrous solvent (e.g., diethyl ether or no solvent)
-
Schlenk tube or similar reaction vessel for air-sensitive techniques
-
Argon or Nitrogen gas supply
Procedure: [1]
-
Inside a glovebox, a Schlenk tube is charged with Ni(COD)₂ (0.10 mmol) and PMe₂Ph (0.10 mmol).
-
The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.
-
Triethylborane (0.15 mmol, 1.5 equivalents) is added via syringe, and the resulting solution is stirred for 5 minutes at room temperature.
-
The epoxy-alkyne precursor (3b, 0.10 mmol) is added dropwise via microsyringe.
-
The reaction mixture is heated to 65 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction is diluted with diethyl ether (2 mL).
-
The reaction vessel is opened to the air, and the solution is stirred for 30 minutes to quench the catalyst.
-
The mixture is then filtered through a plug of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound (82% yield).[1][2]
Visualizations
Logical Workflow for this compound Synthesis
References
Application Notes and Protocols for the Analytical Identification of Pumiliotoxin 251D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiliotoxin 251D (PTX 251D) is a lipophilic alkaloid toxin naturally found in the skin of various poison frog species, particularly of the Dendrobatidae family, as well as in some toads and arthropods.[1][2] This toxin is known for its cardiotonic and myotonic activity, primarily acting as a modulator of voltage-gated sodium channels.[3][4][5] Its potent biological effects and unique chemical structure make it a subject of interest in toxicology, pharmacology, and drug discovery. Accurate and sensitive analytical methods are crucial for the detection, identification, and quantification of PTX 251D in various biological and environmental matrices.
These application notes provide an overview of the primary analytical techniques and detailed protocols for the identification and quantification of this compound.
Chemical Properties
| Property | Value |
| IUPAC Name | (6Z,8S,8aS)-8-Methyl-6-[(2R)-2-methylhexylidene]octahydroindolizin-8-ol[1] |
| Molecular Formula | C₁₆H₂₉NO[1] |
| Molar Mass | 251.414 g/mol [1] |
| CAS Number | 73376-35-9[1] |
Analytical Techniques
The most common and effective methods for the analysis of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques offer high sensitivity and selectivity, which are essential for distinguishing PTX 251D from other alkaloids in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like PTX 251D. It provides excellent separation and definitive identification based on mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with electrospray ionization (ESI), is well-suited for the analysis of more polar and thermally labile compounds and has been successfully applied to PTX 251D and its metabolites.[6]
Quantitative Data Summary
The following table summarizes quantitative data for this compound found in various studies.
| Analytical Method | Matrix | Concentration / Amount | Reference |
| GC-MS | Whole body extract of Melanophryniscus montevidensis | Highly variable, up to 473.7 µg per toad | [2] |
| GC-MS | Skin of Epipedobates tricolor | ~300 µg per frog | [7] |
| LC-MS/MS | In vitro human CYP2D6 metabolism assay | Initial concentration of 10 µM | [8] |
| LC-MS/MS | In vitro human CYP phenotyping panel | 1E-07 M | [8][9] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Amphibian Skin Extracts
This protocol is adapted from methodologies used for the analysis of alkaloids in toad extracts.[2][10]
1. Sample Preparation (Alkaloid Extraction)
-
Homogenize whole amphibian skin or tissue samples in methanol (B129727) or ethanol (B145695).
-
Perform a liquid-liquid extraction. For a comprehensive extraction from tissues, a Trizol-based RNA extraction method can be used, where the organic phase is further processed.[8][9]
-
To isolate alkaloids from the organic layer, add 100% ethanol to precipitate DNA.
-
Transfer the supernatant and precipitate proteins using acetone.
-
Collect the supernatant containing the alkaloids, dry it under a gentle stream of nitrogen, and resuspend the residue in a known volume of methanol or a methanol:chloroform (1:1) mixture.[8][9]
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent HP6890 GC or similar.[2]
-
Mass Spectrometer: Agilent HP5973 MSD or equivalent.[2]
-
Column: Factor Four MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Injection Mode: Splitless at 230 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 12 °C/min to 310 °C.
-
Final hold: 6.5 min at 310 °C.[2]
-
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 250 °C.[2]
-
Ionization Energy: 70 eV.[2]
-
Scan Range: m/z 43 to 550.[2]
3. Data Analysis
-
Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a synthetic PTX 251D standard.[2]
-
Quantification can be achieved by creating a calibration curve using a certified standard of PTX 251D.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol is based on methods used for studying the metabolism of PTX 251D.[8][9]
1. Sample Preparation
-
Follow the alkaloid extraction procedure as described in Protocol 1.
-
For in-vitro metabolism studies, the reaction mixture can be directly analyzed after quenching and protein precipitation.
-
Resuspend the final extract in a solvent compatible with the mobile phase, such as methanol:water.
2. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatograph: Ultimate3000 LC (ThermoFisher) or similar.[9]
-
Mass Spectrometer: QE+ mass spectrometer (ThermoFisher) or a triple quadrupole instrument.[9]
-
Column: Gemini C18 column (100x2mm) or equivalent.[9]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.[9]
-
-
Gradient:
-
0% B for 1 min.
-
Increase to 100% B in 14 min.
-
Hold at 100% B for 5 min.
-
Return to 0% B for 3.5 min.[9]
-
-
Injection Volume: 5 µL.[9]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
3. Data Analysis
-
Identify PTX 251D and its metabolites (e.g., allopumiliotoxin 267A) based on their accurate mass and MS/MS fragmentation patterns.[9]
-
For quantification, use a standard curve prepared with a synthetic standard of PTX 251D.[9] In the absence of a standard for metabolites, semi-quantification can be performed relative to an internal standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Mechanism of Action
This compound exerts its toxic effects by modulating the function of voltage-gated ion channels.[1][4] Unlike other pumiliotoxins that act as positive modulators of voltage-gated sodium channels (VGSCs), PTX 251D blocks the influx of Na+ ions in mammalian VGSCs.[1] It also shifts the steady-state activation and inactivation of these channels to a more negative potential.[1] Furthermore, PTX 251D inhibits the K+ efflux through voltage-gated potassium channels (VGPCs) and slows their deactivation kinetics.[4] The combined effect on both sodium and potassium channels leads to neuronal hyperexcitability, resulting in convulsions and, at higher doses, cardiac arrest and death.[1] Some studies also suggest that PTX 251D can be metabolized into the more potent allopumiliotoxin (aPTX) 267A by certain frog species.[8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tracking the cryptic pumiliotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. scielo.br [scielo.br]
- 7. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 10. Further studies on this compound and hydroquinone content of the skin secretion of Melanophryniscus species (Anura, Bufonidae) from Uruguay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Pumiliotoxin 251D in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the detection and quantification of Pumiliotoxin 251D (PTX 251D) in biological samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Pumiliotoxins are a class of alkaloids found in the skin of poison frogs and have garnered significant interest in drug development due to their potent effects on ion channels. The presented protocol is tailored for researchers, scientists, and drug development professionals, providing a detailed workflow from sample preparation to data acquisition and analysis.
Introduction
This compound is a lipophilic alkaloid known for its cardiotonic and myotonic activities, primarily through its interaction with voltage-gated sodium and potassium channels.[1] Its unique mechanism of action makes it a valuable pharmacological tool and a potential lead compound in drug discovery. Accurate and reliable quantification of PTX 251D in complex biological matrices is crucial for pharmacokinetic, toxicological, and metabolism studies. Liquid chromatography-mass spectrometry (LC-MS) offers the high selectivity and sensitivity required for such analyses. This document provides a comprehensive protocol for the analysis of PTX 251D, enabling researchers to implement this method for their specific research needs.
Experimental Protocols
Sample Preparation: Alkaloid Extraction from Tissue
This protocol is adapted from a method for extracting alkaloids from animal tissues.
-
Homogenization: Homogenize the tissue samples in an appropriate buffer.
-
Protein Precipitation: To 1 volume of tissue homogenate, add 9 volumes of ice-cold acetone.
-
Incubation: Mix by inversion for 10-15 seconds and incubate at room temperature for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the alkaloids to a clean glass vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a 1:1 methanol:chloroform solution. For quantitative analysis, it is recommended to add an internal standard (e.g., Nicotine-d3) to the reconstitution solvent.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are based on a published method for the analysis of PTX 251D.
-
LC System: Ultimate3000 LC (ThermoFisher) or equivalent
-
Column: Gemini C18, 100 x 2 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 0% B
-
1-15 min: 0% to 100% B
-
15-20 min: 100% B
-
20-20.5 min: 100% to 0% B
-
20.5-24 min: 0% B
-
-
Flow Rate: As recommended for a 2 mm ID column (e.g., 0.2-0.4 mL/min)
-
Injection Volume: 5 µL
-
MS System: QE+ mass spectrometer (ThermoFisher) or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full MS / dd-MS2 (data-dependent MS/MS) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Key Mass Transitions: For quantitative analysis using MRM, specific precursor and product ions for PTX 251D would need to be determined. Based on its molecular weight, the protonated molecule [M+H]+ would be monitored.
Data Presentation
Quantitative analysis of this compound is performed by constructing a standard curve using a certified reference standard of PTX 251D. While specific performance data such as Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and recovery for this particular method are not publicly available, the use of a 10-point standard curve for absolute quantification has been reported. Researchers should perform their own method validation to determine these parameters according to regulatory guidelines.
| Parameter | Specification | Reference |
| Limit of Detection (LOD) | Not Publicly Available | Method requires validation |
| Limit of Quantitation (LOQ) | Not Publicly Available | Method requires validation |
| Linearity | Not Publicly Available | Method requires validation |
| Recovery | Not Publicly Available | Method requires validation |
| Quantification Method | 10-point standard curve | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound Signaling Pathway
Caption: this compound mechanism of action and metabolism.
Discussion
The described LC-MS method provides a reliable framework for the analysis of this compound in biological samples. The sample preparation protocol is straightforward and effective in isolating alkaloids from complex matrices. The chromatographic and mass spectrometric parameters are optimized for the sensitive detection of PTX 251D. It is important to note that PTX 251D can be metabolized by cytochrome P450 enzymes, particularly CYP2D6, leading to hydroxylated metabolites.[1] The analytical method should be able to distinguish the parent compound from its metabolites, which can be achieved through chromatographic separation and specific mass transitions in MS/MS. For absolute quantification, the use of a stable isotope-labeled internal standard is recommended to account for matrix effects and variations in sample processing. The development and validation of such a method are essential for supporting preclinical and clinical studies involving this compound and its analogs.
References
Application Notes and Protocols for Synthetic Pumiliotoxin 251D in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiliotoxin 251D (PTX 251D) is a toxic alkaloid first identified in the skin of poison dart frogs of the Dendrobatidae family.[1][2][3] Unlike other members of the pumiliotoxin family that act as positive modulators of voltage-gated sodium channels (VGSCs), PTX 251D exhibits a distinct mechanism of action.[4][5] Electrophysiological studies have revealed that synthetic PTX 251D is a modulator of both voltage-gated sodium and potassium channels, making it a valuable pharmacological tool for investigating ion channel structure, function, and pharmacology.[1][2][4] Its activity on various channel subtypes highlights its potential as a lead compound in drug discovery programs targeting ion channel-related pathologies.
These application notes provide detailed protocols for the use of synthetic PTX 251D in electrophysiology studies, focusing on the two-electrode voltage-clamp (TEVC) technique with Xenopus laevis oocytes. Included are summaries of its effects on various ion channels, guidelines for data presentation, and diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action
Synthetic PTX 251D has been shown to modulate the activity of several voltage-gated ion channels. Its primary effects include:
-
Voltage-Gated Sodium Channels (VGSCs): PTX 251D inhibits the influx of Na+ ions through mammalian VGSCs.[4][5] It also affects the gating properties of these channels by shifting the steady-state activation and inactivation curves to more negative potentials.[4][5] The effect on the inactivation process is particularly pronounced in insect VGSCs.[4]
-
Voltage-Gated Potassium Channels (VGPCs): PTX 251D inhibits the efflux of K+ ions through various VGPC subtypes and slows down their deactivation kinetics.[4]
-
Calcium-Stimulated ATPase: PTX 251D has been shown to inhibit the activity of Ca2+-stimulated ATPase, which can lead to an increase in intracellular calcium concentrations.[5]
Data Presentation: Effects of Synthetic this compound on Ion Channels
The following tables summarize the quantitative and qualitative effects of synthetic PTX 251D on various voltage-gated ion channels as determined by two-electrode voltage-clamp studies on heterologously expressed channels in Xenopus laevis oocytes.[4]
Table 1: Effects of Synthetic this compound on Voltage-Gated Sodium Channels (VGSCs)
| Channel Subtype | α-Subunit | β-Subunit | Species | Effect of PTX 251D | Quantitative Data | Reference |
| Nav1.2 | rNav1.2 | β1 | Rat | Inhibition of Na+ influx; Shift in steady-state activation and inactivation to more negative potentials. | Not specified | [4] |
| Nav1.4 | rNav1.4 | β1 | Rat | Inhibition of Na+ influx; Shift in steady-state activation and inactivation to more negative potentials. | Not specified | [4] |
| Nav1.5 | hNav1.5 | β1 | Human | Inhibition of Na+ influx; Shift in steady-state activation and inactivation to more negative potentials. | Not specified | [4] |
| Para/tipE | Para | tipE | Insect | Dramatic effect on the inactivation process. | Not specified | [4] |
Table 2: Effects of Synthetic this compound on Voltage-Gated Potassium Channels (VGPCs)
| Channel Subtype | Species | Effect of PTX 251D | Quantitative Data (IC50) | Reference |
| Kv1.1 | Rat | Inhibition of K+ efflux; Slowed deactivation kinetics. | Not specified | [4] |
| Kv1.2 | Rat | Inhibition of K+ efflux; Slowed deactivation kinetics. | Not specified | [4] |
| hKv1.3 | Human | Inhibition of K+ efflux; Slowed deactivation kinetics. | 10.8 ± 0.5 µM | [4] |
| hERG (Kv11.1) | Human | Inhibition of K+ efflux; Slowed deactivation kinetics. | Not specified | [4] |
| Shaker IR | Insect | Inhibition of K+ efflux. | Not specified | [4] |
Experimental Protocols
The following protocols are based on the methodologies used in the characterization of synthetic PTX 251D's effects on ion channels expressed in Xenopus laevis oocytes.[4]
Protocol 1: Preparation of Synthetic this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Due to the lipophilic nature of PTX 251D, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent. A 10 mM stock solution in Dimethyl Sulfoxide (DMSO) is a common starting point.
-
To prepare a 10 mM stock solution of synthetic PTX 251D (Molar Mass: 251.41 g/mol ), weigh out 2.51 mg of the compound and dissolve it in 1 mL of high-purity DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate extracellular recording solution (e.g., ND96).
-
It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced effects on the oocytes or expressed channels.
-
Perform serial dilutions to achieve the desired final concentrations for constructing concentration-response curves.
-
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol outlines the general procedure for expressing and recording ion channel activity in Xenopus laevis oocytes and applying synthetic PTX 251D.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired ion channel subunits (α and any auxiliary β subunits). The amount of cRNA injected will need to be optimized for each channel to achieve adequate current expression.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber perfused with the extracellular solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV or -90 mV using a suitable voltage-clamp amplifier.
-
-
Application of Synthetic this compound:
-
Establish a stable baseline recording of the ion channel currents in the control extracellular solution.
-
Perfuse the recording chamber with the working solution containing the desired concentration of synthetic PTX 251D.
-
Allow sufficient time for the toxin to equilibrate and for its effects on the channel currents to reach a steady state.
-
To determine the reversibility of the toxin's effects, perform a washout by perfusing the chamber with the control extracellular solution.
-
-
Voltage Protocols for Data Acquisition:
-
To measure current-voltage (I-V) relationships: From a holding potential, apply a series of depolarizing voltage steps to elicit channel activation. The specific voltage range and duration of the pulses will depend on the gating properties of the channel being studied.
-
To measure steady-state activation: Use a standard protocol where, from a holding potential, the membrane is depolarized to a range of test potentials. The peak current at each test potential is measured and converted to conductance (G = I / (V - Vrev)), where Vrev is the reversal potential. The normalized conductance is then plotted against the test potential and fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
To measure steady-state inactivation: Apply a series of conditioning pre-pulses of varying voltages for a sufficient duration to allow the channels to enter the inactivated state. Follow each pre-pulse with a test pulse to a constant voltage to measure the fraction of available, non-inactivated channels. The normalized peak current during the test pulse is plotted against the pre-pulse potential and fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for TEVC Studies
Caption: Experimental workflow for TEVC studies.
Conclusion
Synthetic this compound is a valuable pharmacological agent for the study of voltage-gated ion channels. Its unique modulatory effects on both sodium and potassium channels provide a powerful tool for dissecting the molecular mechanisms of ion channel gating and for the development of novel therapeutics. The protocols and data presented here serve as a comprehensive guide for researchers utilizing synthetic PTX 251D in their electrophysiological investigations. Further studies are warranted to fully elucidate the quantitative effects of PTX 251D on a wider range of ion channel subtypes and to explore its therapeutic potential.
References
- 1. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Pumiliotoxin 251D Effects Using Two-Electrode Voltage Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiliotoxin 251D (PTX-251D) is a lipophilic alkaloid toxin found on the skin of poison dart frogs of the Dendrobatidae family. Unlike other members of the pumiliotoxin family that typically act as positive modulators of voltage-gated sodium channels (VGSCs), PTX-251D has been identified as an inhibitor of both VGSCs and voltage-gated potassium channels (VGPCs).[1][2] This dual activity makes it a compound of significant interest for neurobiological research and as a potential pharmacological tool. The two-electrode voltage clamp (TEVC) technique, particularly when used with the Xenopus laevis oocyte expression system, is a robust and powerful method for characterizing the effects of compounds like PTX-251D on the function of various ion channels.[1][2] These application notes provide a detailed protocol for utilizing TEVC to investigate the inhibitory and modulatory effects of PTX-251D on voltage-gated ion channels.
Principle of the Two-Electrode Voltage Clamp (TEVC) Technique
The TEVC method allows for the measurement of ionic currents across the membrane of a large cell, such as a Xenopus oocyte, while controlling the membrane potential.[3] This is achieved by impaling the oocyte with two microelectrodes. One electrode measures the membrane potential (Vm), and the second electrode injects the necessary current to clamp the membrane potential at a desired command voltage (Vc). By setting a series of command voltages and measuring the resulting currents, one can study the gating properties of expressed ion channels and the effects of exogenous compounds like PTX-251D.
Data Presentation: Effects of this compound on Voltage-Gated Ion Channels
The following tables summarize the known quantitative effects of PTX-251D on various voltage-gated sodium and potassium channels, as determined by TEVC studies.
| Voltage-Gated Sodium Channel | Effect of PTX-251D | IC50 (µM) | Shift in V1/2 of Activation | Shift in V1/2 of Inactivation | Reference |
| rNaV1.2/β1 | Inhibition of Na+ influx, affects steady-state activation and inactivation | Not Available | Negative shift | Negative shift | [1][2] |
| rNaV1.4/β1 | Inhibition of Na+ influx, affects steady-state activation and inactivation | Not Available | Negative shift | Negative shift | [1][2] |
| hNaV1.5/β1 | Inhibition of Na+ influx, affects steady-state activation and inactivation | Not Available | Negative shift | Negative shift | [1][2] |
| Insect Para/tipE | Inhibition of Na+ influx, dramatic effect on inactivation | Not Available | Not Available | Not Available | [1][2] |
| Voltage-Gated Potassium Channel | Effect of PTX-251D | IC50 (µM) | Reference |
| hKv1.3 | Inhibition of K+ efflux | 10.8 ± 0.5 | [1][2] |
| rKv1.1-1.2 | Inhibition of K+ efflux, slowed deactivation kinetics | Not Available | [1][2] |
| hERG (hKv11.1) | Inhibition of K+ efflux, slowed deactivation kinetics | Not Available | [1][2] |
| Insect Shaker IR | Inhibition of K+ efflux | Not Available | [1][2] |
Experimental Protocols
Preparation of Xenopus laevis Oocytes and cRNA Injection
Materials:
-
Mature female Xenopus laevis
-
Collagenase solution
-
Calcium-free OR-2 solution
-
ND96 solution
-
cRNA encoding the ion channel of interest
-
Nanoject injector
Procedure:
-
Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis frog.
-
Treat the ovarian lobe with collagenase in a calcium-free OR-2 solution to defolliculate the oocytes.
-
Manually select stage V-VI oocytes.
-
Inject each oocyte with 50 nL of cRNA solution (concentration will vary depending on the channel expression) using a Nanoject injector.
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for channel expression.
Preparation of this compound Solution
Materials:
-
Synthetic this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
External recording solution (e.g., ND96)
Procedure:
-
Prepare a high-concentration stock solution of PTX-251D in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external recording solution.
-
Ensure the final DMSO concentration in the recording solution is low (typically ≤ 0.1%) to avoid off-target effects.
Two-Electrode Voltage Clamp Recording
Materials:
-
TEVC setup (amplifier, headstages, micromanipulators, recording chamber)
-
Glass capillaries for pulling microelectrodes
-
3 M KCl for filling electrodes
-
Recording solutions (control and with PTX-251D)
-
Data acquisition system and software
Procedure:
-
Pull glass microelectrodes to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
Place a cRNA-injected oocyte in the recording chamber and perfuse with the control external solution.
-
Carefully impale the oocyte with the two microelectrodes.
-
Switch the amplifier to voltage-clamp mode and set the holding potential (typically -80 mV to -100 mV for sodium channels, and -80 mV for potassium channels).
-
Apply the appropriate voltage protocols to elicit and record ionic currents.
-
After recording baseline currents, perfuse the chamber with the PTX-251D containing solution and repeat the voltage protocols.
-
Wash out the toxin with the control solution to check for reversibility of the effects.
Voltage Protocols and Data Analysis
a) For Voltage-Gated Sodium Channels:
-
Current-Voltage (I-V) Relationship and Inhibition:
-
Protocol: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments for a duration of 50-100 ms (B15284909).
-
Analysis: Measure the peak inward current at each voltage step. Plot the peak current as a function of the voltage to generate the I-V curve. To determine the percentage of inhibition, compare the peak current at a specific voltage (e.g., the voltage that elicits the maximum current) before and after PTX-251D application.
-
-
Steady-State Activation:
-
Protocol: Use the same protocol as for the I-V relationship.
-
Analysis: Convert the peak currents (I) to conductance (G) using the formula G = I / (Vm - Erev), where Vm is the membrane potential and Erev is the reversal potential for Na+. Normalize the conductance values and plot them against the test potential. Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).
-
-
Steady-State Inactivation:
-
Protocol: From a holding potential of -100 mV, apply a series of 500 ms to 1 s pre-pulses ranging from -120 mV to 0 mV, followed by a short test pulse to a potential that elicits a maximal current (e.g., -10 mV).
-
Analysis: Measure the peak current during the test pulse for each pre-pulse potential. Normalize these currents to the maximum current and plot them against the pre-pulse potential. Fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V1/2).
-
b) For Voltage-Gated Potassium Channels:
-
Current Inhibition and IC50 Determination:
-
Protocol: From a holding potential of -80 mV, apply a depolarizing step to a potential that elicits a robust outward current (e.g., +40 mV) for a duration of 200-500 ms.
-
Analysis: Measure the steady-state outward current. Apply a range of PTX-251D concentrations and measure the corresponding current inhibition. Plot the percentage of inhibition against the logarithm of the PTX-251D concentration and fit the data with a Hill equation to determine the IC50 value.
-
Visualizations
References
Application Notes and Protocols for Pumiliotoxin 251D as a Mosquito Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiliotoxin 251D (PTX 251D) is a lipophilic indolizidine alkaloid found in the skin secretions of various poison frogs, particularly those from the Dendrobatidae family. This natural compound has demonstrated significant insecticidal and repellent properties, making it a person of interest for the development of novel mosquitocidal agents. These application notes provide a comprehensive overview of the current knowledge on PTX 251D's efficacy against mosquitoes, its mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its toxic effects on insects primarily by modulating the function of voltage-gated ion channels, which are critical for nerve and muscle function.[1][2][3][4] Unlike other pumiliotoxins that often act as positive modulators of voltage-gated sodium channels (VGSCs), PTX 251D acts as an inhibitor of both VGSCs and voltage-gated potassium channels (VGPCs) in insects.[1][2][3][4]
The primary mechanism involves the blockade of sodium ion influx through VGSCs, which disrupts the propagation of action potentials along the neuron.[1][2][3] This inhibition is particularly potent in insect VGSCs, with PTX 251D causing a more significant negative shift in the voltage-dependence of activation and inactivation compared to mammalian channels, contributing to its selective toxicity.[2] Furthermore, PTX 251D increases the permeability of VGSCs to potassium ions, further disrupting the normal sodium-potassium equilibrium in nerve cells.[2]
In addition to its effects on sodium channels, PTX 251D also inhibits potassium efflux through VGPCs.[5] This dual action on both sodium and potassium channels leads to a state of neuronal hyperexcitability, resulting in convulsions, paralysis, and ultimately, the death of the insect.[3][4]
Signaling Pathway Diagram
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound against insects. It is important to note that specific LC50/LD50 and knockdown time values for mosquitoes are not yet extensively documented in the literature, highlighting a key area for future research.
Table 1: Toxicity of this compound against Insects
| Species | Assay Type | Parameter | Value | Reference |
| Aedes aegypti (Yellow Fever Mosquito) | Contact Assay | Minimum Toxic Concentration | 0.1 µg/cm² | [3] |
| Heliothis virescens (Tobacco Budworm) | Injection | LD50 | 150 ng/larva | [3] |
| Heliothis virescens (Tobacco Budworm) | Injection | Convulsive Dose | 10 ng/larva | [3] |
Table 2: Electrophysiological Effects of this compound
| Channel Type | Species/Expression System | Parameter | Value | Reference |
| Voltage-Gated K+ Channel (hKv1.3) | Xenopus laevis oocytes | IC50 | 10.8 ± 0.5 µM | [5] |
| Insect Voltage-Gated Na+ Channel (Para/tipE) | Xenopus laevis oocytes | Effect | Dramatically affects inactivation | [5] |
| Insect Voltage-Gated K+ Channel (Shaker IR) | Xenopus laevis oocytes | Effect | Inhibition of K+ efflux | [5] |
Experimental Protocols
The following protocols are adapted from established methodologies for insecticide testing and can be used to evaluate the efficacy of this compound against mosquitoes.
Mosquito Rearing
-
Species: Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus.
-
Rearing Conditions: Maintain mosquito colonies at 27 ± 2°C and 75 ± 10% relative humidity with a 12:12 hour light:dark photoperiod.
-
Larval Diet: Provide larval stages with a standard diet (e.g., fish food flakes or a mixture of yeast and liver powder).
-
Adult Diet: Adult mosquitoes should have continuous access to a 10% sucrose (B13894) solution. For egg production, provide females with a blood meal (e.g., bovine or rabbit blood) using a membrane feeding system.
-
Test Subjects: Use 3-5 day old, non-blood-fed adult female mosquitoes for all bioassays.
Contact Irritancy and Toxicity Bioassay (Modified from Wire-Contact Test)
This assay assesses the contact toxicity and irritant effects of PTX 251D.
-
Materials:
-
This compound (natural or synthetic)
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
Copper wires or other suitable substrates
-
Petri dishes or small containers
-
Micropipettes
-
Observation chamber
-
-
Protocol:
-
Prepare serial dilutions of PTX 251D in the chosen solvent. A starting range could be based on the minimum toxic concentration (e.g., from 0.01 to 1.0 µg/cm²).
-
Coat the copper wires or substrates with a known volume and concentration of the PTX 251D solution and allow the solvent to evaporate completely. A control group should be treated with the solvent only.
-
Introduce a single mosquito into each container with the treated substrate.
-
Observe and record the following endpoints at set time intervals (e.g., every 5 minutes for the first hour, then hourly):
-
Knockdown time (KDT): The time at which the mosquito is unable to maintain normal posture or fly.
-
Leg autotomy: The shedding of one or more legs.
-
Mortality: The number of dead mosquitoes at 24 hours post-exposure.
-
-
-
Data Analysis:
-
Calculate the KDT50 and KDT95 (the time required to knock down 50% and 95% of the mosquito population, respectively) using probit analysis.
-
Determine the LC50 and LC95 (the concentration required to kill 50% and 95% of the population, respectively) from the 24-hour mortality data.
-
Experimental Workflow: Contact Bioassay
Membrane Feeding Bioassay for Repellency and Oral Toxicity
This assay evaluates the repellent and oral toxic effects of PTX 251D.
-
Materials:
-
This compound
-
Solvent (e.g., ethanol)
-
Membrane feeding system (e.g., Hemotek™)
-
Animal blood (e.g., bovine, defibrinated)
-
Parafilm® or other suitable membrane
-
Mosquito cages
-
-
Protocol:
-
Prepare different concentrations of PTX 251D in the solvent.
-
For repellency testing, coat the exterior of the membrane with the PTX 251D solutions.
-
For oral toxicity testing, mix the PTX 251D solutions with the blood meal at desired final concentrations.
-
Introduce a known number of starved mosquitoes into a cage connected to the membrane feeding system.
-
Allow the mosquitoes to feed for a set period (e.g., 30-60 minutes).
-
Record the number of mosquitoes that land on the membrane (for repellency) and the number that successfully feed (indicated by a blood-engorged abdomen).
-
For oral toxicity, monitor the mortality of the blood-fed mosquitoes at 24 and 48 hours post-feeding.
-
-
Data Analysis:
-
Calculate the percentage of repellency based on the reduction in landing and feeding rates compared to the control.
-
Determine the oral LD50 from the mortality data of the groups that ingested the treated blood.
-
Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC)
This protocol is for characterizing the effects of PTX 251D on specific mosquito ion channels expressed in a heterologous system.
-
Materials:
-
Xenopus laevis oocytes
-
cRNA of the mosquito ion channel of interest (e.g., VGSC or VGPC subunits)
-
Two-electrode voltage clamp setup
-
This compound
-
Recording solutions (e.g., ND96)
-
-
Protocol:
-
Prepare and inject Xenopus oocytes with the cRNA of the target mosquito ion channel.
-
Incubate the oocytes for 2-7 days to allow for channel expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl.
-
Record baseline channel activity in response to a series of voltage steps.
-
Perfuse the chamber with a solution containing a known concentration of PTX 251D.
-
Record the channel activity in the presence of the toxin.
-
Wash out the toxin and record the recovery of channel function.
-
Repeat with a range of PTX 251D concentrations to establish a dose-response curve.
-
-
Data Analysis:
-
Measure changes in peak current amplitude, activation and inactivation kinetics, and voltage-dependence of channel gating.
-
Calculate the IC50 (for inhibition) or EC50 (for potentiation) from the dose-response curve.
-
Electrophysiology Experimental Workflow
Conclusion and Future Directions
This compound demonstrates significant potential as a lead compound for the development of new insecticides against mosquitoes. Its unique mechanism of action, targeting both sodium and potassium channels, may offer an advantage in managing insecticide resistance. However, further research is critically needed to establish comprehensive dose-response relationships (LC50, LD50) and knockdown kinetics (KDT50) specifically in mosquito species. Detailed electrophysiological studies on mosquito ion channels will further elucidate the precise molecular interactions and inform structure-activity relationship studies for the design of more potent and selective synthetic analogues. The protocols outlined in these application notes provide a framework for conducting these essential investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Pumiliotoxin 251D: A Comparative Analysis of its Effects on Insect versus Mammalian Ion Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pumiliotoxin 251D (PTX 251D) is a lipophilic alkaloid toxin originally isolated from the skin of poison dart frogs of the family Dendrobatidae. Unlike other members of the pumiliotoxin family that are known to be positive modulators of voltage-gated sodium channels (VGSCs), PTX 251D exhibits a distinct mechanism of action, primarily acting as an inhibitor of both voltage-gated sodium and potassium channels.[1][2] This toxin has demonstrated significant toxicity in both insects and mammals, making it a subject of interest for understanding ion channel physiology and for its potential as a pharmacological tool or lead compound in drug discovery.[3][4]
These application notes provide a detailed overview of the effects of PTX 251D on insect and mammalian ion channels, supported by quantitative data and comprehensive experimental protocols. The information presented here is intended to guide researchers in designing and executing experiments to further investigate the mechanisms of action of this intriguing toxin.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the known quantitative effects of this compound on various mammalian and insect voltage-gated ion channels. The data is primarily derived from studies utilizing the two-electrode voltage clamp (TEVC) technique on channels expressed in Xenopus laevis oocytes.[1]
Table 1: Effects of this compound on Voltage-Gated Sodium Channels (VGSCs)
| Channel Subtype | Organism | Concentration | Effect | Quantitative Data | Reference |
| rNav1.2/β1 | Mammalian (Rat) | 100 µM | Inhibition of Na+ influx, affects steady-state activation and inactivation | Specific V1/2 shift not reported | [1] |
| rNav1.4/β1 | Mammalian (Rat) | 100 µM | Inhibition of Na+ influx, affects steady-state activation and inactivation | Specific V1/2 shift not reported | [1] |
| hNav1.5/β1 | Mammalian (Human) | 100 µM | Inhibition of Na+ influx, affects steady-state activation and inactivation | Specific V1/2 shift not reported | [1] |
| Para/tipE | Insect (Drosophila) | 100 µM | Inhibition of Na+ influx, dramatically affects inactivation process | Specific V1/2 shift not reported | [1] |
Table 2: Effects of this compound on Voltage-Gated Potassium Channels (VGPCs)
| Channel Subtype | Organism | Concentration | Effect | Quantitative Data | Reference |
| rKv1.1 | Mammalian (Rat) | 100 µM | Inhibition of K+ efflux, slows deactivation kinetics | Specific inhibition % not reported | [1] |
| rKv1.2 | Mammalian (Rat) | 100 µM | Inhibition of K+ efflux, slows deactivation kinetics | Specific inhibition % not reported | [1] |
| hKv1.3 | Mammalian (Human) | 10.8 ± 0.5 µM | Inhibition of K+ efflux | IC50 = 10.8 ± 0.5 µM | [1] |
| hERG (Kv11.1) | Mammalian (Human) | 100 µM | Inhibition of K+ efflux | Specific inhibition % not reported | [1] |
| Shaker IR | Insect (Drosophila) | 100 µM | Inhibition of K+ efflux | Specific inhibition % not reported | [1] |
Experimental Protocols
The following protocols are based on the methodologies used to characterize the effects of this compound on ion channels expressed in Xenopus laevis oocytes.
Protocol 1: Heterologous Expression of Ion Channels in Xenopus laevis Oocytes
This protocol describes the preparation of oocytes and the injection of complementary RNA (cRNA) for the expression of target ion channels.
Materials:
-
Mature female Xenopus laevis frogs
-
Collagenase Type II solution (2 mg/mL in Ca2+-free ND96 solution)
-
Ca2+-free ND96 solution (in mM): 96 NaCl, 2 KCl, 1 MgCl2, 5 HEPES, pH 7.5
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5, supplemented with 50 µg/mL gentamycin
-
cRNA of the target ion channel (e.g., rNav1.2, hKv1.3)
-
Nanoliter injector system
Procedure:
-
Surgically remove ovarian lobes from a tricaine-anesthetized Xenopus laevis frog.
-
Isolate oocytes by gentle agitation in Collagenase Type II solution for 2-3 hours at room temperature to defolliculate.
-
Wash the oocytes thoroughly with Ca2+-free ND96 solution to remove residual collagenase.
-
Manually select stage V-VI oocytes and incubate them in ND96 solution at 18°C.
-
Inject each oocyte with 50 nL of cRNA solution (concentration may need optimization for each channel, typically 0.02-1 ng/oocyte) using a nanoliter injector.
-
Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for channel expression.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the procedure for recording ionic currents from oocytes expressing the channel of interest and the application of this compound.
Materials:
-
Xenopus laevis oocytes expressing the target ion channel
-
TEVC setup (amplifier, micromanipulators, recording chamber)
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
Recording solution (ND96)
-
This compound stock solution (in DMSO) and working solutions (in ND96)
-
Data acquisition and analysis software
Procedure:
-
Place an oocyte in the recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential to a holding potential of -90 mV.
-
To measure VGSC currents:
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
To assess steady-state inactivation, apply a series of 500 ms (B15284909) prepulses to various potentials (e.g., -120 mV to 0 mV) before a test pulse to elicit current.
-
-
To measure VGPC currents:
-
Apply depolarizing voltage steps (e.g., from -80 mV to +70 mV in 10 mV increments for 200 ms) to elicit potassium currents.
-
To study deactivation, apply a depolarizing prepulse to open the channels, followed by repolarizing steps to various negative potentials.
-
-
After recording baseline currents, perfuse the chamber with ND96 solution containing the desired concentration of this compound.
-
Allow the toxin to equilibrate for several minutes before recording currents again using the same voltage protocols.
-
Wash out the toxin with ND96 solution to check for reversibility of the effects.
-
Analyze the data to determine the percentage of current inhibition, and changes in the voltage-dependence of activation and inactivation (V1/2 shifts). For concentration-response analysis, fit the data to the Hill equation to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway in mammalian vs. insect neurons.
Caption: Experimental workflow for TEVC analysis of this compound effects.
Discussion and Future Directions
The available data indicate that this compound is a non-selective inhibitor of voltage-gated sodium and potassium channels in both mammals and insects. Notably, its effect on the inactivation of insect VGSCs appears to be more pronounced than on their mammalian counterparts, which may contribute to its potent insecticidal activity.[1] The stronger inhibitory effect on hKv1.3 channels compared to other tested channels suggests a degree of selectivity that could be explored for therapeutic applications, particularly in the context of autoimmune diseases where Kv1.3 is a validated target.
Further research is warranted to elucidate the precise binding site of PTX 251D on these ion channels and to obtain more detailed quantitative data, including V1/2 shifts for activation and inactivation across a wider range of channel subtypes. Such studies will provide a more complete understanding of the structure-activity relationships of this toxin and could facilitate the design of more potent and selective ion channel modulators. The protocols and data presented herein serve as a valuable resource for initiating and advancing these investigations.
References
- 1. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 3. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereospecific Synthesis of Pumiliotoxin 251D
Welcome to the technical support center for the stereospecific synthesis of Pumiliotoxin 251D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this complex synthesis. Here you will find troubleshooting guides for key reactions, frequently asked questions, detailed experimental protocols, and illustrative diagrams to guide your experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered in the critical steps of the this compound synthesis.
Challenge 1: Poor (Z)-Selectivity in the Horner-Wadsworth-Emmons (HWE) Olefination
The construction of the (Z)-alkylidene side chain is a crucial stereochemical challenge. The Horner-Wadsworth-Emmons reaction is often employed for this transformation, but achieving high Z-selectivity can be difficult.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Z:E ratio of the resulting alkene. | The thermodynamic (E)-alkene is the favored product under standard HWE conditions. | Employ Still-Gennari conditions: - Use a phosphonate (B1237965) with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate). This modification accelerates the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.[1][2] - Utilize a strong, non-coordinating base such as potassium hexamethyldisilazide (KHMDS).[1][2] - Conduct the reaction at low temperatures (-78 °C) to trap the kinetic product.[1][2] - The addition of 18-crown-6 (B118740) can help to dissociate the potassium cation from the phosphonate ylide, further enhancing Z-selectivity.[2] |
| Reaction is sluggish or does not go to completion at low temperatures. | Slow deprotonation of the phosphonate reagent at very low temperatures. | - While Still-Gennari conditions often call for -78 °C, some modified procedures have found optimal results at slightly higher temperatures (e.g., -40 °C or -20 °C) when using NaH as the base, which can improve the reaction rate without significantly compromising Z-selectivity.[3] |
| Inconsistent Z:E ratios between batches. | Purity of reagents and solvents, or slight variations in reaction conditions. | - Ensure all reagents are of high purity and solvents are strictly anhydrous. - Maintain consistent reaction temperatures and addition rates. - The choice of base is critical; ensure its quality and accurate titration if necessary. |
Challenge 2: Low Diastereoselectivity in the Grignard Addition to the Keto-Lactam
The creation of the C8 tertiary alcohol stereocenter via nucleophilic addition of a methyl Grignard reagent to a keto-lactam intermediate is a pivotal step. The desired diastereomer can be difficult to obtain selectively.
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of a mixture of diastereomers. | Lack of effective facial bias in the nucleophilic attack on the ketone. | Utilize Chelation Control: - If the substrate has a chelating group (e.g., an α-alkoxy or α-amino group), using a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄) can lock the conformation of the substrate, forcing the nucleophile to attack from a specific face.[4][5] - The choice of protecting group on a nearby alcohol can influence chelation. For example, a BOM-protected alcohol strongly favors chelation, while a TBDPS group will direct towards the Felkin-Anh product.[6] Follow the Felkin-Anh Model: - In the absence of strong chelation, the reaction will likely follow the Felkin-Anh model for non-chelation controlled additions. Analyze the steric environment around the carbonyl group to predict the favored product and consider modifications to the substrate to enhance the desired facial bias. |
| Low reaction yield. | Steric hindrance around the carbonyl group. | - Increase the number of equivalents of the Grignard reagent. - Consider using a more reactive organometallic reagent, such as methyllithium, but be mindful of potential changes in diastereoselectivity. |
Challenge 3: Issues with the Nickel-Catalyzed Reductive Cyclization
The nickel-catalyzed reductive cyclization of an epoxy-alkyne is an elegant method for the simultaneous and stereospecific installation of the exocyclic (Z)-alkene and the tertiary alcohol.[1] However, this reaction can be sensitive to conditions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield. | Inactive catalyst or inhibition of the catalytic cycle. | - Ensure the use of a high-purity nickel(0) source (e.g., Ni(COD)₂). - The choice and purity of the ligand (e.g., phosphine (B1218219) ligands) are critical. The ligand-to-metal ratio may need optimization.[7] - Ensure all solvents and reagents are rigorously degassed and anhydrous, as oxygen can poison the nickel catalyst. |
| Formation of side products (e.g., alkyne dimerization/trimerization). | The desired intramolecular reaction is outcompeted by intermolecular side reactions. | - Adjust the concentration of the substrate; high dilution conditions often favor intramolecular cyclizations. - The choice of reductant can influence the reaction outcome; ensure it is added at an appropriate rate. |
Challenge 4: Complications during Dess-Martin Oxidation
The oxidation of the secondary alcohol to the corresponding keto-lactam is typically achieved using Dess-Martin periodinane (DMP) due to its mild and selective nature.
| Problem | Potential Cause | Troubleshooting Steps |
| Epimerization of the α-carbon to the newly formed ketone. | The keto-lactam product is configurationally labile. | - Use the product immediately in the next step to minimize the risk of epimerization.[8] |
| Reaction is slow or incomplete. | Impure DMP reagent. | - The rate of Dess-Martin oxidation can be accelerated by the addition of water.[9] - Impure samples of DMP may sometimes give better results due to the presence of partially hydrolyzed, more effective oxidant species.[10] |
| Decomposition of acid-sensitive functional groups. | The reaction produces two equivalents of acetic acid. | - Buffer the reaction with pyridine (B92270) or sodium bicarbonate to protect acid-labile compounds.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical hurdles in the total synthesis of this compound?
A1: The primary stereochemical challenges are:
-
Controlling the stereochemistry of the indolizidine core: This involves establishing the correct relative and absolute stereochemistry at multiple chiral centers within the bicyclic ring system.
-
Constructing the C8 tertiary alcohol: This requires a highly diastereoselective addition of a methyl group to a ketone precursor.
-
Establishing the (Z)-geometry of the exocyclic double bond: This is a significant challenge as (E)-alkenes are often the thermodynamically favored product in many olefination reactions.
Q2: Which nitrogen protecting groups are suitable for a multi-step synthesis of this compound?
A2: The choice of a nitrogen protecting group is critical and must be compatible with the various reagents used throughout the synthesis. Commonly used protecting groups in alkaloid synthesis include:
-
tert-Butoxycarbonyl (Boc): This group is stable to a wide range of non-acidic conditions and is readily removed with acid. Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is a common reagent for its introduction.
-
Benzyl (Bn) and p-Methoxybenzyl (PMB): These are robust protecting groups that can be removed by hydrogenolysis or strong oxidizing agents (for PMB). The selection should be based on an orthogonal protection strategy, ensuring that the protecting group can be removed without affecting other sensitive functional groups in the molecule.
Q3: What analytical techniques are essential for monitoring the stereochemical purity at each step?
A3: To ensure the stereochemical integrity of the intermediates, a combination of analytical techniques is necessary:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the most reliable methods for determining enantiomeric and diastereomeric ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR can often distinguish between diastereomers. Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry of the molecule.
-
X-ray Crystallography: If a crystalline intermediate can be obtained, X-ray crystallography provides unambiguous proof of its absolute and relative stereochemistry.
Experimental Protocols
Protocol 1: Still-Gennari (Z)-Selective Horner-Wadsworth-Emmons Olefination
This protocol is adapted for achieving high (Z)-selectivity in the olefination step.[1][2]
Materials:
-
bis(2,2,2-trifluoroethyl)phosphonate reagent
-
Aldehyde intermediate
-
Potassium hexamethyldisilazide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent and 18-crown-6 (2.0 equivalents) in anhydrous THF in a flame-dried, round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.02 equivalents) in THF to the cooled solution. Stir the resulting mixture vigorously at -78 °C for 1 to 1.5 hours to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde intermediate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to proceed at -78 °C, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Grignard Addition to a Keto-Lactam
This protocol outlines a general procedure for the diastereoselective addition of methylmagnesium iodide to a keto-lactam intermediate.
Materials:
-
Keto-lactam intermediate
-
Methylmagnesium iodide (MeMgI) solution in diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the keto-lactam intermediate in anhydrous DCM or THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the MeMgI solution (3.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the product by flash column chromatography.
Protocol 3: Nickel-Catalyzed Reductive Cyclization of an Epoxy-Alkyne
This protocol is a general guide for the intramolecular reductive coupling of an epoxy-alkyne.[1]
Materials:
-
Epoxy-alkyne substrate
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Tri-n-butylphosphine (Bu₃P)
-
Triethylborane (Et₃B)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk flask with Ni(COD)₂ (catalytic amount) and Bu₃P.
-
Outside the glovebox, add anhydrous and degassed THF to the flask under an inert atmosphere.
-
Add a solution of the epoxy-alkyne substrate in THF to the catalyst mixture.
-
Add the reductant, Et₃B, to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Dess-Martin Oxidation of a Secondary Alcohol
This protocol describes the oxidation of a secondary alcohol to a ketone using Dess-Martin periodinane (DMP).[8]
Materials:
-
Secondary alcohol intermediate
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or sodium bicarbonate (optional, as a buffer)
Procedure:
-
Dissolve the secondary alcohol intermediate in anhydrous DCM in a dry flask.
-
If the substrate is acid-sensitive, add pyridine or sodium bicarbonate as a buffer.
-
Add DMP (an excess, typically 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction for 2 hours or until TLC analysis shows complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with an appropriate solvent and quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. The resulting ketone is often used immediately in the next step without further purification.
Visualizations
Logical Workflow for this compound Synthesis
Caption: A generalized workflow for the stereospecific synthesis of this compound.
Decision Tree for (Z)-Selective HWE Olefination
Caption: A decision tree for troubleshooting poor (Z)-selectivity in the HWE reaction.
Chelation vs. Non-Chelation Control in Grignard Addition
Caption: Comparison of stereochemical outcomes in Grignard additions under chelation and non-chelation control.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed reductive coupling of alkynes and epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Total Synthesis of Pumiliotoxin 251D
Welcome to the technical support center for the total synthesis of Pumiliotoxin 251D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to low yields, in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of the indolizidine core is low. What are some common pitfalls and alternative strategies?
A1: Low yields in the construction of the indolizidine core often stem from issues in cyclization efficiency or the stability of intermediates. One common approach involves an iminium ion-vinylsilane cyclization, first utilized by Overman.[1] Another strategy employs a stereospecific elimination of a β-hydroxylactam.[1] More recently, nickel-catalyzed reductive cyclizations of epoxy-alkynes have been shown to be highly effective in the final step of the synthesis.[1] If you are experiencing low yields, consider the following:
-
Reagent Purity: Ensure all reagents, especially catalysts and organometallics, are of high purity and handled under strictly anhydrous and inert conditions.
-
Reaction Conditions: Temperature and reaction time are critical. For instance, in the nickel-catalyzed reductive cyclization, slightly elevated temperatures were found to significantly improve yields.[1]
-
Alternative Cyclization Strategies: If one cyclization method is proving problematic, exploring alternative routes such as aza-Diels-Alder reactions or other metal-catalyzed cyclizations could be beneficial.[2][3][4]
Q2: I am struggling with the stereoselective installation of the (Z)-alkylidene side chain. How can I improve the Z:E ratio?
A2: Achieving high Z-selectivity for the exocyclic double bond is a well-documented challenge. The Horner-Wadsworth-Emmons (HWE) olefination is a frequently used and effective method for this transformation. To improve Z-selectivity:
-
Phosphonate (B1237965) Reagent: The choice of phosphonate reagent is crucial. Reagents like the Still-Gennari phosphonate can favor the formation of (Z)-olefins.
-
Reaction Conditions: The use of specific bases (e.g., KHMDS with 18-crown-6) and solvents (e.g., THF) at low temperatures can significantly enhance Z-selectivity.
-
Alternative Methods: While the HWE reaction is robust, other methods like the Julia-Kocienski olefination could be considered as an alternative for introducing the side chain.
Q3: The deprotection step in my synthesis is giving a low yield. What can I do?
A3: A low-yield deprotection step can be a significant bottleneck. For instance, a low yield was reported for a debenzylation step in one synthetic approach to a key intermediate of this compound.[5] To troubleshoot this:
-
Choice of Protecting Group: If a particular protecting group is proving difficult to remove without affecting other functional groups, consider changing the protecting group strategy in your synthetic design. For example, replacing a benzyl (B1604629) ether with a silyl (B83357) ether (like TBDMS) might offer milder deprotection conditions and improved yields.[5]
-
Deprotection Conditions: Systematically screen different deprotection reagents and conditions. For example, if hydrogenolysis is inefficient for debenzylation, consider using dissolving metal reductions or other Lewis acid-based methods.
-
Purification: Deprotection reactions can sometimes lead to complex mixtures. Optimizing the purification protocol can help isolate the desired product and improve the apparent yield.
Troubleshooting Guides
Problem 1: Low Yield in Nickel-Catalyzed Reductive Cyclization of Epoxy-alkynes
The final step in one efficient synthesis of this compound is a nickel-catalyzed reductive cyclization of an epoxy-alkyne.[1] Low yields in this key step can be frustrating.
Troubleshooting Steps:
-
Catalyst System: The choice of nickel catalyst and ligand is critical. Ensure you are using the recommended catalyst system, for example, Ni(COD)₂ with a suitable phosphine (B1218219) ligand. The quality of the catalyst is paramount.
-
Reducing Agent: Triethylborane (B153662) (Et₃B) is a common reducing agent in these reactions. The amount of Et₃B can influence the reaction yield. It is advisable to titrate the Et₃B solution before use to ensure accurate stoichiometry.[1]
-
Solvent and Temperature: It has been observed that conducting the reaction in the absence of an additional solvent or at a slightly elevated temperature can significantly increase the yield.[1]
-
Substrate Purity: Ensure the epoxy-alkyne precursor is of high purity, as impurities can poison the catalyst.
Problem 2: Poor Diastereoselectivity in the Addition to a Keto-lactam
In a formal synthesis of this compound, a key step is the trans-stereoselective addition of a methylmagnesium iodide to a keto-lactam.[5] Poor diastereoselectivity at this stage will lead to difficult-to-separate diastereomers and a lower yield of the desired product.
Troubleshooting Steps:
-
Grignard Reagent Quality: The quality of the Grignard reagent is crucial. Use freshly prepared or titrated methylmagnesium iodide.
-
Temperature Control: Perform the addition at a low temperature (e.g., -78 °C) and allow the reaction to warm up slowly. This can significantly enhance the diastereoselectivity.
-
Lewis Acid Additives: The use of a Lewis acid can sometimes improve the facial selectivity of the nucleophilic addition. Screening different Lewis acids (e.g., CeCl₃) may be beneficial.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Ethereal solvents like THF or diethyl ether are commonly used.
Quantitative Data Summary
| Synthetic Route Highlight | Key Reaction | Reported Yield | Reference |
| Nickel-Catalyzed Approach | Reductive cyclization of epoxy-alkyne | 82% | [1] |
| Formal Synthesis via Keto-lactam | trans-stereoselective methylation | "sole diastereomer" | [5] |
| Formal Synthesis via Keto-lactam | Reductive dehydroxylation | 88% (over 2 steps) | [5] |
| Overman's First Total Synthesis | Iminium ion-vinylsilane cyclization | Not specified in provided text | [1] |
| Gallagher's Synthesis | Stereospecific elimination of a β-hydroxylactam | Not specified in provided text | [1] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Reductive Cyclization for this compound Synthesis [1]
This protocol describes the final step in the synthesis of this compound via a nickel-catalyzed reductive cyclization of an epoxy-alkyne intermediate.
-
Preparation: In a glovebox, to a flame-dried vial, add Ni(COD)₂ (as the catalyst) and the appropriate phosphine ligand.
-
Reagent Addition: Add a solution of the epoxy-alkyne substrate in a suitable solvent (or neat, as optimized).
-
Initiation: Add triethylborane (Et₃B) dropwise to the reaction mixture at the optimized temperature (e.g., slightly elevated from room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction carefully (e.g., with aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Diastereoselective Methylation of a Keto-lactam [5]
This protocol outlines the highly diastereoselective addition of a Grignard reagent to a keto-lactam intermediate.
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the keto-lactam in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add a solution of methylmagnesium iodide in diethyl ether dropwise to the cooled solution of the keto-lactam.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting carbinol by flash column chromatography.
Visualizations
Caption: General workflow for this compound total synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Total Synthesis of Pumiliotoxins 209F and 251D via Late-Stage, Nickel-Catalyzed Epoxide-Alkyne Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pumiliotoxin 251D Analysis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Pumiliotoxin 251D using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity for this compound | Poor extraction efficiency from the sample matrix. | Optimize the extraction protocol. Pumiliotoxins are lipophilic alkaloids, and an effective extraction can be achieved using a solvent like methanol (B129727), followed by acidification and then basification to partition the alkaloids into an organic solvent like chloroform (B151607).[1] |
| Thermal degradation of the analyte in the injector. | Lower the injector temperature. While a high temperature is needed for volatilization, excessive heat can degrade thermally labile compounds. A starting point for injector temperature is 250°C.[2] | |
| Analyte adsorption in the GC system (liner, column). | Use a deactivated inlet liner and a low-bleed, inert GC column (e.g., HP-5MS). If peak tailing is also observed, this could indicate active sites in the system.[3][4][5] | |
| Insufficient sample concentration. | Concentrate the sample extract before injection. Ensure the final extract is dissolved in a minimal appropriate volume of a suitable solvent like methanol or dichloromethane.[4] | |
| Peak Tailing | Active sites in the GC inlet or column. | Replace the inlet liner and septum. Trim the first few centimeters of the GC column. Ensure all connections are secure and leak-free. |
| Inappropriate column polarity. | Use a non-polar or low-polarity column, such as a 5% phenylmethylpolysiloxane (HP-5MS or equivalent), which is suitable for alkaloid analysis.[2] | |
| Co-elution with interfering compounds. | Optimize the temperature program to improve separation. A slower ramp rate or an isothermal hold can help resolve co-eluting peaks. | |
| Poor Peak Shape (Fronting or Splitting) | Column overload. | Reduce the injection volume or dilute the sample. Using a split injection instead of splitless can also alleviate overloading.[5] |
| Improper column installation. | Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[5] | |
| Solvent effect issues. | Ensure the injection solvent is compatible with the stationary phase and the initial oven temperature is appropriate. | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate. | Check for leaks in the gas lines and connections. Use an electronic leak detector. Verify the gas flow rate with a calibrated flow meter. |
| Changes in the oven temperature profile. | Calibrate the GC oven temperature to ensure accuracy and reproducibility. | |
| Column degradation. | Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. | |
| High Background Noise in Mass Spectrum | Contamination in the GC-MS system. | Bake out the column and clean the ion source. Check for contamination from septa, liners, or gas lines.[5] |
| Column bleed at high temperatures. | Use a low-bleed column and operate within its recommended temperature limits. Condition the column properly before use. |
Frequently Asked Questions (FAQs)
1. What are the recommended GC-MS parameters for this compound analysis?
While optimal parameters can vary between instruments, the following table summarizes typical starting conditions based on literature for alkaloid analysis:
| Parameter | Recommended Setting | Source |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | [1][4] |
| Injector Temperature | 250°C - 280°C | [3][2][4] |
| Injection Mode | Splitless or Split (e.g., 5:1 or 20:1) | [3][2][4] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | |
| Oven Temperature Program | Initial: 80-120°C, hold for 1-2 min; Ramp: 6-12°C/min to 300-310°C, hold for 5-10 min | [2] |
| MS Transfer Line Temp. | 280°C | [2] |
| Ion Source Temperature | 230°C - 250°C | [2][6] |
| Ionization Energy | 70 eV (Electron Ionization - EI) | [2][6] |
| Mass Scan Range | m/z 40-550 | [2][6] |
2. Is derivatization necessary for the GC-MS analysis of this compound?
Derivatization is generally not required for the analysis of pumiliotoxins and many other alkaloids by GC-MS.[7] These compounds are typically volatile and thermally stable enough for direct analysis. However, for related polar metabolites, derivatization might be necessary to improve volatility and thermal stability.[8][9]
3. What are the characteristic mass spectral fragments of this compound?
The mass spectrum of this compound is characterized by specific fragmentation patterns that can be used for its identification. While a full spectrum should be compared against a library standard, some key ions may be observed. The molecular weight of this compound is 251.41 g/mol .[10]
4. What is a suitable extraction method for this compound from biological samples?
A common method for extracting lipophilic alkaloids like this compound involves the following steps:
-
Homogenize the sample in a solvent such as methanol.
-
Acidify the extract (e.g., with 0.5 N HCl) to protonate the alkaloids, making them soluble in the aqueous phase.
-
Remove neutral compounds by partitioning with a non-polar solvent like diethyl ether.
-
Basify the aqueous phase (e.g., with NH4OH to pH 9-12) to deprotonate the alkaloids.
-
Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.[1]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS injection.
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue
-
Homogenize 100 mg of tissue in 5 mL of methanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Repeat the extraction of the pellet with another 5 mL of methanol and combine the supernatants.
-
Evaporate the methanol under a stream of nitrogen.
-
Dissolve the residue in 10 mL of 0.5 N HCl.
-
Wash the acidic solution three times with 10 mL of diethyl ether to remove neutral lipids, discarding the ether layers.
-
Adjust the pH of the aqueous phase to 10-12 with 25% ammonium (B1175870) hydroxide.
-
Extract the alkaloids from the basic aqueous phase three times with 10 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness and reconstitute the residue in 100 µL of methanol for GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal issues.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C16H29NO | CID 6440480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the resolution of Pumiliotoxin 251D enantiomers in chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for improving the chromatographic resolution of Pumiliotoxin 251D enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its enantiomeric separation important?
This compound is a lipophilic alkaloid toxin found in the skin of certain poison frogs.[1][2] It possesses multiple chiral centers, resulting in different stereoisomers. The biological activity of these enantiomers can vary significantly; for instance, the naturally occurring (+)-enantiomer is toxic, while the unnatural (-)-enantiomer may exhibit no toxic effects.[1] Therefore, accurate separation and quantification of each enantiomer are critical in toxicology, pharmacology, and drug development to understand their respective therapeutic or toxicological profiles.
Q2: Which type of chromatography and stationary phase are best suited for resolving this compound enantiomers?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective technique for the direct separation of enantiomers.[3][4] Given that this compound is an alkaloid, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are highly recommended as a starting point.[5][6] These phases, particularly amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) columns, have demonstrated broad applicability for separating a wide range of chiral compounds, including alkaloids.[6][7] Normal-phase chromatography is often the most successful mode for this class of compounds.[5][8]
Q3: What are the recommended starting conditions for method development?
For initial method development on a polysaccharide-based CSP (e.g., a column with amylose tris(3,5-dimethylphenylcarbamate)), the following normal-phase conditions are a good starting point:
-
Column: Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (IPA) (90:10, v/v)
-
Additive: 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV, wavelength set based on the chromophore of this compound (e.g., 210-230 nm).
Q4: How do I confirm the elution order of the enantiomers?
Confirming the elution order requires a pure standard of at least one of the enantiomers. This can be achieved by:
-
Injecting a Standard: Inject a known pure enantiomer and compare its retention time to the peaks obtained from the racemic mixture.
-
Using an Opposite Configuration CSP: Some CSPs are available in both enantiomeric forms (e.g., based on L- and D-phenylglycine).[8] Using a column with the opposite chirality will typically invert the elution order of the enantiomers.
-
Chiroptical Detectors: Using a Circular Dichroism (CD) detector in-line with the UV detector can help identify the enantiomers based on their opposite CD signals.
Troubleshooting Guide
Q: Why am I seeing poor or no resolution between the enantiomers?
A: Lack of resolution is a common challenge in chiral separations. Consider the following systematic approach to troubleshoot this issue:
-
CSP Selection: The primary factor for chiral separation is the choice of the CSP. If an amylose-based column yields no separation, try a cellulose-based equivalent. Their different three-dimensional structures provide distinct chiral recognition mechanisms.[5]
-
Mobile Phase Composition: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase are critical. Systematically vary the alcohol percentage (e.g., from 5% to 20% in 5% increments). Lowering the alcohol content generally increases retention and can improve resolution, but finding the optimal balance is key.[9]
-
Temperature: Lowering the column temperature (e.g., from 25°C to 15°C in 5°C increments) can enhance the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[5]
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the enantiomers and the CSP, which can significantly improve resolution.
Q: My peaks are tailing significantly. What can I do to improve peak shape?
A: Peak tailing for basic compounds like this compound is often caused by strong, undesirable interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP.
-
Use a Basic Additive: The most effective solution is to add a basic modifier to the mobile phase. Diethylamine (DEA) at a concentration of 0.1% to 0.5% is highly effective at masking active silanol sites and improving peak symmetry.[5][10] Other amines like butylamine (B146782) can also be tested.[10]
-
Increase Additive Concentration: If you are already using a basic additive, a slight increase in its concentration may further improve peak shape.
-
Column History: Be aware of the "memory effect."[11][12] Columns previously used with acidic additives may retain them, leading to poor peak shape for basic analytes. Thoroughly flushing the column and dedicating columns for basic or acidic methods is recommended.[13]
Q: I have good resolution, but the analysis time is too long. How can I speed it up without sacrificing separation?
A: To reduce analysis time while maintaining resolution, consider these strategies:
-
Increase Flow Rate: Cautiously increase the flow rate. While this reduces analysis time, it can also decrease resolution. Monitor the resolution factor (Rs) to ensure it remains acceptable (>1.5).
-
Increase Alcohol Modifier Concentration: A higher percentage of alcohol in the mobile phase will decrease retention times. Find the highest alcohol concentration that still provides the required resolution.
-
Use a Shorter Column or Smaller Particle Size: Switching to a shorter column (e.g., 150 mm) or a column packed with smaller particles (e.g., 3 µm) can reduce analysis time while maintaining or even improving efficiency.
Q: The retention times are not reproducible. What are the likely causes?
A: Fluctuating retention times can compromise data quality. The most common causes include:
-
Inadequate Column Equilibration: Chiral columns, especially in normal-phase mode, require extensive equilibration with the mobile phase. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting analysis.[14]
-
Mobile Phase Instability: In normal-phase chromatography, the presence of trace amounts of water can significantly alter selectivity and retention.[14] Use high-purity, dry solvents and prepare fresh mobile phases daily.
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a thermostatted column compartment is essential for reproducibility.[14]
-
Sample Solvent Effects: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion and retention shifts.[15]
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
-
Objective: To identify a suitable CSP for the separation of this compound enantiomers.
-
Columns:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)
-
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA).
-
Procedure: a. Equilibrate Column A with the mobile phase at 1.0 mL/min for at least 45 minutes or until a stable baseline is achieved. b. Inject a 10 µL solution of racemic this compound (approx. 1 mg/mL in mobile phase). c. Run the analysis for a sufficient time to allow both peaks to elute. d. Record the retention times (t1, t2), resolution (Rs), and selectivity (α). e. Replace Column A with Column B and repeat steps a-d. f. Compare the results to select the column that provides the best initial separation.
Protocol 2: Optimization of Mobile Phase Composition
-
Objective: To optimize the concentration of the alcohol modifier to achieve baseline resolution (Rs ≥ 1.5).
-
Column: Select the most promising CSP from Protocol 1.
-
Procedure: a. Prepare a series of mobile phases containing n-Hexane and an alcohol modifier (e.g., Isopropanol) with varying compositions (e.g., 95:5, 90:10, 85:15, 80:20 v/v), each containing 0.1% DEA. b. Starting with the lowest alcohol concentration (5%), equilibrate the column and inject the sample as described in Protocol 1. c. Record the chromatographic parameters. d. Increase the alcohol concentration stepwise, allowing for proper equilibration at each step, and repeat the analysis. e. Plot the resolution (Rs) and retention time of the second eluting peak against the percentage of the alcohol modifier to determine the optimal composition.
Data Presentation
Table 1: Effect of Chiral Stationary Phase on Enantiomeric Resolution
Conditions: Mobile Phase: n-Hexane/IPA (90:10, v/v) + 0.1% DEA; Flow Rate: 1.0 mL/min; Temperature: 25°C.
| Chiral Stationary Phase (CSP) | t1 (min) | t2 (min) | Selectivity (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | 10.2 | 11.5 | 1.18 | 1.45 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 12.8 | 13.4 | 1.07 | 0.80 |
Table 2: Influence of Alcohol Modifier (IPA) on Resolution
Conditions: CSP: Amylose tris(3,5-dimethylphenylcarbamate); Mobile Phase: n-Hexane/IPA + 0.1% DEA; Flow Rate: 1.0 mL/min; Temperature: 25°C.
| % Isopropanol (IPA) | t1 (min) | t2 (min) | Selectivity (α) | Resolution (Rs) |
| 5% | 18.5 | 21.3 | 1.21 | 2.10 |
| 10% | 10.2 | 11.5 | 1.18 | 1.45 |
| 15% | 7.1 | 7.8 | 1.13 | 1.10 |
| 20% | 5.4 | 5.8 | 1.09 | 0.75 |
Table 3: Impact of Basic Additive (DEA) Concentration on Peak Asymmetry and Resolution
Conditions: CSP: Amylose tris(3,5-dimethylphenylcarbamate); Mobile Phase: n-Hexane/IPA (95:5, v/v); Flow Rate: 1.0 mL/min; Temperature: 25°C.
| % Diethylamine (DEA) | Peak Asymmetry (t2) | Resolution (Rs) |
| 0.0% | 2.8 | 0.95 |
| 0.05% | 1.5 | 1.60 |
| 0.1% | 1.1 | 2.10 |
| 0.2% | 1.0 | 2.15 |
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Poor Resolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. additives for chiral - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
Addressing variability in biological assays with Pumiliotoxin 251D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pumiliotoxin 251D (PTX 251D). The information aims to address common sources of variability in biological assays involving this potent natural toxin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a toxin known to modulate the activity of voltage-gated ion channels. Unlike other pumiliotoxins that often act as positive modulators of voltage-gated sodium channels (VGSCs), PTX 251D blocks the influx of Na+ ions in mammalian VGSCs.[1][2] It also shifts the steady-state activation and inactivation of these channels to more negative potentials.[1][2] Furthermore, PTX 251D can inhibit voltage-gated potassium channels (VGPCs) and has been shown to inhibit Ca2+-stimulated ATPase, leading to an increase in intracellular calcium concentration.[1][2]
Q2: What are the known stereospecific effects of this compound?
A2: The biological activity of this compound is highly stereospecific. The naturally occurring (+)-enantiomer is toxic, while the synthetic (-)-enantiomer has been reported to have no detectable effect in mice at similar concentrations.[2] It is crucial to use the correct and pure stereoisomer in experiments to ensure reproducible and relevant results.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is a lipophilic alkaloid. For in vitro assays, it is typically dissolved in a small amount of organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be diluted in the appropriate aqueous buffer for the experiment. It is recommended to prepare fresh dilutions for each experiment. For long-term storage, it is advisable to store the solid compound or concentrated stock solutions at -20°C or lower in a tightly sealed, light-protected container to prevent degradation.
Q4: What are the expected toxicological effects of this compound in animal models?
A4: In mice, the (+)-enantiomer of PTX 251D can induce hyperactivity, convulsions, and death, with a reported LD50 of 10 mg/kg (s.c.).[1] It is also highly toxic to insects, with an LD50 of 150 ng/larva in the tobacco budworm.[3] The toxin acts as a cardiac depressant, which can lead to cardiac arrest.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during biological assays with this compound.
Issue 1: High Variability in Electrophysiology Recordings
| Potential Cause | Troubleshooting Step |
| Inconsistent Seal Formation | Ensure pipette tips are clean and fire-polished. Use high-quality borosilicate glass. Maintain a clean bath solution surface to prevent debris from interfering with the seal.[4] |
| Current Rundown | Include ATP and GTP in the intracellular solution to support cellular metabolism. Consider using the perforated patch-clamp technique to maintain the integrity of the intracellular environment.[5] |
| Electrical Noise | Check the grounding of all equipment and the integrity of the Faraday cage. Ensure solution lines are properly grounded.[4] |
| Inconsistent Toxin Concentration | Prepare fresh dilutions of PTX 251D from a validated stock solution for each experiment. Vortex dilutions thoroughly. Due to its lipophilic nature, ensure the toxin does not adhere to plasticware by using low-adhesion tubes. |
| Cell Health | Use healthy, passage-matched cells for all experiments. Ensure proper oxygenation and pH of the recording solutions.[6] |
Issue 2: Inconsistent Results in Calcium Imaging Assays
| Potential Cause | Troubleshooting Step |
| Uneven Dye Loading | Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM) and the loading time and temperature for your specific cell type. Ensure even distribution of the dye solution.[7] |
| Phototoxicity or Photobleaching | Minimize exposure to excitation light. Use the lowest possible light intensity and exposure time that still provides a good signal-to-noise ratio.[8] |
| Unstable Baseline Fluorescence | Allow cells to equilibrate after dye loading. Ensure a stable recording environment with consistent temperature and perfusion rate. Check for and block any spontaneous synaptic activity in neuronal cultures if it is not the focus of the study.[7] |
| Low Signal-to-Noise Ratio | Ensure the selected calcium indicator has a suitable dissociation constant (Kd) for the expected calcium concentration range in your experiment.[9] |
| Variability Between Experiments | Standardize all experimental conditions, including cell density, dye loading, and data acquisition parameters. Use a positive control (e.g., ionomycin) to confirm cell responsiveness.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Test System | Parameter | Value | Reference |
| hKv1.3 (human Voltage-gated Potassium Channel) | Two-electrode voltage clamp | Xenopus laevis oocytes | IC50 | 10.8 ± 0.5 µM | [10][11] |
| Mammalian Voltage-gated Sodium Channels (rNav1.2/β1, rNav1.4/β1, hNav1.5/β1) | Two-electrode voltage clamp | Xenopus laevis oocytes | - | Inhibition of Na+ influx, shift in activation and inactivation | [10][11] |
| Insect Voltage-gated Sodium Channel (Para/tipE) | Two-electrode voltage clamp | Xenopus laevis oocytes | - | Dramatic effect on inactivation | [10][11] |
| Ca2+-stimulated ATPase | Biochemical Assay | - | - | Complete inhibition | [2] |
Table 2: In Vivo Toxicity of this compound
| Organism | Route of Administration | Parameter | Value | Reference |
| Mouse | Subcutaneous (s.c.) | LD50 | 10 mg/kg | [1] |
| Tobacco Budworm (Heliothis virescens) Larva | Injection | LD50 | 150 ng/larva | [3] |
| Yellow Fever Mosquito (Aedes aegypti) | Contact | Minimum Toxic Concentration | 0.1 µg/cm² | [12] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Voltage-Gated Sodium Channels
This protocol provides a general framework for assessing the effect of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Culture cells expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably transfected with hNav1.5) on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution. Fire-polish the pipette tips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH). Include 2-5 mM Mg-ATP and 0.1-0.5 mM GTP to maintain channel activity.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Approach a cell with a pipette filled with internal solution and apply positive pressure.
-
Form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
After establishing a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record changes in current amplitude, and shifts in voltage-dependence of activation and inactivation.
-
-
Data Analysis: Analyze the recorded currents using appropriate software to determine the percentage of current inhibition and any shifts in the voltage-dependence of channel gating.
Protocol 2: Intracellular Calcium Imaging with Fura-2 AM
This protocol describes a method for measuring changes in intracellular calcium concentration in response to this compound using the ratiometric dye Fura-2 AM.
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in dry DMSO).
-
Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye loading.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with fresh buffer for at least 30 minutes to allow for the de-esterification of the dye.[13]
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio.
-
Perfuse the cells with the buffer containing this compound at the desired concentration.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration. The Grynkiewicz equation can be used to convert the ratio values to absolute calcium concentrations if calibration is performed.[13]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Biological Assay
Caption: General workflow for a biological assay with this compound.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. moodle2.units.it [moodle2.units.it]
Stabilizing Pumiliotoxin 251D in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Pumiliotoxin 251D (PTX 251D) in solution for long-term experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best solvent to dissolve this compound for my experiments?
The choice of solvent depends on your experimental design. Based on published studies, here are some options:
-
Aqueous Solutions with Organic Co-solvent: For biological assays requiring aqueous environments, a solution of 1% ethanol (B145695) (EtOH) in water has been successfully used for oral administration to frogs.[1] Methanol (B129727) has also been used to prepare solutions for contact toxicity assays.[2][3]
-
Organic Solvents: For stock solutions and analytical purposes, a mixture of methanol and chloroform (B151607) (1:1) has been used to resuspend dried alkaloid extracts.[1][4]
Troubleshooting:
-
Precipitation in aqueous solution: PTX 251D is a lipophilic alkaloid and may have limited solubility in purely aqueous solutions. If you observe precipitation, consider slightly increasing the percentage of the organic co-solvent (e.g., ethanol or DMSO). However, be mindful of the co-solvent's potential effects on your experimental system.
-
Solvent incompatibility with assay: Always perform a vehicle control to ensure the chosen solvent system does not interfere with your assay.
Q2: How should I store my this compound stock solutions for long-term stability?
-
Short-Term Storage (days to weeks): For solutions prepared for immediate or near-term use, storage at -20°C in a tightly sealed container is recommended.[1][4]
-
Long-Term Storage (months to years): For long-term preservation, it is best to store PTX 251D as a dried powder or lyophilized solid at -20°C or below, protected from light. Reconstitute the powder in the desired solvent shortly before use.
Troubleshooting:
-
Loss of activity over time: Alkaloids can be susceptible to degradation. If you suspect a loss of activity, it is recommended to aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.
-
Evaporation of solvent: Ensure your storage containers are tightly sealed, especially when using volatile organic solvents, to prevent changes in concentration.
Q3: What are the potential degradation pathways for this compound in solution?
The primary known degradation pathway for PTX 251D is metabolic.
-
Metabolic Degradation: In biological systems, PTX 251D can be hydroxylated by cytochrome P450 enzymes, such as human CYP2D6, into other pumiliotoxin analogs.[1] This is a crucial consideration for in vivo experiments or assays involving liver microsomes or other metabolic components.
Troubleshooting:
-
Unexpected experimental results: If you observe unexpected metabolites or a change in the toxicological profile of your compound during an experiment, consider the possibility of metabolic conversion.
Q4: At what concentration should I prepare my this compound solutions?
The optimal concentration will be dictated by your specific experimental needs. Here are some concentrations reported in the literature:
-
In vivo feeding studies: A concentration of 0.01% PTX 251D in 1% ethanol/water was used for feeding frogs.[1]
-
Toxicity assays: Methanolic solutions ranging from 0.013 mM to 1.2 mM have been used in mosquito toxicity studies.[2][3][5]
-
Electrophysiology: A concentration of 100 µM was used to study the inhibition of voltage-gated sodium and potassium channels.[1]
It is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your experimental buffer or medium.
Data Summary
The following table summarizes key quantitative data related to the use of this compound in experimental settings.
| Parameter | Value | Context | Reference |
| Molar Mass | 251.41 g/mol | Chemical Property | [6] |
| In vivo Concentration | 0.01% in 1% EtOH/water | Frog feeding experiment | [1] |
| Toxicity Assay Conc. | 0.013 mM - 1.2 mM in Methanol | Mosquito contact toxicity | [2][3][5] |
| Electrophysiology Conc. | 100 µM | Inhibition of ion channels | [1] |
| IC₅₀ (hKv1.3) | 10.8 ± 0.5 µM | Inhibition of human voltage-gated potassium channel | [7] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in Methanol
-
Weighing: Accurately weigh out 2.51 mg of solid this compound.
-
Dissolving: Transfer the solid PTX 251D to a 10 mL volumetric flask.
-
Solubilization: Add a small amount of methanol to dissolve the solid completely.
-
Dilution: Bring the volume up to the 10 mL mark with methanol.
-
Mixing: Cap the flask and invert several times to ensure a homogenous solution.
-
Storage: Aliquot into smaller, single-use amber vials and store at -20°C.
Protocol 2: Preparation of a 0.01% (w/v) this compound Working Solution in 1% Ethanol/Water
-
Prepare 1% Ethanol/Water: Add 1 mL of absolute ethanol to 99 mL of purified water and mix well.
-
Dilution from Stock: If you have a 1 mg/mL stock solution of PTX 251D in an appropriate organic solvent (e.g., ethanol), add 100 µL of this stock to 900 µL of the 1% ethanol/water solution.
-
Mixing: Gently vortex to ensure the solution is well-mixed.
-
Use: Use this working solution immediately for your experiment.
Visualizations
The following diagrams illustrate key concepts related to the handling and mechanism of action of this compound.
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: Simplified signaling pathway showing the inhibitory effects of this compound on ion channels.
References
- 1. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Pumiliotoxin 251D and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pumiliotoxin 251D (PTX 251D) and its metabolites. Here, you will find detailed information to assist in the interpretation of complex mass spectra and to navigate challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common ionization techniques for analyzing this compound and its metabolites?
A1: The two primary mass spectrometry-based methods for analyzing this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[1][2][3] GC-MS is a well-established technique for this purpose.[4][5] However, ESI-MS/MS is increasingly utilized as it is better suited for detecting more polar metabolites that may not be observable with GC-MS.[1][2][3]
Q2: What are the expected molecular ions for this compound and its primary hydroxylated metabolites in ESI-MS?
A2: When using ESI-MS in positive ion mode, you should look for the protonated molecule [M+H]⁺. For this compound and its common metabolites, the expected mass-to-charge ratios (m/z) are:
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | 251.2 | 252.2 |
| Allopumiliotoxin 267A (one hydroxylation) | 267.2 | 268.2[6][7] |
| Dihydroxylated Metabolite | 283.2 | 284.2[6][7] |
Q3: What are the characteristic fragmentation patterns of this compound in MS/MS?
A3: The fragmentation of protonated this compound ([M+H]⁺) in ESI-MS/MS is characterized by an initial loss of a water molecule.[1] Following this dehydration, a series of alkane and alkene losses occur.[8] Key fragment ions to monitor include those at m/z 204, 190, and 176.[8] A detailed map of the fragmentation pathway can provide a robust confirmation of the compound's identity.[1]
Q4: My signal intensity is poor. What are some common causes and solutions?
A4: Poor signal intensity in mass spectrometry can stem from several factors.[9] First, check your sample concentration; if it is too dilute, you may not achieve a strong signal.[9] Conversely, an overly concentrated sample can lead to ion suppression.[9] The choice of ionization technique is also critical; ensure you are using the optimal method for your analytes.[9] Regular tuning and calibration of your mass spectrometer are essential for maintaining peak performance.[9]
Q5: I am observing unexpected peaks in my mass spectrum. How can I identify the source of contamination?
A5: Unexpected peaks are often due to contamination. To troubleshoot, begin by running a solvent blank to check for contaminants in your mobile phase. If the baseline is noisy, fine-tuning your chromatographic conditions or adjusting detector settings may be necessary.[9] It is also good practice to regularly check for leaks in your system and ensure the cleanliness of the ion source.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Problem 1: Difficulty in Differentiating PTX 251D from its Metabolites
-
Symptom: Mass spectra show overlapping peaks or an inability to resolve compounds with similar masses.
-
Possible Cause: Inadequate chromatographic separation.
-
Solution:
-
Optimize the LC Gradient: For LC-MS analysis, adjust the gradient of your mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid) to improve separation.[6][7] A shallower gradient can often enhance the resolution of closely eluting compounds.
-
Select the Appropriate Column: Ensure you are using a suitable column, such as a C18 column, which is effective for separating alkaloids.[6][7]
-
Check Flow Rate: Verify that the flow rate is optimal for your column dimensions and particle size.
-
Problem 2: Inaccurate Mass Measurements
-
Symptom: The observed m/z values for your target ions deviate significantly from the expected theoretical masses.
-
Possible Cause: The mass spectrometer is not properly calibrated.
-
Solution:
-
Perform Mass Calibration: Regularly calibrate your instrument using an appropriate calibration standard.[9]
-
Internal Standard: For high-resolution mass spectrometry, the use of an internal standard, such as sodium trifluoroacetic acid (TFA-Na), can improve mass accuracy.[10]
-
Instrument Maintenance: Ensure your mass spectrometer is well-maintained, as contaminants or instrument drift can negatively impact mass accuracy.[9]
-
Problem 3: No Molecular Ion Peak Observed
-
Symptom: The mass spectrum lacks a clear molecular ion peak (e.g., [M+H]⁺), showing only fragment ions.
-
Possible Cause: Excessive fragmentation in the ion source.
-
Solution:
-
Adjust Ionization Energy: If using GC-MS with electron ionization, the standard 70 eV may be too high and cause the molecular ion to fragment completely.[4] Consider using a softer ionization technique if available.
-
Optimize Collision Energy (for MS/MS): In ESI-MS/MS, high collision energies can lead to the complete fragmentation of the precursor ion.[10] Systematically vary the collision energy to find an optimal level that allows for the observation of both the precursor and fragment ions.[10]
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites
This protocol is adapted from methodologies used for the analysis of pumiliotoxins in biological samples.[6][7]
-
Sample Preparation:
-
Extract alkaloids from the sample using a suitable solvent (e.g., methanol (B129727) or an organic solvent partition).
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography:
-
Gradient:
-
0-1 min: 0% B
-
1-15 min: Increase to 100% B
-
15-20 min: Hold at 100% B
-
20-23.5 min: Return to 0% B
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Analysis: Select the precursor ions for PTX 251D (m/z 252.2) and its expected metabolites (m/z 268.2, 284.2) for collision-induced dissociation.
-
Data Acquisition: Acquire data in full scan mode to identify all potential compounds and in product ion scan mode to confirm their identity through fragmentation patterns.
-
Data Presentation
Table 1: Key Mass Spectral Data for this compound and its Metabolites
| Compound Name | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound (PTX 251D) | 252.2 | 234.2, 204.2, 190.2, 176.2 | The initial fragment at m/z 234.2 corresponds to the loss of water. |
| Allopumiliotoxin 267A (aPTX 267A) | 268.2 | 250.2, 232.2 | Product of a single hydroxylation of PTX 251D.[6][7] |
| Dihydroxylated Metabolite | 284.2 | 266.2, 248.2 | Product of two hydroxylation events on PTX 251D.[6][7] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Further studies on this compound and hydroquinone content of the skin secretion of Melanophryniscus species (Anura, Bufonidae) from Uruguay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 7. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gmi-inc.com [gmi-inc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pumiliotoxin 251D Delivery in Experimental Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Pumiliotoxin 251D (PTX-251D) in experimental systems. The information provided is intended to enhance the efficiency of its delivery and troubleshoot common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a toxic alkaloid found in the skin of poison dart frogs.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium and potassium channels.[1] Specifically, it blocks the influx of Na+ ions in mammalian voltage-gated sodium channels and can shift the voltage dependence of both activation and inactivation.[1] It also has inhibitory effects on some voltage-gated potassium channels.[1]
Q2: What are the common experimental applications of this compound?
This compound is utilized in various research applications, including:
-
Neuroscience: To study the function and modulation of voltage-gated ion channels.
-
Toxicology: To investigate the mechanisms of toxicity and its effects on cellular and physiological processes.
-
Drug Discovery: As a tool compound to probe the structure and function of ion channels, which are important drug targets.
-
Chemical Ecology: To understand its role as a chemical defense mechanism in poison frogs against predators and ectoparasites.[2][3]
Q3: What solvents are recommended for dissolving and diluting this compound?
Based on published studies, the following solvents have been used:
-
Methanol (B129727): For preparing stock solutions and for topical applications in insect assays.[3][4]
-
Ethanol (B145695): A 1% ethanol solution has been used as a vehicle for oral administration in animal studies.[5]
-
Methanol/Saline Mixture: A 1:4 mixture of methanol and isotonic saline has been used for subcutaneous injections in mice.
-
DMSO (Dimethyl Sulfoxide): While not explicitly mentioned in the reviewed literature for PTX-251D, DMSO is a common solvent for preparing stock solutions of lipophilic compounds for in-vitro assays. It is recommended to keep the final concentration of DMSO in cell culture media below 0.5% to avoid cytotoxicity.[6]
Q4: What are the typical working concentrations of this compound for in-vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. Published data shows the following concentrations have been used:
-
Ion Channel Electrophysiology (QPatch): 3 µM, 10 µM, and 30 µM have been tested on various human voltage-gated ion channels.[5][7]
-
CYP Enzyme Assays: A concentration of 1 x 10⁻⁷ M (100 nM) was used to study its metabolism by human cytochrome P450 enzymes.[5][7]
A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when working with this compound.
Problem 1: Low or No Observed Biological Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | 1. Increase Incubation Time: Extend the exposure of the cells to PTX-251D. 2. Increase Concentration: Perform a dose-response curve to determine if a higher concentration is needed. 3. Transient Permeabilization: Use a low concentration of a permeabilizing agent like saponin (B1150181) for a short duration before adding PTX-251D. Optimize saponin concentration and incubation time to minimize cytotoxicity.[6] | Enhanced biological effect due to increased intracellular concentration of the toxin. |
| Compound Degradation | 1. Assess Stability: Incubate PTX-251D in your cell culture medium for the duration of your experiment and analyze its concentration over time using a suitable analytical method like LC-MS. 2. Prepare Fresh Solutions: Always prepare fresh dilutions of PTX-251D from a stock solution immediately before use. | Consistent and reproducible experimental results. |
| Incorrect Stock Solution Preparation | 1. Ensure Complete Dissolution: Visually inspect the stock solution to ensure there are no precipitates. Gentle warming or vortexing may aid dissolution. 2. Verify Solvent Compatibility: Ensure the solvent used for the stock solution is compatible with your experimental system and that the final solvent concentration is not cytotoxic. | Accurate and reliable dosing in your experiments. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Delivery | 1. Standardize Dilution Method: Use a consistent and validated method for preparing working solutions from your stock. 2. Ensure Homogeneous Mixing: Gently mix the final culture medium after adding PTX-251D to ensure a uniform concentration. | Reduced variability between experimental replicates. |
| Cell Culture Contamination | 1. Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular responses.[8] 2. Practice Aseptic Technique: Follow strict aseptic techniques to prevent bacterial and fungal contamination.[8][9] | Healthy cell cultures that provide reliable and reproducible data. |
| Variability in Cell Passages | 1. Use Cells within a Consistent Passage Range: Cellular characteristics can change with excessive passaging. | More consistent cellular responses to the toxin. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In-Vitro Assays
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Based on the molecular weight of this compound (251.41 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved. Visually inspect for any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for a Cell-Based Assay
-
Cell Seeding:
-
Seed the cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment and recovery.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plate.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired duration of the experiment.
-
-
Assay Readout:
-
Following incubation, perform the desired assay to measure the biological effect of this compound (e.g., cell viability assay, electrophysiology, calcium imaging).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on ion channels.
Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for in-vitro cell-based experiments.
Troubleshooting Logic for Low Biological Effect
Caption: Decision-making process for troubleshooting experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. yeasenbio.com [yeasenbio.com]
Technical Support Center: Pumiliotoxin 251D Feeding Studies with Captive Amphibians
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting feeding studies with Pumiliotoxin 251D (PTX 251D) in captive amphibians.
Frequently Asked Questions (FAQs)
Amphibian Health and Behavior
-
Q1: My amphibians are showing signs of lethargy, loss of appetite, or unusual behavior after PTX 251D administration. What should I do?
A1: These can be signs of toxicity. This compound is a toxic alkaloid that can cause hyperactivity, convulsions, and even death at high doses.[1][2] It is crucial to:
-
Immediately cease administration: Stop the feeding study for the affected individuals.
-
Monitor closely: Observe the animals for any worsening of symptoms.
-
Provide supportive care: Ensure access to fresh water and a clean, stress-free environment.
-
Review your dosage: Double-check your calculations and the concentration of your PTX 251D solution. In one study with Dendrobates tinctorius, a solution of 0.01% PTX 251D was used for oral administration.[1]
-
Consider species sensitivity: Different amphibian species may have varying tolerances to the toxin.
-
-
Q2: Some of my frogs are refusing to eat the PTX 251D-laced food. How can I ensure proper dosage?
A2: Food refusal is a common challenge in captive amphibian feeding studies.[3] Consider the following strategies:
-
Direct oral administration: A precise method is to pipette the solution directly into the mouth. For example, researchers successfully administered 15 μL of a PTX 251D solution daily to Dendrobates tinctorius.[4]
-
Alkaloid-dusted insects: Another method involves dusting prey items like fruit flies or termites with a known amount of the toxin.[5][6]
-
Acclimatization: Allow amphibians to acclimate to the feeding procedure before introducing the toxin.
-
Palatability: The solvent used to dissolve PTX 251D might affect the taste of the food. A 1% ethanol (B145695) solution has been used as a vehicle.[1]
-
Toxin Preparation and Delivery
-
Q3: What is the recommended solvent and concentration for preparing a PTX 251D solution for oral administration?
A3: A common approach is to dissolve PTX 251D in a solution of 1% ethanol in water. A study on Dendrobates tinctorius utilized a 0.01% PTX 251D concentration in such a vehicle.[1][4] It is essential to ensure the toxin is fully dissolved to maintain a homogenous solution for accurate dosing.
-
Q4: How can I be sure of the stability of PTX 251D in my prepared solutions?
Experimental Design and Controls
-
Q5: What are the essential control groups to include in a PTX 251D feeding study?
A5: To ensure the observed effects are due to PTX 251D, you should include:
-
Vehicle control group: This group should receive the same volume of the solvent (e.g., 1% ethanol solution) without the toxin. This helps to isolate the effects of the vehicle itself.
-
Untreated control group: This group receives no treatment and helps to establish baseline health and behavior.
-
Positive control (optional but recommended): If you are studying the metabolism of PTX 251D, including a group administered a known metabolite like allopumiliotoxin (aPTX) 267A can be beneficial.
-
-
Q6: I am observing high variability in toxin uptake and effects between individual amphibians. How can I address this?
A6: Individual variation is a known factor in animal studies. To mitigate this:
-
Increase sample size: A larger number of animals per group can help to account for individual differences and increase the statistical power of your study.[7]
-
Standardize your population: Use animals of similar age, size, and health status. In one study, ten adult female Dendrobates tinctorius were size-matched before being assigned to control or experimental groups.[1]
-
Randomize animal assignment: Randomly assign individuals to different treatment groups to avoid bias.
-
Data Interpretation
-
Q7: I have completed my feeding study, but I am not detecting PTX 251D in the skin extracts of my amphibians. What could be the reason?
A7: There are several possibilities:
-
Metabolism: Some poison frog species, particularly those of the genus Dendrobates, can metabolize PTX 251D into the more potent allopumiliotoxin (aPTX) 267A.[1][2][5] Your analytical methods should also screen for this metabolite.
-
Insufficient dosage or duration: The amount of toxin administered or the duration of the study may not have been sufficient for detectable accumulation in the skin.
-
Inefficient sequestration: Not all amphibian species are equally efficient at sequestering dietary alkaloids. Some species may not accumulate PTX 251D at all.[5]
-
Extraction and analytical issues: Review your protocols for tissue extraction and analysis to ensure they are sensitive enough to detect the target compounds.
-
-
Q8: I am detecting aPTX 267A in my experimental group. What does this signify?
A8: The presence of aPTX 267A indicates that your amphibian species possesses the necessary enzymes, likely a pumiliotoxin 7-hydroxylase, to convert PTX 251D into its hydroxylated, more toxic form.[5][6] This is a significant finding and suggests an evolutionary adaptation for enhanced chemical defense.[5]
Ethical Considerations
-
Q9: What are the key ethical considerations I need to be aware of when conducting toxicology studies with amphibians?
A9: Ethical treatment of study animals is paramount. Key considerations include:
-
Justification: The potential scientific knowledge gained from the study must outweigh the potential harm to the animals.[7]
-
Minimization of suffering: Use the minimum number of animals necessary to obtain statistically significant results.[7][8] Any pain or distress should be minimized.[9]
-
Humane endpoints: Establish clear criteria for when an animal should be removed from the study and euthanized to prevent prolonged suffering.[10]
-
Proper care: Provide optimal housing, nutrition, and environmental conditions for the animals throughout the study.[9][11]
-
Legal and institutional approval: Ensure your research protocol is approved by your institution's animal care and use committee and complies with all relevant regulations.[7]
-
Quantitative Data Summary
Table 1: Toxicity of this compound and its Metabolite
| Compound | Test Subject | Dosage | Effect | Reference |
| PTX (+)-251D | Mice | 10 mg/kg (s.c.) | Convulsions, hyperalgesia, death | [12] |
| PTX (-)-251D | Mice | 10 mg/kg (s.c.) | No detectable effect | [12] |
| aPTX 267A | Mice | 2 mg/kg | Hyperactivity, convulsions, death | [2] |
| PTX 251D | Tobacco Budworm Larvae | 150 ng/larva (LD50) | Death | [12] |
Table 2: Cutaneous Concentration of PTX 251D in Wild Amphibians
| Amphibian Species | Estimated Cutaneous Concentration | Reference |
| Epipedobates anthonyi | 8.6 μg/cm² | [13] |
Experimental Protocols
Protocol 1: Oral Administration of PTX 251D to Dendrobates tinctorius
This protocol is adapted from a study on the molecular physiology of pumiliotoxin sequestration.[1][4]
1. Animal Housing and Acclimatization:
- House lab-reared (non-toxic) Dendrobates tinctorius in terraria with live plants, a water pool, and shelter.
- Individually house animals selected for the study for acclimatization.
2. Preparation of Dosing Solution:
- Prepare a 0.01% PTX 251D solution in a vehicle of 1% ethanol in water.
- For the control group, prepare a vehicle-only solution (1% ethanol in water).
3. Administration:
- Administer 15 μL of the respective solution to each frog daily for a predetermined period (e.g., five days).
- Deliver the solution directly into the frog's mouth using a pipette.
4. Monitoring:
- Observe the frogs daily for any changes in behavior, appetite, or signs of toxicity.
5. Euthanasia and Tissue Collection:
- At the end of the study period, euthanize the frogs via an approved method (e.g., cervical transection).
- Dissect and collect tissues of interest (e.g., dorsal skin, liver, intestines) for analysis.
Protocol 2: Analysis of Alkaloid Content
This is a general workflow based on methods described in the literature.[1][4]
1. Tissue Homogenization:
- Homogenize the collected tissues in a suitable solvent (e.g., Trizol).
2. Alkaloid Extraction:
- Perform a liquid-liquid extraction to isolate the alkaloids from the tissue homogenate.
3. Analysis by LC-MS/MS:
- Use Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to identify and quantify PTX 251D and its potential metabolites (e.g., aPTX 267A).
4. Data Analysis:
- Use appropriate statistical methods (e.g., generalized linear mixed models) to analyze differences in alkaloid abundance across tissues and treatment groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a typical PTX 251D feeding study.
Caption: Troubleshooting logic for amphibian health issues.
References
- 1. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. thebhs.org [thebhs.org]
- 8. Ethical considerations in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toxinology.org [toxinology.org]
- 11. froglife.org [froglife.org]
- 12. pnas.org [pnas.org]
- 13. ars.usda.gov [ars.usda.gov]
Validation & Comparative
A Comparative Analysis of Pumiliotoxin 251D and Other Pumiliotoxins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pumiliotoxin 251D and other pumiliotoxins, supported by experimental data. This analysis covers their mechanisms of action, quantitative biological activities, and the experimental protocols used for their characterization.
Pumiliotoxins are a class of alkaloids found in the skin of poison dart frogs and certain arthropods. These toxins exhibit a range of biological activities, primarily targeting voltage-gated ion channels. While most pumiliotoxins act as positive modulators of sodium channels, this compound (PTX 251D) is a notable exception, acting as a channel blocker. This guide delves into the distinct characteristics of PTX 251D in comparison to other members of the pumiliotoxin family, such as Pumiliotoxin A and Pumiliotoxin B.
Quantitative Analysis of Biological Activity
The following tables summarize the key quantitative data on the biological activity of this compound and its congeners.
| Toxin | Assay Animal/System | Endpoint | Value |
| This compound | Mouse (s.c. injection) | LD50 | 10 mg/kg[1][2] |
| Tobacco Budworm Larvae (injection) | LD50 | 150 ng/larva[3] | |
| Xenopus oocytes expressing hKv1.3 | IC50 (Potassium Channel Inhibition) | 10.8 µM | |
| Allopumiliotoxin 267A | Mouse (s.c. injection) | Toxicity vs. PTX 251D | ~5 times more potent[2][4][5][6] |
| Mouse (s.c. injection) | Lethal Dose | 2 mg/kg[5][7] | |
| Pumiliotoxin B | Guinea Pig Cerebral Cortical Synaptoneurosomes | EC50 (Sodium Influx) | 17.3 µM[8] |
| Pumiliotoxin A | Guinea Pig Atria | Positive Inotropic Agent | Less potent than Pumiliotoxin B |
Comparative Mechanism of Action
Pumiliotoxins primarily exert their effects by modulating the function of voltage-gated sodium channels (VGSCs). However, there is a significant divergence in the mechanism between PTX 251D and other pumiliotoxins like Pumiliotoxin B.
Pumiliotoxin B and related congeners are positive modulators of VGSCs. They enhance sodium influx, leading to prolonged depolarization of nerve and muscle cells. This activity is responsible for their observed cardiotonic and myotonic effects. Furthermore, Pumiliotoxin B stimulates the breakdown of phosphoinositides in neuronal tissues, a key secondary messaging system.[9][10]
In contrast, This compound acts as an inhibitor of mammalian VGSCs, blocking the influx of sodium ions.[1] This inhibitory action is a key differentiator from other pumiliotoxins. PTX 251D also modulates voltage-gated potassium channels and inhibits Ca2+-stimulated ATPase.
The metabolite of PTX 251D, allopumiliotoxin 267A , is significantly more toxic than its precursor, highlighting the importance of metabolic pathways in determining the overall toxicity of these alkaloids.[2][4][5][6]
Signaling Pathways
The distinct mechanisms of action of these toxins can be visualized through their signaling pathways.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is crucial for characterizing the effects of pumiliotoxins on specific ion channels expressed in a controlled system.
Objective: To measure the effect of pumiliotoxins on the currents of specific voltage-gated ion channels expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated, typically using collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific ion channel subunit(s) of interest (e.g., mammalian or insect VGSCs or potassium channels). Injected oocytes are then incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier is used to hold the oocyte membrane at a specific potential (holding potential).
-
Voltage steps are applied to elicit ion channel currents, which are recorded before and after the application of the pumiliotoxin.
-
-
Data Analysis: The recorded currents are analyzed to determine the effect of the toxin on channel properties, such as current amplitude, activation and inactivation kinetics, and voltage-dependence. IC50 or EC50 values can be calculated from dose-response curves.
Sodium Influx Assay in Synaptoneurosomes
This assay is used to assess the overall effect of pumiliotoxins on sodium influx in a preparation of nerve terminals.
Objective: To measure the effect of pumiliotoxins on the influx of radioactive sodium (²²Na⁺) into guinea pig cerebral cortical synaptoneurosomes.
Methodology:
-
Synaptoneurosome Preparation: Cerebral cortices from guinea pigs are homogenized in a sodium-free buffer. The homogenate is then filtered to obtain a preparation enriched in synaptoneurosomes.
-
Assay Procedure:
-
Aliquots of the synaptoneurosome preparation are incubated with the pumiliotoxin of interest at various concentrations.
-
In some experiments, a potentiating agent like scorpion venom is added to enhance the signal for positive modulators.
-
The influx of sodium is initiated by the addition of ²²Na⁺.
-
After a short incubation period, the reaction is terminated by rapid filtration through glass fiber filters, followed by washing with a cold buffer to remove extracellular ²²Na⁺.
-
-
Quantification: The radioactivity retained on the filters, representing the amount of ²²Na⁺ that entered the synaptoneurosomes, is measured using a scintillation counter.
-
Data Analysis: The amount of sodium influx is calculated and plotted against the toxin concentration to determine the EC50 value.
In Vivo Toxicity Assay in Mice
This assay provides a measure of the overall toxicity of the pumiliotoxins.
Objective: To determine the median lethal dose (LD50) of a pumiliotoxin in mice.
Methodology:
-
Animal Model: Male Swiss mice are typically used.
-
Toxin Administration: The pumiliotoxin, dissolved in a suitable vehicle (e.g., a mixture of methanol (B129727) and isotonic saline), is administered to different groups of mice at various doses via subcutaneous (s.c.) injection.
-
Observation: The mice are observed for a set period for signs of toxicity (e.g., hyperactivity, convulsions) and mortality.
-
LD50 Calculation: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Allopumiliotoxin 267A - Wikipedia [en.wikipedia.org]
- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pumiliotoxin B binds to a site on the voltage-dependent sodium channel that is allosterically coupled to other binding sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of Pumiliotoxin 251D and Allopumiliotoxin 267A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity of two closely related alkaloids, Pumiliotoxin 251D (PTX 251D) and its hydroxylated metabolite, Allopumiliotoxin 267A (aPTX 267A). Found in the skin of poison dart frogs, these compounds are of significant interest to researchers for their potent biological activity. This document synthesizes experimental data on their lethal doses, mechanisms of action, and the experimental protocols used to determine these properties.
Quantitative Toxicity Data
The acute toxicity of this compound and Allopumiliotoxin 267A has been primarily evaluated in mice and select insect species. The data clearly indicates that aPTX 267A is significantly more potent than its precursor, PTX 251D.
| Toxin | Animal Model | Route of Administration | LD50 / Lethal Dose | Observed Effects | Reference |
| This compound | Male NIH Swiss Mice (25-30g) | Subcutaneous (s.c.) | 10 mg/kg (lethal dose) | Marked pain at injection site, hyperactivity, running convulsions, death.[1] | [1] |
| Tobacco Budworm Larvae (Heliothis virescens) | Injection | 150 ng/larva | Convulsions.[2] | [2] | |
| Allopumiliotoxin 267A | Male NIH Swiss Mice (25-30g) | Subcutaneous (s.c.) | 2 mg/kg (lethal dose) | Similar to PTX 251D, with hyperactivity, convulsions, and death within 6 minutes.[1] | [1] |
Note: Allopumiliotoxin 267A is approximately five times more toxic than this compound in mice.[1][3][4] The unnatural enantiomer, (-)-Pumiliotoxin 251D, showed virtually no effect in mice at a dose of 10 mg/kg.[1]
Mechanism of Action
The toxic effects of these alkaloids are primarily attributed to their interaction with voltage-gated ion channels, leading to disruption of normal nerve and muscle function.
This compound
This compound has a multifaceted effect on ion channels:
-
Voltage-Gated Sodium Channels (VGSCs): Unlike other pumiliotoxins that act as positive modulators, PTX 251D inhibits the influx of Na+ ions through mammalian VGSCs.[5] It also affects the steady-state activation and inactivation of these channels.[5] The effects on insect VGSCs are even more pronounced, which likely contributes to its insecticidal activity.[6]
-
Voltage-Gated Potassium Channels (VGPCs): PTX 251D inhibits the efflux of K+ ions and slows the deactivation kinetics of mammalian VGPCs.[5] The hKv1.3 channel has been identified as a particularly sensitive target, with an IC50 of 10.8 ± 0.5 µM.[5]
The combined effect of inhibiting both sodium and potassium channels disrupts the electrochemical gradients essential for action potential generation and propagation, leading to the observed symptoms of convulsions and paralysis.
Allopumiliotoxin 267A
The precise molecular targets of aPTX 267A are not as well-characterized as those of PTX 251D.[6][7] However, its in vivo effects, such as hyperactivity and convulsions, are similar to those of PTX 251D, suggesting a related mechanism of action on the nervous system.[1] Given that aPTX 267A is a hydroxylated form of PTX 251D, it is hypothesized to interact with similar ion channel targets but with higher affinity or efficacy, accounting for its increased toxicity.
Signaling Pathway and Metabolism
The conversion of PTX 251D to the more potent aPTX 267A is a key metabolic process observed in some species of dendrobatid frogs.[3][7] This bio-transformation highlights a fascinating evolutionary adaptation for enhanced chemical defense.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the toxicity and mechanism of action of this compound and Allopumiliotoxin 267A.
In Vivo Toxicity Assay in Mice
This protocol was used to determine the lethal doses of PTX 251D and aPTX 267A.[1]
Detailed Steps:
-
Animals: Male NIH Swiss mice, weighing between 25 and 30 grams, were used for the experiments.
-
Toxin Preparation: The toxins were dissolved in a vehicle solution of a 1:4 mixture of methanol and isotonic saline.
-
Administration: A volume of 0.2 ml of the toxin solution was administered via subcutaneous injection.
-
Observation: Following administration, the mice were observed for signs of toxicity, including hyperactivity, convulsions, apparent pain at the injection site, and time until death.
-
Dose-Response: Different doses of the toxins were administered to groups of mice to determine the lethal dose.
Electrophysiological Analysis of Ion Channel Modulation
The effects of PTX 251D on voltage-gated ion channels were investigated using the two-electrode voltage-clamp technique in Xenopus laevis oocytes.[5]
Detailed Steps:
-
Heterologous Expression: Oocytes from Xenopus laevis were injected with cRNA encoding specific voltage-gated sodium or potassium channels.
-
Two-Electrode Voltage-Clamp: After a period of channel expression, the oocytes were placed in a recording chamber. Two microelectrodes were inserted into the oocyte, one to control the membrane potential and the other to measure the resulting current.
-
Toxin Application: this compound was applied to the bath solution surrounding the oocyte.
-
Data Recording and Analysis: The currents flowing through the expressed channels were recorded before and after the application of the toxin. Changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics were analyzed to determine the effect of the toxin.
References
- 1. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allopumiliotoxin 267A - Wikipedia [en.wikipedia.org]
- 5. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
Enantioselective Toxicity of Pumiliotoxin 251D Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantioselective toxicity of the natural (+)-Pumiliotoxin 251D [(+)-PTX 251D] and its unnatural enantiomer, (-)-Pumiliotoxin 251D [(-)-PTX 251D]. Pumiliotoxin 251D is a toxic alkaloid found in the skin of poison frogs and is known for its effects on voltage-gated sodium and potassium channels.[1][2] This document summarizes key experimental findings, presents quantitative data in a clear tabular format, details the methodologies of cited experiments, and provides a visual representation of the experimental workflow.
Comparative Toxicity Data
The enantiomers of this compound exhibit significant differences in their biological activity, with the naturally occurring (+)-enantiomer being considerably more potent. The following table summarizes the quantitative data from studies on mice and mosquitoes.
| Test Subject | Parameter | (+)-Pumiliotoxin 251D | (-)-Pumiliotoxin 251D | Reference |
| Mice | Acute Toxicity (s.c. injection) | 10 mg/kg dose elicited convulsions, hyperalgesia, and death. | No detectable effect at a 10 mg/kg dose. | [3][4][5] |
| Analgesic Effect | Hyperalgesic at the site of injection. | No overt effect. | [4] | |
| Mosquitoes (Aedes aegypti) | Minimum Toxic Concentration (contact) | 0.1 µg/cm² | Toxicosis not observed at comparable doses. | [3][6][7] |
| Landing Deterrence on Silicone Membranes | Effective at lower concentrations than the (-)-enantiomer. | Reduced landing only at the three highest doses tested. | [6][7][8] | |
| Feeding Deterrence on Silicone Membranes | Significantly reduced feeding at lower concentrations. | Less effective at reducing feeding compared to the (+)-enantiomer. | [6][7][8] | |
| Induction of Toxicosis (contact) | Induced toxicosis, preventing mosquitoes from flying off membranes. | Toxicosis not observed. | [3][6][7] | |
| Leg Autotomy (contact with coated wires) | Higher incidence of leg autotomy. | Lower incidence of leg autotomy. | [6][7][8] | |
| Latency to Fly Off Substrate (coated wires) | Greater latencies to fly off the substrate. | Shorter latencies compared to the (+)-enantiomer. | [6][7][8] |
Mechanism of Action
This compound is known to be a modulator of voltage-gated sodium channels (VGSCs).[1] It blocks the influx of Na+ ions in mammalian VGSCs and shifts the steady-state activation and inactivation curves to a more negative potential.[1] This effect is even more pronounced in insect VGSCs, which may explain its high toxicity to insects like mosquitoes.[1] Additionally, PTX 251D has a minor inhibitory effect on the inactivation of voltage-gated potassium channels (VGPCs) and completely inhibits Ca2+-stimulated ATPase activity, leading to an increase in free Ca2+ concentrations.[1] The marked difference in toxicity between the two enantiomers suggests a specific stereochemical interaction with its biological targets.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Toxicity Assessment in Mice
-
Subjects: Male ICR mice.
-
Administration: Subcutaneous (s.c.) injection of the pumiliotoxin enantiomers.
-
Dosage: Doses of up to 10 mg/kg were administered.
-
Observation: Mice were observed for behavioral changes, signs of toxicity (such as convulsions and hyperactivity), and mortality.[4] The site of injection was also monitored for signs of hyperalgesia.[4]
Mosquito Bioassays (Aedes aegypti)
-
Rearing: Aedes aegypti were reared at 28°C and 80% relative humidity with a 12:12 light/dark photoperiod. Adult females (5-16 days old) were used for the experiments.[5]
-
Membrane Feeding and Landing Assay:
-
A module and membrane system was used to assess landing and feeding deterrence.[5]
-
Silicone membranes were treated with methanolic solutions of either (+)-PTX 251D or (-)-PTX 251D at various concentrations.[6][8]
-
The number of mosquitoes landing on and feeding from the membranes was recorded over a set period.[6][8]
-
-
Wire-Contact Toxicity Assay:
-
Copper wires were coated with methanolic solutions of the PTX 251D enantiomers.[6][8]
-
Mosquitoes were confined in a plastic container with the treated wires for a 3-minute exposure period.[8]
-
Following exposure, the latency of mosquitoes to fly off the substrate and the incidence of leg autotomy were recorded over a 10-minute observation period.[6][8]
-
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the enantioselective toxicity of this compound isomers.
Caption: Generalized workflow for assessing the enantioselective toxicity of this compound isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Sodium Channel Blocking Activity of Pumiliotoxin 251D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pumiliotoxin 251D's (PTX 251D) activity as a voltage-gated sodium channel (VGSC) blocker. Its performance is contrasted with established sodium channel inhibitors—Tetrodotoxin, Lidocaine, and Carbamazepine—supported by experimental data to offer a clear perspective on its potential as a pharmacological tool or therapeutic lead.
Introduction to this compound
This compound is an alkaloid found in the skin of poison frogs, belonging to a family of toxins known for their potent effects on ion channels.[1] Unlike many other pumiliotoxins that act as positive modulators of VGSCs, PTX 251D functions as a channel blocker, inhibiting the influx of sodium ions.[1][2] This activity underlies its toxicity, which includes effects like cardiac depression.[3] PTX 251D has been shown to affect both mammalian and insect VGSCs, making it a subject of interest for its distinct mechanism of action.[1][2]
Mechanism of Action: A Dual Effect on Channel Gating
This compound exerts its inhibitory effect on voltage-gated sodium channels through a dual mechanism:
-
Pore Blockade: It physically obstructs the channel pore, thereby preventing the influx of Na+ ions that is necessary for the depolarization phase of an action potential.
-
Gating Modification: PTX 251D modulates the channel's gating properties by shifting the voltage dependence of both steady-state activation and inactivation to more negative potentials.[1] This means the channels are more likely to be in a closed or inactivated state at normal resting membrane potentials.
This combined action leads to a potent inhibition of sodium currents, particularly in insect channels, which may explain its efficacy as a defense mechanism against arthropod predators.[1]
Comparative Analysis of Sodium Channel Blockers
The following table summarizes the inhibitory potency (IC50) of this compound in comparison to well-characterized sodium channel blockers across several VGSC subtypes. The data for PTX 251D is derived from studies on cloned rat (rNaV) and human (hNaV) channels expressed in Xenopus laevis oocytes.
| Compound | Subtype (Species) | IC50 | Effect on Gating | Reference |
| This compound | rNaV1.2 | Data not available | Hyperpolarizing shift in activation & inactivation | [1][2] |
| rNaV1.4 | Data not available | Hyperpolarizing shift in activation & inactivation | [1] | |
| hNaV1.5 | Data not available | Hyperpolarizing shift in activation & inactivation | [1][2] | |
| Tetrodotoxin (TTX) | rNaV1.2 | 14 nM | Pore block | [4] |
| rNaV1.4 | 7.6 nM | Pore block | [4] | |
| hNaV1.5 | ≥ 1 µM (TTX-resistant) | Pore block | [5] | |
| Lidocaine | rNaV1.2 | ~400 µM (open state) | Hyperpolarizing shift in inactivation | [6] |
| rNaV1.4 | ~21 µM (inactivation deficient) | Minimal effect on activation | [3] | |
| hNaV1.5 | 17-20 µM | Hyperpolarizing shift in inactivation | [4][7] | |
| Carbamazepine | hNaV1.2 | > 100 µM (use-dependent) | Hyperpolarizing shift in inactivation | [8] |
| hNaV1.4 | 45.76 µM (use-dependent) | Minimal effect on activation | [8][9] | |
| hNaV1.5 | 22.92 µM (use-dependent) | Minimal effect on activation | [8][9] |
Note: IC50 values can vary based on experimental conditions such as holding potential and stimulation frequency (state-dependence). The values presented are for tonic or resting-state block where available.
Experimental Protocols
The validation of sodium channel blocking activity typically involves electrophysiological techniques to measure the flow of ions through the channel membrane.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is ideal for studying ion channels expressed on the surface of large cells like Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
cRNA Injection: Inject the oocytes with cRNA encoding the specific α and β subunits of the desired sodium channel subtype. Incubate for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential (Vm), and the other injects current.
-
Using a TEVC amplifier, clamp the membrane potential at a holding potential where most channels are in a resting state (e.g., -90 mV).
-
Apply a series of voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
-
Compound Application: Perfuse the chamber with a solution containing the test compound (e.g., this compound) at various concentrations.
-
Data Analysis:
-
Measure the peak sodium current at each voltage step before and after compound application.
-
Generate dose-response curves to calculate the IC50 value.
-
To assess effects on gating, apply specific voltage protocols to measure steady-state activation and inactivation curves and determine the half-maximal voltage (V½).
-
Whole-Cell Patch-Clamp Electrophysiology
This high-resolution technique is used on smaller cells, such as mammalian cell lines (e.g., HEK293) stably or transiently expressing the ion channel of interest.
Protocol:
-
Cell Culture: Culture mammalian cells expressing the target sodium channel subtype. Plate cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips. The resistance should be 2-5 MΩ when filled with the internal solution.
-
Recording Configuration:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative potential (e.g., -100 mV).
-
Apply depolarizing voltage pulses to elicit sodium currents.
-
-
Data Acquisition and Analysis: Similar to TEVC, record currents before and after applying the test compound to determine IC50 values and effects on channel gating kinetics.
Visualizations
Signaling Pathway and Drug Action
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Experimental Workflow for Validation
Caption: Workflow for validating sodium channel blocking activity of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teses.usp.br [teses.usp.br]
- 4. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inherent fast inactivation particle of Nav channels as a new binding site for a neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
A Comparative Analysis of Pumiliotoxin 251D's Effects on Ion Channels Across Species
For Researchers, Scientists, and Drug Development Professionals
Pumiliotoxin 251D (PTX 251D) is a lipophilic alkaloid toxin found in the skin of poison dart frogs, serving as a chemical defense mechanism.[1] Unlike other pumiliotoxins which are generally positive modulators of voltage-gated sodium channels, PTX 251D exhibits a distinct pharmacological profile, primarily acting as an inhibitor of both voltage-gated sodium (NaV) and potassium (KV) channels.[1][2] This guide provides a comprehensive cross-species comparison of the effects of PTX 251D on various ion channels, supported by experimental data, to aid in research and drug development endeavors.
Quantitative Effects of this compound on Ion Channels
The following table summarizes the known quantitative effects of PTX 251D on a range of voltage-gated ion channels from different species. The data is primarily derived from electrophysiological studies utilizing the two-electrode voltage clamp technique on Xenopus laevis oocytes expressing the channel of interest.[1]
| Ion Channel Subtype | Species/Origin | Toxin Concentration | Effect | IC50 (μM) | Reference |
| Voltage-Gated Sodium Channels (NaV) | |||||
| rNaV1.2/β1 | Rat (mammalian) | 100 µM | Inhibition of Na+ influx, negative shift in steady-state activation and inactivation | Not reported | [1][2] |
| rNaV1.4/β1 | Rat (mammalian) | 100 µM | Inhibition of Na+ influx, negative shift in steady-state activation and inactivation | Not reported | [1][2] |
| hNaV1.5/β1 | Human (mammalian) | 100 µM | Inhibition of Na+ influx, negative shift in steady-state activation and inactivation | Not reported | [1][2] |
| Para/tipE | Insect (Drosophila) | 100 µM | Dramatic effect on the inactivation process | Not reported | [1][2] |
| Voltage-Gated Potassium Channels (KV) | |||||
| rKV1.1 | Rat (mammalian) | 100 µM | Inhibition of K+ efflux, slowed deactivation kinetics | Not reported | [1][2] |
| rKV1.2 | Rat (mammalian) | 100 µM | Inhibition of K+ efflux, slowed deactivation kinetics | Not reported | [1][2] |
| hKV1.3 | Human (mammalian) | 100 µM | Inhibition of K+ efflux, slowed deactivation kinetics | 10.8 ± 0.5 | [1][2] |
| hKV11.1 (hERG) | Human (mammalian) | 100 µM | Inhibition of K+ efflux, slowed deactivation kinetics | Not reported | [1][2] |
| Shaker IR | Insect (Drosophila) | 100 µM | Inhibition of K+ efflux | Not reported | [1][2] |
| Other Channels/Pumps | |||||
| Ca2+-stimulated ATPase | Rat & Frog | Not specified | Inhibition of Ca2+ reuptake | Not reported | [3] |
Note: At a concentration of 30 µM, PTX 251D showed no inhibitory effect on the human ion channels NaV1.5, KV4.3/KChIP2, hERG, KCNQ1/minK, CaV1.2, or Kir2.1 in a separate screening study.[4] This suggests that higher concentrations are required to elicit a significant block on some of these channels.
Cross-Species Comparison and Key Observations
This compound demonstrates notable differences in its effects on ion channels across species, particularly between mammals and insects.
-
Voltage-Gated Sodium Channels: While PTX 251D inhibits sodium influx in both mammalian and insect NaV channels, its impact on the inactivation process is markedly more pronounced in the insect channel (Para/tipE).[1][2] The toxin also shifts the steady-state activation and inactivation to more negative potentials in mammalian channels.[1][2] This differential effect on inactivation may contribute to its potent insecticidal activity.[3]
-
Voltage-Gated Potassium Channels: PTX 251D inhibits a broad range of both mammalian and insect KV channels.[1][2] Notably, the human channel hKV1.3 is the most sensitive subtype identified so far, with an IC50 of 10.8 µM.[1][2] The toxin also slows the deactivation kinetics of mammalian KV channels.[1][2]
-
Cardiac vs. Neuronal Channels: PTX 251D is described as a cardiac depressant, which is consistent with its inhibitory effect on the cardiac sodium channel hNaV1.5.[5] However, a direct comparative study with neuronal sodium channel subtypes at various concentrations is needed to fully elucidate the basis for its cardiotoxicity versus neurotoxicity.
-
Calcium Regulation: Beyond direct ion channel modulation, PTX 251D also inhibits Ca2+-stimulated ATPase.[3] This action disrupts intracellular calcium homeostasis by impeding the reuptake of Ca2+ into the sarcoplasmic reticulum, which can lead to prolonged muscle contraction.[3][5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying PTX 251D, the following diagrams are provided.
Caption: Signaling pathway of this compound's inhibitory effects.
Caption: Experimental workflow for assessing PTX 251D effects.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound on ion channels.
Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes
This technique is ideal for studying the effects of compounds on heterologously expressed ion channels.
1. Oocyte Preparation:
-
Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.
-
Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.
-
Healthy, stage V-VI oocytes are selected for injection.
2. cRNA Injection:
-
cRNA encoding the specific ion channel subunit(s) of interest is synthesized in vitro.
-
A precise volume of cRNA (typically 50 nL) is injected into the cytoplasm of each oocyte using a microinjection setup.
-
Injected oocytes are incubated for 2-4 days at 16-18°C in a Barth's solution to allow for channel expression.
3. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -80 mV).
-
A specific voltage protocol (e.g., a series of depolarizing steps) is applied to elicit ion channel currents, which are recorded before and after the application of PTX 251D to the perfusion solution.
4. Data Analysis:
-
The peak current amplitude at each voltage step is measured.
-
The percentage of current inhibition by PTX 251D is calculated.
-
For dose-response analysis, the percentage of inhibition is plotted against the logarithm of the toxin concentration, and the data are fitted with a Hill equation to determine the IC50 value.
-
Changes in the voltage-dependence of activation and inactivation, as well as the kinetics of channel opening and closing, are analyzed by comparing the current traces before and after toxin application.
Ca2+-stimulated ATPase Activity Assay
This assay measures the ability of a compound to inhibit the activity of the Ca2+-ATPase pump.
1. Preparation of Microsomes:
-
Tissue (e.g., rat brain or frog muscle) is homogenized in a buffered solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in sarcoplasmic/endoplasmic reticulum vesicles containing the Ca2+-ATPase.
2. ATPase Activity Measurement:
-
The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP.
-
The reaction is initiated by adding ATP to a reaction mixture containing the microsomal fraction, Ca2+, and the test compound (PTX 251D) or a vehicle control.
-
The reaction is stopped after a defined incubation period, and the amount of Pi is determined using a colorimetric method (e.g., the malachite green assay).
3. Data Analysis:
-
The specific activity of the Ca2+-ATPase is calculated as the amount of Pi released per milligram of protein per unit of time.
-
The inhibitory effect of PTX 251D is determined by comparing the enzyme activity in the presence of the toxin to the control.
Conclusion
This compound is a versatile toxin that modulates the activity of multiple ion channels and pumps. Its distinct inhibitory profile, particularly the potent block of insect NaV channels and specific mammalian KV channels, makes it a valuable tool for studying ion channel structure and function. Further research is warranted to explore its effects on other ion channel families, such as chloride channels, and to conduct more detailed comparative studies on a wider range of species and channel isoforms. Such investigations will undoubtedly provide deeper insights into the molecular basis of its toxicity and may unveil new therapeutic possibilities.
References
- 1. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking the cryptic pumiliotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Pumiliotoxin 251D: A Comparative Guide to its Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a neurotoxin and its biological activity is paramount for designing novel therapeutics. This guide provides a comprehensive comparison of Pumiliotoxin 251D (PTX 251D) and its analogs, detailing their effects on ion channels and overall toxicity, supported by experimental data and methodologies.
This compound, a member of the pumiliotoxin class of alkaloids, is a fascinating and potent neurotoxin found in the skin of certain poison frogs.[1] Unlike many other pumiliotoxins that act as positive modulators of voltage-gated sodium channels, PTX 251D exhibits a more complex mechanism of action, primarily acting as an inhibitor of both voltage-gated sodium (Nav) and potassium (Kv) channels.[2][3] This dual inhibitory action contributes to its significant toxicity, which has been observed in both mammals and insects.[4][5] The exploration of PTX 251D's structure-activity relationship (SAR) is crucial for understanding its toxicological profile and for harnessing its chemical scaffold for potential therapeutic applications.
Comparative Biological Activity of this compound and its Analogs
The biological activity of PTX 251D and its key analog, allopumiliotoxin 267A (aPTX 267A), has been evaluated through various electrophysiological and toxicological studies. The data presented below summarizes their inhibitory effects on specific ion channels and their in-vivo toxicity.
| Compound | Target Ion Channel | Effect | Quantitative Data (IC50) | In-vivo Toxicity (LD50) - Mice | In-vivo Toxicity (LD50) - Insects | Reference |
| This compound | hKv1.3 | Inhibition of K+ efflux | 10.8 ± 0.5 µM | 10 mg/kg | 150 ng/larva | [1][2][5] |
| Mammalian Nav | Inhibition of Na+ influx | Not determined | [2] | |||
| Allopumiliotoxin 267A | Not specified | Potent convulsant | Not determined | ~5-fold more toxic than PTX 251D | Not determined | [4][6] |
Key Observations from the Data:
-
This compound demonstrates notable inhibitory activity against the human voltage-gated potassium channel hKv1.3.[2]
-
The hydroxylation of PTX 251D to form allopumiliotoxin 267A significantly enhances its toxicity in mice, highlighting a critical structural modification for potency.[4][6]
-
The toxicity of PTX 251D is also pronounced in insects, suggesting its role as a chemical defense mechanism in nature.[5]
Deciphering the Mechanism: Effects on Ion Channels
This compound's toxicity stems from its ability to modulate the function of crucial ion channels responsible for nerve impulse transmission. Electrophysiological studies have revealed that PTX 251D not only blocks the flow of ions through these channels but also affects their gating properties, such as activation and inactivation.[2] This multifaceted interaction disrupts the normal electrical signaling in neurons and muscle cells, leading to the observed toxic effects like hyperactivity and convulsions.[1]
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound neurotoxicity.
Experimental Corner: Methodologies for Assessing Bioactivity
The quantitative data presented in this guide was primarily obtained using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes. This powerful electrophysiological method allows for the precise measurement of ion channel activity in a controlled environment.
Two-Electrode Voltage Clamp (TEVC) Protocol
The following is a generalized protocol for assessing the effect of pumiliotoxins on ion channels expressed in Xenopus oocytes.
I. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Prepare complementary RNA (cRNA) encoding the target ion channel (e.g., hKv1.3).
-
Inject a specific amount of cRNA into each oocyte.
-
Incubate the oocytes for 2-7 days to allow for channel expression.
II. Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a specific holding potential using a voltage-clamp amplifier.
-
Apply voltage steps to elicit ion channel currents and record the resulting current traces.
III. Toxin Application and Data Analysis:
-
Establish a stable baseline recording of the ion channel currents.
-
Perfuse the recording chamber with a solution containing the desired concentration of this compound or its analog.
-
Record the changes in the ion channel currents in the presence of the toxin.
-
Wash out the toxin to observe any reversal of the effect.
-
Analyze the recorded currents to determine the percentage of inhibition and calculate the IC50 value by fitting the concentration-response data to a logistical equation.
The workflow for this experimental process is depicted in the diagram below.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
References
- 1. Allopumiliotoxin - Wikipedia [en.wikipedia.org]
- 2. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrobates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopumiliotoxin 267A - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
Unveiling the Cardiac Depressant Properties of Pumiliotoxin 251D: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available experimental data confirms the cardiac depressant effects of Pumiliotoxin 251D (PTX 251D), a toxic alkaloid found in the skin of poison dart frogs. This guide provides a comparative analysis of PTX 251D with other cardiac-acting agents, details experimental protocols for assessing its effects, and elucidates its proposed mechanism of action. This information is crucial for researchers, scientists, and drug development professionals working in the fields of toxicology and cardiovascular pharmacology.
This compound is recognized for its potent toxicity, leading to a range of physiological effects including cardiac depression and, ultimately, cardiac arrest.[1] The toxin exerts its effects by modulating the function of key ion channels and enzymes within cardiomyocytes, the muscle cells of the heart.
Comparative Analysis of Cardiac-Acting Toxins
To contextualize the cardiac effects of PTX 251D, it is compared with other well-characterized cardiac depressants, as well as with other pumiliotoxins that exhibit opposing, cardiotonic effects.
| Compound | Class | Primary Cardiac Effect | Mechanism of Action | Potency (Example Data) |
| This compound | Alkaloid | Depressant | Blocks voltage-gated sodium and potassium channels; inhibits Ca2+-stimulated ATPase.[1][2] | LD50 (mice): 10 mg/kg.[1] At 100 µM, inhibits both sodium and potassium channels.[3] No significant inhibitory effect on key cardiac ion channels was observed at concentrations up to 30 µM in one high-throughput screening study.[3][4] |
| Verapamil | Calcium Channel Blocker | Depressant | Blocks L-type calcium channels. | A dose of 1,495 ± 165 µg/kg decreased mean arterial pressure by ~45 mm Hg in dogs. |
| Tetrodotoxin (TTX) | Sodium Channel Blocker | Depressant | Blocks voltage-gated sodium channels. | IC50 for sensitive sodium channels is approximately 10 nM. |
| Pumiliotoxin B | Alkaloid | Tonic (Stimulant) | Activates voltage-dependent sodium channels, leading to increased sodium influx.[5][6] | Potent myotonic and cardiotonic agent.[7] |
| Pumiliotoxin A | Alkaloid | Tonic (Stimulant) | Positive ionotropic agent, though less potent than Pumiliotoxin B.[7] | Less potent positive ionotropic agent than Pumiliotoxin B.[7] |
Experimental Protocols for Assessing Cardiac Effects
The cardiac depressant effects of PTX 251D can be rigorously evaluated using established experimental models. The following protocols are standard methodologies for characterizing the in vitro and ex vivo cardiac effects of chemical compounds.
Isolated Langendorff Heart Preparation
This ex vivo technique allows for the assessment of a compound's direct effects on the entire heart, independent of systemic neural and hormonal influences.
Objective: To measure the effects of this compound on heart rate, contractility (left ventricular developed pressure), and coronary flow.
Methodology:
-
A heart is excised from a laboratory animal (e.g., rat, guinea pig) and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure and temperature.
-
A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure.
-
After a stabilization period, PTX 251D is introduced into the perfusate at various concentrations.
-
Heart rate, left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dt), and the maximal rate of pressure decay (-dP/dt) are continuously recorded.
-
Coronary flow is measured by collecting the effluent from the heart.
Isolated Cardiomyocyte Contractility Assay
This in vitro method allows for the direct assessment of a compound's effects on the contractile function of individual heart muscle cells.
Objective: To measure the effect of this compound on the shortening and relengthening of isolated cardiomyocytes.
Methodology:
-
Cardiomyocytes are enzymatically isolated from a heart.
-
The isolated cells are placed in a chamber on the stage of an inverted microscope equipped with a video-based edge detection system.
-
Cells are superfused with a physiological buffer and electrically stimulated to contract at a fixed frequency.
-
After obtaining baseline measurements of cell shortening and relengthening, the superfusion solution is switched to one containing PTX 251D at various concentrations.
-
Changes in the amplitude and kinetics of cell shortening and relengthening are recorded and analyzed.
Signaling Pathway of this compound-Induced Cardiac Depression
This compound induces cardiac depression through a multi-target mechanism that disrupts the normal excitation-contraction coupling in cardiomyocytes. The primary targets are voltage-gated sodium channels, voltage-gated potassium channels, and the Ca2+-stimulated ATPase.
-
Inhibition of Voltage-Gated Sodium Channels (VGSCs): PTX 251D blocks the influx of sodium ions into the cardiomyocyte.[1] This action reduces the amplitude and upstroke velocity of the cardiac action potential, leading to slowed conduction and decreased excitability.
-
Inhibition of Voltage-Gated Potassium Channels (VGPCs): The toxin also inhibits the efflux of potassium ions, which can alter the repolarization phase of the action potential.[2]
-
Inhibition of Ca2+-stimulated ATPase: PTX 251D completely inhibits the activity of the Ca2+-stimulated ATPase.[1] This enzyme is crucial for the reuptake of calcium into the sarcoplasmic reticulum, a key step in muscle relaxation. Inhibition of this pump leads to an accumulation of intracellular calcium, which paradoxically can contribute to both initial potentiation of muscle twitch and subsequent dysfunction and impaired relaxation.
The net effect of these actions is a disruption of the normal cardiac cycle, leading to a decrease in the force of contraction and a slowing of the heart rate, characteristic of cardiac depression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 5. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pumiliotoxin B binds to a site on the voltage-dependent sodium channel that is allosterically coupled to other binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking the cryptic pumiliotoxins - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Pumiliotoxin 251D: A Comparative Study Across Frog Species
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of toxins is crucial for toxicology studies and the development of novel therapeutics. This guide provides a comparative analysis of the metabolism of Pumiliotoxin 251D (PTX 251D), a toxic alkaloid, in different species of frogs, highlighting the variations in their ability to process this compound.
Some species of poison frogs have the remarkable ability to metabolize ingested PTX 251D into the more potent allopumiliotoxin 267A (aPTX 267A)[1][2][3][4]. This biotransformation, a stereospecific 7'-hydroxylation, enhances the toxicity of the sequestered alkaloid, likely providing a greater defense against predators[3][4]. However, this metabolic capability is not universal among poison frogs, with several species sequestering PTX 251D without modification[2][3][4][5]. This guide delves into the metabolic differences observed between various frog species, presenting quantitative data, detailed experimental protocols, and a visualization of the metabolic pathway.
Comparative Metabolism of this compound
The ability to metabolize PTX 251D appears to be concentrated within the Dendrobates genus. In contrast, species from the genera Phyllobates and Epipedobates, as well as the bufonid toad Melanophryniscus, do not seem to possess this metabolic pathway[2][3][4][5][6][7].
| Frog Species | Metabolic Capability | Primary Metabolite | Percentage of Metabolite Detected | Putative Enzyme Family |
| Dendrobates tinctorius | Yes | allopumiliotoxin 267A (aPTX 267A) | Not explicitly quantified in cited studies | Cytochrome P450 (CYP2D6-like, CYP3A29)[1][2][5] |
| Dendrobates auratus | Yes | allopumiliotoxin 267A (aPTX 267A) | ~80% of accumulated PTX 251D converted[4] | Pumiliotoxin 7-hydroxylase[3][4] |
| Dendrobates galactonotus | Yes | allopumiliotoxin 267A (aPTX 267A) | ~80% of accumulated PTX 251D converted[4] | Pumiliotoxin 7-hydroxylase[3][4] |
| Dendrobates castaneoticus | Yes | allopumiliotoxin 267A (aPTX 267A) | ~80% of accumulated PTX 251D converted[4] | Pumiliotoxin 7-hydroxylase[3][4] |
| Phyllobates bicolor | No | None detected | Not applicable | Not applicable |
| Epipedobates tricolor | No | None detected | Not applicable | Not applicable |
| Melanophryniscus montevidensis | No | None detected | Not applicable | Not applicable |
Experimental Protocols
The findings presented in this guide are based on in-vivo feeding experiments and in-vitro enzyme assays. The general methodologies are outlined below.
In-Vivo Alkaloid Feeding Studies
A common method to assess the metabolism of PTX 251D in frogs involves controlled feeding experiments[1][3][4].
-
Animal Husbandry: Lab-reared, non-toxic frogs are housed in appropriate terraria.
-
Alkaloid Administration: A solution containing a known amount of synthetic (+)-Pumiliotoxin 251D is administered to the frogs. This can be done by dusting termites or fruit flies with the alkaloid or by direct oral administration[1][3][4]. A control group is typically fed a diet without the alkaloid.
-
Incubation Period: The frogs are maintained on the alkaloid-supplemented diet for a specific period, ranging from one to six weeks[3][4].
-
Sample Collection: After the feeding period, skin samples are collected from the frogs.
-
Alkaloid Extraction: The skin samples are subjected to a methanol (B129727) extraction process to isolate the sequestered alkaloids.
-
Analysis: The extracts are analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the presence of PTX 251D and its potential metabolites[1][3][4][6][7][8].
In-Vitro Cytochrome P450 Enzyme Assays
To identify the enzymes responsible for the metabolism of PTX 251D, in-vitro assays with specific enzymes are conducted[1].
-
Enzyme Preparation: Commercially available human cytochrome P450 enzymes (e.g., CYP2D6) are used.
-
Incubation: PTX 251D is incubated with the individual CYP enzymes in a reaction mixture containing necessary cofactors.
-
Time-Course Analysis: Aliquots are taken from the reaction mixture at different time points (e.g., 0, 15, 30, 60, and 90 minutes)[1].
-
Metabolite Identification: The samples are analyzed by mass spectrometry to detect the disappearance of the parent compound (PTX 251D) and the appearance of metabolites. The mass-to-charge ratio (m/z) shift is used to identify potential hydroxylation events[1].
Metabolic Pathway Visualization
The metabolic conversion of this compound to allopumiliotoxin 267A is a critical step in the toxification process within certain frog species. The following diagram illustrates this biochemical transformation.
Caption: Metabolic conversion of PTX 251D to aPTX 267A.
References
- 1. Molecular physiology of pumiliotoxin sequestration in a poison frog | PLOS One [journals.plos.org]
- 2. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Further studies on this compound and hydroquinone content of the skin secretion of Melanophryniscus species (Anura, Bufonidae) from Uruguay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pumiliotoxin 251D and Other Insecticides Against Arthropod Pests
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal efficacy of Pumiliotoxin 251D against various arthropods, benchmarked against established insecticides such as pyrethroids and neonicotinoids. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
This compound (PTX 251D), a natural alkaloid found on the skin of poison dart frogs, demonstrates significant insecticidal activity against a range of arthropods. Its unique mode of action, targeting voltage-gated sodium and potassium channels, presents a potential alternative to conventional insecticides. This guide evaluates its performance alongside deltamethrin (B41696) (a pyrethroid) and imidacloprid (B1192907) (a neonicotinoid), highlighting its potency and distinct toxicological profile.
Comparative Efficacy Data
The following table summarizes the insecticidal efficacy of this compound, deltamethrin, and imidacloprid against two key arthropod species: the yellow fever mosquito (Aedes aegypti) and the tobacco budworm (Heliothis virescens).
| Insecticide Class | Compound | Target Arthropod | Efficacy Metric | Value | Application Method | Citation(s) |
| Alkaloid | This compound | Aedes aegypti | Minimum Toxic Concentration | 0.1 µg/cm² | Contact | [1][2] |
| Heliothis virescens | LD₅₀ | 150 ng/larva | Injection | [1] | ||
| Pyrethroid | Permethrin | Aedes aegypti (susceptible strain) | LD₅₀ | 16.88 µ g/mosquito | Topical Application | [3][4] |
| Deltamethrin | Heliothis virescens | LD₅₀ | Varies with temperature | Topical Application | [5] | |
| Neonicotinoid | Imidacloprid | Heliothis virescens | Efficacy | No significant insecticidal activity | Not specified | [6] |
Mechanism of Action
The insecticidal properties of these compounds stem from their distinct interactions with the nervous systems of arthropods.
This compound: This alkaloid exhibits a dual effect on ion channels. It inhibits the influx of Na+ ions through voltage-gated sodium channels (VGSCs) and also affects the steady-state activation and inactivation of these channels.[7][8] Furthermore, it inhibits the efflux of K+ ions through voltage-gated potassium channels (VGPCs).[8] This disruption of ion flow leads to paralysis and death.
Pyrethroids (e.g., Deltamethrin): These insecticides primarily target voltage-gated sodium channels. They bind to the open state of the channel, preventing its closure.[9] This leads to a persistent influx of sodium ions, causing nerve hyperexcitability, paralysis, and ultimately, death of the insect.
Neonicotinoids (e.g., Imidacloprid): This class of insecticides acts on the central nervous system of insects by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). This binding blocks the transmission of nerve impulses, leading to paralysis and death. Notably, Heliothis virescens has shown tolerance to imidacloprid, likely due to its adaptation to nicotine, a similar compound found in its host plant, tobacco.[6]
Signaling Pathway Diagrams
References
- 1. Pyrethroid Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deltamethrin (EHC 97, 1990) [inchem.org]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Systemic Imidacloprid Affects Intraguild Parasitoids Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 8. Pyrethroid - Wikipedia [en.wikipedia.org]
- 9. Imidacloprid - Wikipedia [en.wikipedia.org]
Replicating the synthesis of Pumiliotoxin 251D from published literature
Pumiliotoxin 251D, a member of the pumiliotoxin A class of alkaloids, is a toxic compound found in the skin of certain species of poison frogs. Its intriguing chemical structure and biological activity have made it a compelling target for total synthesis by organic chemists. This guide provides a comparative analysis of two prominent synthetic routes to this compound, developed by the research groups of Larry E. Overman and Jin K. Cha. The comparison focuses on key quantitative metrics, experimental protocols of the core transformations, and a visualization of the strategic approaches.
Quantitative Comparison of Synthetic Routes
The efficiency of a synthetic route is a critical factor for researchers, particularly in the context of drug development where scalability and yield are paramount. The following table summarizes the key quantitative data for the Overman and Cha syntheses of this compound.
| Metric | Overman Synthesis (1984) | Cha Synthesis (2011) |
| Longest Linear Sequence | Information not explicitly available in abstract | 9 steps |
| Overall Yield | Information not explicitly available in abstract | 17% |
| Key Strategy | Iminium ion-vinylsilane cyclization | Nickel-catalyzed epoxide-alkyne reductive cyclization |
| Key Step Yield | Not explicitly available in abstract | 82% (for the final cyclization step)[1][2] |
| Starting Material | N-Boc-L-proline methyl ester | Commercially available materials |
Experimental Protocols: The Key Transformations
The core of each synthesis lies in a key strategic reaction that constructs the indolizidine ring system characteristic of this compound. Below are the detailed methodologies for these pivotal steps.
1. Overman's Iminium Ion-Vinylsilane Cyclization
The first total synthesis of this compound, accomplished by Overman and Bell, features a stereospecific iminium ion-vinylsilane cyclization to construct the indolizidine core.[3] This strategy is a powerful method for the formation of nitrogen-containing heterocyclic systems.
-
Reaction Description: The synthesis begins with the N-Boc derivative of L-proline methyl ester.[4] Through a series of transformations, a key intermediate is prepared which then undergoes an iminium ion-vinylsilane cyclization. This step establishes the bicyclic ring system and controls the stereochemistry of the exocyclic double bond.[3]
2. Cha's Nickel-Catalyzed Epoxide-Alkyne Reductive Cyclization
A more recent approach by Cha and coworkers utilizes a novel, late-stage nickel-catalyzed reductive cyclization of an epoxy-alkyne precursor.[1][2] This reaction simultaneously and stereospecifically installs the exocyclic (Z)-alkene and the tertiary alcohol moieties present in the final product.[1][2]
-
Reaction Description: The synthesis commences from commercially available starting materials to construct an epoxy-alkyne intermediate over several steps.[1][2] The crucial final step involves the treatment of this precursor with a nickel catalyst, which promotes an intramolecular reductive coupling of the epoxide and alkyne. This cyclization proceeds with high regio- and diastereoselectivity to afford this compound in a remarkable 82% yield for the final step.[1][2] The reaction exclusively forms the six-membered ring, with the epoxide opening at the less hindered carbon to furnish the required tertiary alcohol.[1]
Visualizing the Synthetic Strategies
The logical flow of these two distinct synthetic strategies can be visualized to better understand their convergent or linear nature and the point at which the key bond-forming events occur.
Caption: Comparative workflow of Overman and Cha syntheses of this compound.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Pumiliotoxin 251D
For researchers, scientists, and drug development professionals handling potent neurotoxins like Pumiliotoxin 251D, ensuring safe and effective disposal is a critical component of laboratory safety and regulatory compliance. Due to the absence of a specific safety data sheet (SDS) detailing the disposal of this compound, this guide provides a comprehensive set of procedures based on established best practices for the disposal of highly toxic alkaloids and hazardous chemical waste.
At the forefront of these procedures is the imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a thorough risk assessment before beginning any work with this compound. Adherence to all local, state, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal steps, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and double-layered nitrile gloves. All handling of this compound, including its disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or volatile compounds.
Step-by-Step Disposal Protocol
The following protocol outlines a recommended procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container must be made of a material compatible with the solvents used.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions.
2. Chemical Inactivation (Decontamination):
-
Sodium Hypochlorite (B82951) Solution (Bleach): Prepare a fresh solution of at least 1% sodium hypochlorite (a 1:5 dilution of standard laboratory bleach). Carefully add this solution to the liquid waste or use it to wipe down contaminated surfaces. Allow for a contact time of at least 30 minutes.[1][2][3]
-
Sodium Hydroxide (B78521) Solution: A solution of 0.1 to 0.25 N sodium hydroxide can also be effective in inactivating some toxins.[1][2][3] This should be used with caution, considering its corrosive nature.
Important Considerations for Inactivation:
-
Always perform a small-scale test to ensure compatibility and effectiveness before treating the entire waste volume.
-
Be aware that the reaction of bleach or sodium hydroxide with certain solvents can produce toxic gases. Ensure this procedure is performed in a well-ventilated fume hood.
-
After the recommended contact time, the treated waste should still be considered hazardous and disposed of according to institutional guidelines.
3. Final Disposal:
-
All waste containers, whether containing treated or untreated this compound waste, must be securely sealed and labeled as hazardous waste.
-
The label should clearly identify the contents, including "this compound Waste" and any other chemicals present in the mixture.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[4][5][6]
Quantitative Data Management
Maintaining a detailed record of all this compound waste is crucial for safety and regulatory compliance. Use the following table to log all waste generated.
| Waste ID | Date Generated | Type of Waste (Solid/Liquid) | Composition and Concentration | Volume/Mass (mL/g) | Inactivation Method Used | Disposal Date | Disposed By |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring the protection of personnel and the environment.
References
- 1. Article - Biological Safety Manual - ... [policies.unc.edu]
- 2. njit.edu [njit.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistics for Handling Pumiliotoxin 251D
For Immediate Reference: Personal Protective Equipment (PPE) and Emergency Procedures
This guide provides crucial safety protocols for researchers, scientists, and drug development professionals handling Pumiliotoxin 251D (PTX251D). The information is intended to supplement, not replace, a comprehensive, site-specific risk assessment and adherence to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE) Protocol
Given the high toxicity of this compound, which can cause convulsions, cardiac arrest, and death upon exposure, a stringent PPE protocol is mandatory.[1] The following equipment must be worn at all times when handling the substance.
| PPE Component | Specification | Rationale |
| Gloves | Double-layered, chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. This compound can be absorbed through the skin, especially if there are cuts.[1] |
| Eye Protection | Chemical splash goggles and a face shield | Protects eyes and face from splashes of liquid solutions containing the toxin. |
| Lab Coat | Disposable, fluid-resistant lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/toxins | Recommended when handling the solid form of the toxin or when there is a risk of aerosolization. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
2.1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Kit: Ensure an emergency kit containing a spill cleanup kit and first aid supplies is readily accessible.
-
Decontamination Solution: Prepare a fresh decontamination solution (e.g., 10% bleach solution) for cleaning surfaces and equipment after use.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
2.2. Handling:
-
Weighing: If working with the solid form, handle it with extreme care to avoid generating dust. Use a microbalance within the fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the toxin slowly to prevent splashing.
-
Transport: When moving the toxin, even within the lab, ensure it is in a sealed, labeled, and shatter-proof secondary container.
2.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used with the prepared decontamination solution.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: This includes contaminated gloves, lab coats, and any other disposable materials. Place these items in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
Quantitative Toxicity Data
This compound is highly toxic to a range of organisms. The naturally occurring (+)-enantiomer is significantly more toxic than the synthetic (-)-enantiomer.[2][3]
| Organism | Test Type | Toxicity Metric (LD50 or Minimum Toxic Concentration) | Reference |
| Mice | Subcutaneous Injection | 10 mg/kg | [1][3] |
| Tobacco Budworm Larvae | Injection | 150 ng/larva | [2][3] |
| Yellow Fever Mosquitoes | Contact | 0.1 µg/cm² | [2][3][4] |
Mechanism of Action and Emergency Response
This compound primarily functions by modulating voltage-gated sodium and potassium channels, leading to uncontrolled nerve impulses.[1][5] In case of exposure, immediate medical attention is critical. Symptomatic treatment may include the administration of anticonvulsants like carbamazepine (B1668303) or phenobarbital.[1]
Visualized Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of voltage-gated Na+ and K+ channels by this compound: a "joint venture" alkaloid from arthropods and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
